molecular formula C17H39O3PS B1591373 Tetrabutylphosphonium methanesulfonate CAS No. 98342-59-7

Tetrabutylphosphonium methanesulfonate

Cat. No.: B1591373
CAS No.: 98342-59-7
M. Wt: 354.5 g/mol
InChI Key: DSQCNXSPLHDLED-UHFFFAOYSA-M
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Description

Tetrabutylphosphonium methanesulfonate is a useful research compound. Its molecular formula is C17H39O3PS and its molecular weight is 354.5 g/mol. The purity is usually 95%.
The exact mass of the compound Tetrabutylphosphonium methanesulfonate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Tetrabutylphosphonium methanesulfonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tetrabutylphosphonium methanesulfonate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methanesulfonate;tetrabutylphosphanium
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C16H36P.CH4O3S/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;1-5(2,3)4/h5-16H2,1-4H3;1H3,(H,2,3,4)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSQCNXSPLHDLED-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[P+](CCCC)(CCCC)CCCC.CS(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H39O3PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20584998
Record name Tetrabutylphosphanium methanesulfonate
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Molecular Weight

354.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98342-59-7
Record name Tetrabutylphosphanium methanesulfonate
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Record name Tetrabutylphosphonium methanesulfonate
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Foundational & Exploratory

Tetrabutylphosphonium Methanesulfonate: A Comprehensive Technical Guide for Advanced Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Beaker – Understanding a Versatile Ionic Liquid

Tetrabutylphosphonium methanesulfonate, often abbreviated as [TBP][OMs], is a quaternary phosphonium salt that exists as an ionic liquid. Comprising a bulky, symmetric tetrabutylphosphonium cation and a non-coordinating methanesulfonate anion, this compound has garnered significant interest across diverse scientific disciplines. Its unique combination of properties, including high thermal stability, low volatility, and excellent solvation capabilities, distinguishes it from many conventional organic salts and even other ionic liquids.[1] This guide provides an in-depth exploration of the core properties, synthesis, and multifaceted applications of tetrabutylphosphonium methanesulfonate, offering field-proven insights and detailed methodologies for researchers, scientists, and professionals in drug development.

Core Physicochemical Properties: A Quantitative Overview

The utility of tetrabutylphosphonium methanesulfonate in various applications is fundamentally dictated by its physical and chemical characteristics. A summary of these key properties is presented below.

PropertyValueSource(s)
Molecular Formula C₁₇H₃₉O₃PS[2]
Molecular Weight 354.53 g/mol [2]
Appearance White crystalline solid[1]
Melting Point 59-62 °C[1]
Solubility High solubility in water. Soluble in methanol and other polar organic solvents.[1][1]
Thermal Stability Decomposes at temperatures above 300°C.[1]

Synthesis and Purification: From Precursors to High-Purity Product

The primary and most common route for synthesizing tetrabutylphosphonium methanesulfonate is a two-step process.[1] This method is favored for its high yield and the relative ease of purification of the final product.

Synthesis Pathway

A Tributylphosphine C Tetrabutylphosphonium Bromide A->C SN2 Reaction (100-120°C, 10-15h) Step 1 B 1-Bromobutane B->C E Tetrabutylphosphonium Methanesulfonate C->E Anion Exchange Step 2 D Methanesulfonic Acid D->E

Caption: Synthesis of Tetrabutylphosphonium Methanesulfonate.

Experimental Protocol: Synthesis

Step 1: Synthesis of Tetrabutylphosphonium Bromide

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine equimolar amounts of tributylphosphine and 1-bromobutane. The reaction is typically performed neat or with a minimal amount of a high-boiling, inert solvent.

  • Reaction Conditions: Heat the reaction mixture to a temperature between 100-120°C.[1] Maintain this temperature with vigorous stirring for 10-15 hours to ensure the reaction goes to completion.[1] The reaction proceeds via an SN2 mechanism, where the phosphorus atom of tributylphosphine acts as a nucleophile, attacking the primary carbon of 1-bromobutane.[1]

  • Work-up: After the reaction period, allow the mixture to cool to room temperature. The product, tetrabutylphosphonium bromide, will often solidify upon cooling. The crude product can be washed with a non-polar solvent like hexane to remove any unreacted starting materials.

Step 2: Anion Exchange to Tetrabutylphosphonium Methanesulfonate

  • Reaction Setup: Dissolve the crude tetrabutylphosphonium bromide in a suitable solvent, such as methanol. In a separate vessel, prepare an equimolar solution of methanesulfonic acid.

  • Reaction Conditions: Slowly add the methanesulfonic acid solution to the tetrabutylphosphonium bromide solution with stirring. The anion exchange reaction is typically rapid and occurs at room temperature.

  • Work-up and Purification:

    • The primary impurity at this stage is the bromide salt. Due to the high water solubility of tetrabutylphosphonium methanesulfonate, an effective purification strategy involves liquid-liquid extraction.[1]

    • Dissolve the crude product in dichloromethane. Wash the organic layer multiple times with distilled water to remove the inorganic bromide impurities.[1] The efficiency of the bromide removal can be monitored using a qualitative test with silver nitrate.

    • After the aqueous washes, dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate), filter, and remove the solvent under reduced pressure.

    • For achieving high purity, the resulting solid can be recrystallized from a suitable solvent system, such as methanol/ether.[1]

    • Finally, dry the purified tetrabutylphosphonium methanesulfonate under vacuum at a slightly elevated temperature (e.g., 40°C) for an extended period (e.g., 48 hours) to remove any residual solvents.[1]

Characterization: The final product should be characterized by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its structure and purity.

Applications in Scientific Research and Development

The unique properties of tetrabutylphosphonium methanesulfonate have led to its application in a variety of scientific and industrial fields.

Organic Synthesis: A Robust Phase-Transfer Catalyst

In biphasic organic reactions, where reactants are present in immiscible aqueous and organic phases, the reaction rate is often limited by the slow diffusion of reactants across the phase boundary. Phase-transfer catalysts (PTCs) are employed to shuttle one of the reactants (typically an anion) from the aqueous phase to the organic phase, thereby accelerating the reaction.[3] Tetrabutylphosphonium methanesulfonate, with its lipophilic cation, is an effective PTC.[1]

Mechanism of Phase-Transfer Catalysis

cluster_0 Aqueous Phase cluster_1 Organic Phase NaX Na⁺X⁻ QX_aq Q⁺X⁻ NaX->QX_aq Anion Exchange RY R-Y RX R-X RY->RX QY Q⁺Y⁻ RX->QY Product Formation QY->QX_aq Catalyst Regeneration QX_org Q⁺X⁻ QX_aq->QX_org Phase Transfer QX_org->RX Reaction

Caption: Mechanism of phase-transfer catalysis.

Experimental Protocol: Heck Reaction using [TBP][OMs]

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[4] The use of an ionic liquid like tetrabutylphosphonium methanesulfonate can be beneficial in these reactions.

  • Reaction Setup: To a microwave vial, add the aryl bromide (1 mmol), the alkene (1.2 mmol), palladium(II) acetate (2 mol%), and tetrabutylphosphonium methanesulfonate (10 mol%).

  • Solvent and Base: Add a suitable solvent such as ethanol and a base, for example, potassium carbonate (2 mmol).[5]

  • Reaction Conditions: Seal the vial and place it in a microwave reactor. Heat the reaction mixture to 120-140°C for 10-30 minutes.[5] The progress of the reaction can be monitored by thin-layer chromatography.

  • Work-up: After completion, cool the reaction mixture to room temperature. Filter the mixture to remove the catalyst and any inorganic salts. Evaporate the solvent under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate).

Proteomics and Drug Development: Solubilizing Membrane Proteins

Membrane proteins are notoriously difficult to study due to their hydrophobic nature and their tendency to aggregate in aqueous solutions.[1][6] The amphipathic nature of ionic liquids like tetrabutylphosphonium methanesulfonate can aid in the solubilization of these proteins, making them amenable to further analysis and use in drug screening assays.[1] The positively charged phosphonium headgroup can interact with negatively charged residues on the protein surface, while the butyl chains can interact with hydrophobic domains.

Workflow for Membrane Protein Solubilization

A Cell Lysis & Membrane Isolation B Solubilization with [TBP][OMs] A->B C Centrifugation (to remove insoluble debris) B->C D Purification of Solubilized Protein (e.g., Chromatography) C->D E Downstream Analysis (e.g., SDS-PAGE, Activity Assay) D->E

Caption: Workflow for membrane protein solubilization.

Experimental Protocol: Solubilization of Integral Membrane Proteins

  • Membrane Preparation: Isolate the cell membranes containing the protein of interest using standard cell fractionation techniques (e.g., differential centrifugation).[6]

  • Solubilization: Resuspend the membrane pellet in a buffer containing tetrabutylphosphonium methanesulfonate. The optimal concentration of the ionic liquid needs to be determined empirically but a starting point could be in the range of 1-5% (w/v). Incubate the mixture on ice with gentle agitation for 1-2 hours.[7]

  • Clarification: Centrifuge the mixture at high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet any unsolubilized membrane fragments and aggregated proteins.[6]

  • Purification: The supernatant, containing the solubilized membrane proteins, can then be subjected to standard protein purification techniques such as affinity chromatography or size-exclusion chromatography. The purification buffers should contain a lower concentration of tetrabutylphosphonium methanesulfonate to maintain protein solubility.

  • Analysis: The purity and integrity of the solubilized protein can be assessed by SDS-PAGE and its activity can be determined using a relevant functional assay.

Electrochemistry: A Stable Electrolyte Component

The high thermal and electrochemical stability of tetrabutylphosphonium methanesulfonate makes it a promising candidate for use as a component in electrolytes for electrochemical devices, such as lithium-ion batteries.[8][9] Its non-volatile nature also enhances the safety of such devices.

Experimental Protocol: Preparation of an Ionic Liquid-Based Electrolyte

  • Component Preparation: In an inert atmosphere glovebox with low oxygen and water content, thoroughly dry all components: tetrabutylphosphonium methanesulfonate, a lithium salt (e.g., lithium bis(trifluoromethanesulfonyl)imide - LiTFSI), and any co-solvents (e.g., organic carbonates).

  • Mixing: In the glovebox, dissolve the desired amount of LiTFSI in tetrabutylphosphonium methanesulfonate. If a co-solvent is used, it can be added at this stage. Stir the mixture until a homogeneous solution is obtained.[9]

  • Cell Assembly: The prepared electrolyte can then be used to assemble a test cell (e.g., a coin cell) with appropriate electrodes (anode and cathode) and a separator for electrochemical characterization.

Drug Delivery: A Potential Excipient

The ability of tetrabutylphosphonium methanesulfonate to solubilize poorly water-soluble compounds has led to investigations into its use as an excipient in drug formulations.[10][11] By enhancing the solubility of active pharmaceutical ingredients (APIs), it has the potential to improve their bioavailability. Further research is ongoing to explore its use in various drug delivery systems, including nanoformulations.

Safety and Handling

Tetrabutylphosphonium methanesulfonate is classified as a hazardous substance. It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[2]

  • Handling: Always handle in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion and Future Outlook

Tetrabutylphosphonium methanesulfonate is a versatile ionic liquid with a unique set of properties that make it a valuable tool in various scientific and industrial applications. Its high thermal stability, excellent solvation capabilities, and effectiveness as a phase-transfer catalyst have been demonstrated in organic synthesis, proteomics, and electrochemistry. As research continues, it is likely that new and innovative applications for this compound will be discovered, particularly in the fields of green chemistry, materials science, and pharmaceutical development. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to explore the full potential of this remarkable ionic liquid.

References

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  • MDPI. (2022). Phosphonium-Based Polyelectrolytes: Preparation, Properties, and Usage in Lithium-Ion Batteries. Retrieved from [Link]

  • Alonso, D. A., & Nájera, C. (n.d.). Transition-metal-catalyzed reactions for carbon—carbon and carbon—heteroatom bond formation have. Retrieved from [Link]

  • ResearchGate. (2025). TGA-MS study of the decomposition of phosphorus-containing ionic liquids trihexyl(tetradecyl)phosphonium decanoate and trihexyltetradecylphosphonium bis[(trifluoromethyl)sulfonyl] amide. Retrieved from [Link]

  • OperaChem. (2023). Phase transfer catalysis (PTC). Retrieved from [Link]

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  • ResearchGate. (n.d.). ¹H NMR spectra: (a) tetrabutylphosphonium 3-sulfopropyl methacrylate.... Retrieved from [Link]

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  • ResearchGate. (2023). An ionic liquid-assisted sample preparation method for sensitive integral-membrane proteome analysis. Retrieved from [Link]

  • Websitem. (n.d.). Conformational analysis, vibrational and NMR spectroscopic study of the methanesulfonamide-N,N -. Retrieved from [Link]

  • ResearchGate. (n.d.). Formulations of nanoparticles in drug delivery. Retrieved from [Link]

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  • Frontiers. (2024). A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates. Retrieved from [Link]

  • Green Chemistry (RSC Publishing). (n.d.). Chiral quaternary phosphonium salts as phase-transfer catalysts for environmentally benign asymmetric transformations. Retrieved from [Link]

  • NIH. (n.d.). A general path for large-scale solubilization of cellular proteins: From membrane receptors to multiprotein complexes. Retrieved from [Link]

  • YouTube. (2015). Thermogravimetric Analysis (TGA) – Online Training Course. Retrieved from [Link]

  • UT Southwestern Medical Center. (n.d.). An Introduction to NMR-based Metabolomics and Statistical Data Analysis using MetaboAnalyst. Retrieved from [Link]

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  • Preprints.org. (n.d.). Review of ultrasound mediated drug delivery for cancer treatment: updates from pre-clinical studies. Retrieved from [Link]

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Sources

An In-depth Technical Guide to the Synthesis of Tetrabutylphosphonium Methanesulfonate

Author: BenchChem Technical Support Team. Date: February 2026

Foreword for the Modern Researcher

In the ever-evolving landscape of chemical synthesis and materials science, ionic liquids (ILs) continue to emerge as compounds of significant interest. Their unique physicochemical properties, including low volatility, high thermal stability, and tunable solvency, have positioned them as critical components in a myriad of applications, from catalysis to energy storage and, increasingly, in pharmaceutical development.[1][2] Among these, Tetrabutylphosphonium methanesulfonate ([P(C₄H₉)₄][CH₃SO₃]) stands out for its favorable combination of a stable phosphonium cation and a weakly coordinating methanesulfonate anion.

This guide is crafted for the discerning researcher, scientist, and drug development professional. It moves beyond a mere recitation of synthetic steps to provide a comprehensive understanding of the underlying principles, the rationale behind procedural choices, and the critical parameters that govern a successful synthesis. We will explore the primary synthetic pathways, delve into the nuances of purification and characterization, and provide actionable protocols grounded in established scientific literature. Our aim is to empower you not just to replicate a procedure, but to innovate and adapt these methods to your specific research needs.

Introduction to Tetrabutylphosphonium Methanesulfonate: A Molecule of Versatility

Tetrabutylphosphonium methanesulfonate is a quaternary phosphonium salt that exists as a crystalline solid at room temperature, with a melting point in the range of 59-62°C.[3] Its molecular structure, featuring a large, symmetric, and non-coordinating cation paired with a simple, stable anion, imparts a unique set of properties.[4] Phosphonium-based ILs are noted for their generally higher thermal and electrochemical stability compared to their nitrogen-based analogues.[5]

The methanesulfonate anion is derived from methanesulfonic acid, a strong, non-volatile, and non-oxidizing acid, which contributes to the overall stability of the resulting salt.[4] This inherent stability, coupled with its utility as a phase-transfer catalyst and a solvent in organic synthesis, makes Tetrabutylphosphonium methanesulfonate a valuable tool in the modern laboratory.[6]

Table 1: Physicochemical Properties of Tetrabutylphosphonium Methanesulfonate [3][4]

PropertyValue
CAS Number 98342-59-7
Molecular Formula C₁₇H₃₉O₃PS
Molecular Weight 354.53 g/mol
Appearance White to off-white crystalline solid
Melting Point 59-62 °C
Solubility Soluble in water and polar organic solvents

Core Synthetic Strategies: A Comparative Overview

The synthesis of Tetrabutylphosphonium methanesulfonate can be approached through several strategic pathways. The choice of method often depends on the available starting materials, desired purity, scalability, and environmental considerations. This guide will focus on the two most prevalent and practical methodologies:

  • Two-Step Synthesis via Anion Exchange: A classic and robust method involving the initial synthesis of a tetrabutylphosphonium halide intermediate, followed by the exchange of the halide anion for methanesulfonate.

  • One-Step Acid-Base Neutralization: A more direct and atom-economical approach that involves the neutralization of tetrabutylphosphonium hydroxide with methanesulfonic acid.

Synthesis_Pathways cluster_0 Two-Step Anion Exchange cluster_1 One-Step Acid-Base Neutralization A Tributylphosphine + 1-Bromobutane B Tetrabutylphosphonium Bromide A->B Quaternization (SN2) C Tetrabutylphosphonium Methanesulfonate B->C Anion Exchange D Tetrabutylphosphonium Hydroxide + Methanesulfonic Acid E Tetrabutylphosphonium Methanesulfonate D->E Neutralization

Figure 1: Overview of the primary synthetic pathways for Tetrabutylphosphonium methanesulfonate.

Pathway 1: The Two-Step Anion Exchange Method

This widely employed method offers a high degree of control and typically results in a high-purity product. It is a two-stage process, each with its own set of critical parameters.

Step 1: Synthesis of Tetrabutylphosphonium Bromide - The Quaternization Reaction

The formation of the tetrabutylphosphonium cation is achieved through a classic Sₙ2 reaction, where the nucleophilic phosphorus atom of tributylphosphine attacks the electrophilic carbon of an n-butyl halide, typically 1-bromobutane.[6]

Mechanism: The lone pair of electrons on the phosphorus atom of tributylphosphine initiates a nucleophilic attack on the primary carbon of 1-bromobutane. This concerted reaction proceeds through a trigonal bipyramidal transition state, leading to the formation of the C-P bond and the displacement of the bromide ion.

Quaternization_Mechanism P(C4H9)3 Tributylphosphine TransitionState [Br...C4H9...P(C4H9)3]‡ P(C4H9)3->TransitionState Nucleophilic Attack Br-C4H9 1-Bromobutane Br-C4H9->TransitionState Product [P(C4H9)4]+ Br- TransitionState->Product

Figure 2: Simplified mechanism of the quaternization reaction.

Experimental Protocol: Synthesis of Tetrabutylphosphonium Bromide

This protocol is a generalized procedure based on established methods for phosphonium salt synthesis.[7]

  • Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine equimolar amounts of tributylphosphine and 1-bromobutane. The reaction is often performed neat or in a high-boiling, non-polar solvent such as toluene or acetonitrile to facilitate temperature control.[3]

  • Reaction Conditions: Heat the reaction mixture to a temperature between 100-120°C.[6] The reaction progress can be monitored by ³¹P NMR spectroscopy, observing the disappearance of the tributylphosphine signal and the appearance of the tetralkylphosphonium signal. The reaction is typically complete within 10-15 hours.[6]

  • Isolation and Purification: After cooling to room temperature, the resulting product, if solid, can be isolated by filtration. If the product is an oil, the solvent (if used) is removed under reduced pressure. The crude product is often a viscous oil or a waxy solid. Purification can be achieved by washing with a non-polar solvent like hexane to remove unreacted starting materials, followed by drying under vacuum. For higher purity, recrystallization from a suitable solvent system such as ethyl acetate may be employed.[8]

Step 2: Anion Exchange - The Metathesis Reaction

The second step involves replacing the bromide anion with the desired methanesulfonate anion. This is typically achieved through a metathesis reaction, often using a sodium or silver salt of methanesulfonic acid. An alternative is the use of an anion exchange resin.[9][10]

Causality of Reagent Choice: The choice of the methanesulfonate source is critical. Sodium methanesulfonate is a cost-effective option, and the reaction is driven by the precipitation of sodium bromide in a suitable solvent. Silver methanesulfonate can also be used, with the precipitation of silver bromide providing a strong thermodynamic driving force for the reaction. Anion exchange resins offer a clean and efficient method for anion exchange, avoiding the introduction of inorganic salt byproducts into the reaction mixture.

Experimental Protocol: Anion Exchange

This is a representative protocol adaptable from general anion exchange procedures for ionic liquids.[11]

  • Dissolution: Dissolve the synthesized Tetrabutylphosphonium bromide in a suitable solvent. A mixture of water and an organic solvent like dichloromethane is often effective.

  • Anion Source Addition: Add an aqueous solution of a molar excess of sodium methanesulfonate to the solution of the phosphonium bromide.

  • Phase Separation and Extraction: Stir the biphasic mixture vigorously to facilitate the anion exchange. The Tetrabutylphosphonium methanesulfonate will preferentially partition into the organic layer, while the sodium bromide byproduct will remain in the aqueous layer. Separate the organic layer and wash it several times with deionized water to remove any residual bromide ions.

  • Drying and Solvent Removal: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Final Purification: The resulting crude product can be further purified by recrystallization from a suitable solvent, such as methanol, to yield the final high-purity Tetrabutylphosphonium methanesulfonate.

Pathway 2: The One-Step Acid-Base Neutralization

This method is an elegant and environmentally benign approach, as the only byproduct is water.[6] It relies on the straightforward neutralization of a phosphonium hydroxide with methanesulfonic acid.

Mechanism: The hydroxide anion of tetrabutylphosphonium hydroxide acts as a strong base, readily abstracting the acidic proton from methanesulfonic acid. This exothermic reaction results in the formation of the desired ionic liquid and water.

Neutralization_Reaction [P(C4H9)4]+ OH- Tetrabutylphosphonium Hydroxide Product [P(C4H9)4]+ [CH3SO3]-  +  H2O [P(C4H9)4]+ OH-->Product CH3SO3H Methanesulfonic Acid CH3SO3H->Product

Figure 3: The straightforward acid-base neutralization reaction.

Experimental Protocol: Acid-Base Neutralization

This protocol is based on the principles of acid-base chemistry and general procedures for ionic liquid synthesis.[1][6]

  • Reagent Preparation: Start with a commercially available aqueous solution of Tetrabutylphosphonium hydroxide (typically 40 wt. % in water).[12] In a flask equipped with a magnetic stirrer and placed in an ice bath to manage the exothermic nature of the reaction, add the Tetrabutylphosphonium hydroxide solution.

  • Slow Addition of Acid: Slowly add an equimolar amount of methanesulfonic acid dropwise to the stirred solution. Monitor the pH of the solution, aiming for a neutral pH (around 7).

  • Water Removal: Once the neutralization is complete, the water is removed under reduced pressure using a rotary evaporator.

  • Drying: The resulting product should be dried further under high vacuum to remove any residual water. The presence of water can significantly affect the physicochemical properties of the ionic liquid.

  • Purification: If necessary, the product can be recrystallized from an appropriate solvent to achieve higher purity.

Table 2: Comparison of Synthesis Pathways

FeatureTwo-Step Anion ExchangeOne-Step Acid-Base Neutralization
Starting Materials Tributylphosphine, 1-Bromobutane, Methanesulfonate sourceTetrabutylphosphonium hydroxide, Methanesulfonic acid
Byproducts Halide salts (e.g., NaBr)Water
Atom Economy LowerHigher
Procedure Complexity More complex (two distinct steps)Simpler (one step)
Purification Challenges Removal of halide impuritiesThorough removal of water
Green Chemistry Aspect Less favorable due to salt wasteMore favorable

Purification and Characterization: Ensuring Product Integrity

The purity of an ionic liquid is paramount to its performance. The presence of impurities, such as residual starting materials, solvents, or water, can significantly alter its properties.

Purification Techniques
  • Recrystallization: For solid ionic liquids like Tetrabutylphosphonium methanesulfonate, recrystallization is a powerful purification technique.[13] The choice of solvent is crucial; it should dissolve the ionic liquid at an elevated temperature but have low solubility at room temperature. Methanol has been reported as an effective solvent for this purpose.[6] The general procedure involves dissolving the crude product in a minimal amount of hot solvent, followed by slow cooling to induce crystallization. The pure crystals can then be isolated by filtration.

  • Solvent Extraction: As described in the anion exchange protocol, liquid-liquid extraction is effective for removing water-soluble impurities like inorganic salts.

  • Drying: Rigorous drying under high vacuum is essential to remove any traces of water, which can act as a significant impurity.

Characterization Methods

A combination of spectroscopic and analytical techniques is necessary to confirm the identity and purity of the synthesized Tetrabutylphosphonium methanesulfonate.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for the structural elucidation of organic compounds.[14]

    • ¹H NMR: The proton NMR spectrum will show characteristic signals for the butyl groups of the cation and the methyl group of the methanesulfonate anion.

    • ¹³C NMR: The carbon NMR spectrum provides information on the carbon framework of both the cation and the anion.

    • ³¹P NMR: Phosphorus-31 NMR is particularly useful for phosphonium salts, showing a single peak characteristic of the tetralkylphosphonium cation.[15]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the characteristic vibrational modes of the functional groups present in the molecule, such as the S=O and S-O stretching frequencies of the methanesulfonate anion.

  • Elemental Analysis: This technique provides the percentage composition of carbon, hydrogen, and sulfur, which can be compared to the theoretical values to assess the purity of the compound.

Table 3: Expected NMR Data for Tetrabutylphosphonium Methanesulfonate

NucleusCation/AnionExpected Chemical Shift (δ, ppm)
¹H Tetrabutylphosphonium (Cation)~0.95 (t, -CH₃), ~1.5 (m, -CH₂-), ~2.2 (m, P-CH₂-)
Methanesulfonate (Anion)~2.8 (s, CH₃-S)
¹³C Tetrabutylphosphonium (Cation)~13.5 (-CH₃), ~23.5-24.5 (-CH₂-), ~18-20 (P-CH₂)
Methanesulfonate (Anion)~40 (CH₃-S)
³¹P Tetrabutylphosphonium (Cation)~33-34

Note: The exact chemical shifts may vary depending on the solvent and concentration.

Safety and Handling Considerations

While ionic liquids are often touted for their low volatility, they are not without hazards. Tetrabutylphosphonium methanesulfonate is classified as a skin and eye irritant and may cause respiratory irritation.[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Applications in Research and Drug Development

The unique properties of Tetrabutylphosphonium methanesulfonate lend themselves to a variety of applications, particularly in the realm of organic synthesis and pharmaceutical sciences.

  • Phase-Transfer Catalysis: It can facilitate the reaction between reactants in immiscible phases, which is a common challenge in the synthesis of complex organic molecules.[16]

  • Solvent for Synthesis: Its ability to dissolve a wide range of organic and inorganic compounds makes it a useful medium for chemical reactions.[1]

  • Drug Delivery: The field of ionic liquids in drug delivery is an active area of research. The ability to tune the properties of ionic liquids offers potential for creating novel drug delivery systems with enhanced solubility and bioavailability of active pharmaceutical ingredients (APIs).[1]

Conclusion and Future Outlook

The synthesis of Tetrabutylphosphonium methanesulfonate is a well-defined process that can be accomplished through multiple reliable pathways. The choice between a two-step anion exchange and a one-step neutralization reaction will depend on the specific needs and resources of the laboratory. By understanding the fundamental principles behind these synthetic strategies and adhering to rigorous purification and characterization protocols, researchers can confidently produce high-purity material for their investigations.

As the demand for "green" and more efficient chemical processes continues to grow, the development and application of ionic liquids like Tetrabutylphosphonium methanesulfonate are poised to play an increasingly important role. Further research into their applications, particularly in the pharmaceutical industry, will undoubtedly unlock new possibilities for this versatile class of compounds.

References

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  • ResearchGate. (2018). Anion exchange membranes by bromination of tetramethylbiphenol-based poly(sulfone)s. Retrieved from [Link]

  • ResearchGate. (2020). Applications of phosphonium-based ionic liquids in chemical processes. Retrieved from [Link]

  • Science and Technology of Advanced Materials. (2019). Influence of the anionic structure and central atom of a cation on the properties of LCST-type draw solutes for forward osmosis. Retrieved from [Link]

  • ResearchGate. (2016). Can anybody tell me the best way for the synthesis of tetrabutyl phosphonium chloride from tetra butyl phosphonium hydroxide?. Retrieved from [Link]

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  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • National Institutes of Health. (2014). Thermophysical properties of phosphonium-based ionic liquids. Retrieved from [Link]

  • Polymer Chemistry. (2018). Anion exchange membranes by bromination of tetramethylbiphenol-based poly(sulfone)s. Retrieved from [Link]

  • ResearchGate. (2002). Industrial Preparation of Phosphonium Ionic Liquids. Retrieved from [Link]

  • CORE. (2014). N‑Substituted 2‑Aminobiphenylpalladium Methanesulfonate Precatalysts and Their Use in C−C and C−N Cross-Couplings. Retrieved from [Link]

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  • ACS Publications. (2020). Exploring the Physicochemical Properties and Electrochemical Behavior of Phosphonium-Based Ionic Liquids as Additives in Carbonate Electrolytes for Lithium-Ion Batteries. Retrieved from [Link]

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  • MDPI. (2019). Hydroxide and Hydrophobic Tetrabutylammonium Ions at the Hydrophobe–Water Interface. Retrieved from [Link]

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  • Eureka | Patsnap. (n.d.). Method for preparing tetrabutyl ammonium bromide. Retrieved from [Link]

  • Frontiers. (2022). Microscopic Insights Into the Formation of Methanesulfonic Acid–Methylamine–Ammonia Particles Under Acid-Rich Conditions. Retrieved from [Link]

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An In-depth Technical Guide to the Chemical Structure of Tetrabutylphosphonium Methanesulfonate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the chemical structure of tetrabutylphosphonium methanesulfonate ([P(C₄H₉)₄]⁺[CH₃SO₃]⁻). Addressed to researchers, scientists, and professionals in drug development, this document delves into the nuanced structural details, spectroscopic signature, and synthesis of this versatile ionic liquid. By integrating experimental data with established chemical principles, this guide offers a holistic understanding of the compound's properties and its functional implications in various scientific applications.

Introduction

Tetrabutylphosphonium methanesulfonate is an ionic liquid composed of a tetrabutylphosphonium cation and a methanesulfonate anion.[1] Its unique combination of high thermal stability, low volatility, and excellent solvation properties makes it a compound of significant interest in diverse fields such as organic synthesis, catalysis, electrochemistry, and proteomics.[1] Unlike many conventional organic salts, its stability and tunable properties offer a greener alternative for various chemical processes. This guide will provide a detailed exploration of its chemical structure, from the atomic arrangement of its constituent ions to its macroscopic physicochemical properties.

Chemical Identity and Nomenclature

A clear and unambiguous identification of a chemical compound is paramount for scientific discourse and reproducibility. The following table summarizes the key identifiers for tetrabutylphosphonium methanesulfonate.

IdentifierValueSource
IUPAC Name tetrabutylphosphanium;methanesulfonate[1][2]
CAS Number 98342-59-7[1]
Molecular Formula C₁₇H₃₉O₃PS[1][2]
Molecular Weight 354.53 g/mol [1]
SMILES CCCC(CCCC)CCCC.CS(=O)(=O)[O-][1][2]
InChI InChI=1S/C16H36P.CH4O3S/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;1-5(2,3)4/h5-16H2,1-4H3;1H3,(H,2,3,4)/q+1;/p-1[1][2]

Elucidation of the Chemical Structure

The chemical structure of tetrabutylphosphonium methanesulfonate is best understood by examining its constituent ions: the tetrabutylphosphonium cation and the methanesulfonate anion. At ambient temperatures, this compound exists as a crystalline solid, indicating a well-ordered ionic crystal lattice.[1]

The Tetrabutylphosphonium Cation: [P(C₄H₉)₄]⁺

The tetrabutylphosphonium cation features a central phosphorus atom bonded to four butyl groups. This quaternary phosphonium structure imparts a permanent positive charge.

Caption: Ball-and-stick model of the tetrabutylphosphonium cation.

The phosphorus atom is sp³ hybridized, resulting in a tetrahedral geometry with the four butyl chains extending outwards. The bulky and hydrophobic nature of the butyl groups contributes significantly to the compound's solubility in organic solvents.[3]

The Methanesulfonate Anion: [CH₃SO₃]⁻

The methanesulfonate anion, often abbreviated as mesylate, is the conjugate base of the strong methanesulfonic acid.

Caption: Structure of the methanesulfonate anion.

The central sulfur atom is bonded to three oxygen atoms and one methyl group. The negative charge is delocalized across the three oxygen atoms through resonance, which contributes to the stability of the anion.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the chemical structure and assessing the purity of a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum provides characteristic signals for the tetrabutylphosphonium cation. The methyl protons (CH₃) of the butyl groups typically appear as a triplet around 0.95 ppm, while the methylene protons (CH₂) adjacent to the phosphorus atom are observed further downfield.

  • ¹³C NMR: The carbon-13 NMR spectrum would show distinct signals for the four chemically non-equivalent carbon atoms of the butyl chains and the methyl carbon of the methanesulfonate anion.

  • ³¹P NMR: Phosphorus-31 NMR is a powerful tool for characterizing phosphonium salts. A single resonance peak is expected for the tetrabutylphosphonium cation, and its chemical shift provides information about the electronic environment of the phosphorus atom. Quaternization of a phosphine to a phosphonium salt generally leads to an increase in the ³¹P chemical shift.[4]

Infrared (IR) Spectroscopy

The IR spectrum of tetrabutylphosphonium methanesulfonate will exhibit characteristic absorption bands for both the cation and the anion.

  • Tetrabutylphosphonium Cation: C-H stretching vibrations of the butyl groups are expected in the 2850-2960 cm⁻¹ region.

  • Methanesulfonate Anion: The sulfonate group gives rise to strong asymmetric and symmetric S=O stretching bands, typically observed around 1200-1250 cm⁻¹ and 1050-1070 cm⁻¹, respectively. A C-S stretching vibration is also expected.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is well-suited for the analysis of ionic liquids. The mass spectrum would show a prominent peak for the intact tetrabutylphosphonium cation at m/z 259.28. Fragmentation of the cation can occur through the loss of butene (C₄H₈), leading to the formation of a tributylphosphonium ion.

Synthesis of Tetrabutylphosphonium Methanesulfonate

The synthesis of tetrabutylphosphonium methanesulfonate is typically achieved through a two-step process. This synthetic pathway is a self-validating system, where the successful formation of the intermediate and final product can be monitored and confirmed at each stage.

G cluster_0 Step 1: Quaternization cluster_1 Step 2: Anion Exchange a0 Tributylphosphine a2 Tetrabutylphosphonium Bromide a0->a2 100-120 °C, 10-15 h a1 1-Bromobutane a1->a2 b0 Tetrabutylphosphonium Bromide b2 Tetrabutylphosphonium Methanesulfonate b0->b2 Benzene, 80 °C b1 Methanesulfonic Acid b1->b2

Caption: Two-step synthesis of tetrabutylphosphonium methanesulfonate.

Experimental Protocol

Step 1: Synthesis of Tetrabutylphosphonium Bromide

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine tributylphosphine and a slight molar excess of 1-bromobutane.

  • Heat the reaction mixture to 100-120 °C with continuous stirring for 10-15 hours.[1] The progress of the reaction can be monitored by ³¹P NMR spectroscopy, observing the disappearance of the tributylphosphine signal and the appearance of the tetrabutylphosphonium bromide signal.

  • After the reaction is complete, allow the mixture to cool to room temperature. The product, tetrabutylphosphonium bromide, is typically a solid and can be purified by recrystallization.

Step 2: Synthesis of Tetrabutylphosphonium Methanesulfonate (Anion Exchange)

  • Dissolve the purified tetrabutylphosphonium bromide in a suitable organic solvent, such as benzene.

  • Add an equimolar amount of methanesulfonic acid to the solution.

  • Heat the mixture to approximately 80 °C and stir for several hours.[3]

  • The resulting tetrabutylphosphonium methanesulfonate can be isolated by removing the solvent under reduced pressure.

  • Purification can be achieved by washing with a solvent in which the product is insoluble to remove any remaining starting materials or byproducts, followed by drying under vacuum.

Alternative synthetic routes include the neutralization reaction of tetrabutylphosphonium hydroxide with methanesulfonic acid, or an ion exchange reaction between tetrabutylphosphonium chloride and sodium methanesulfonate.[1]

Physicochemical Properties

The unique chemical structure of tetrabutylphosphonium methanesulfonate gives rise to a set of valuable physicochemical properties.

PropertyValueNotes
Melting Point 59-62 °C[1] Transitions from a crystalline solid to an ionic liquid.[1]
Thermal Stability HighPhosphonium-based ionic liquids generally exhibit higher thermal stability compared to their ammonium counterparts.[5][6]
Viscosity High at ambient temperature, decreases with increasing temperature[3] This behavior is typical for ionic liquids.[3]
Solubility Soluble in water and various organic solvents like alcohols and benzene derivatives.[3] The bulky, nonpolar cation enhances organic solvent solubility.

Applications in Research and Development

The distinct structural features and properties of tetrabutylphosphonium methanesulfonate make it a valuable tool in several scientific domains.

  • Phase-Transfer Catalysis: The amphiphilic nature of the tetrabutylphosphonium cation allows it to facilitate reactions between reactants in immiscible phases (e.g., organic and aqueous), enhancing reaction rates and yields.[1]

  • Ionic Liquid Media: Its wide liquid range, thermal stability, and low vapor pressure make it an excellent solvent for a variety of chemical reactions, offering a safer and more environmentally friendly alternative to volatile organic solvents.

  • Proteomics: The positively charged phosphonium group can interact with negatively charged biomolecules, aiding in the extraction and solubilization of proteins, including challenging membrane proteins.[1]

  • Electrochemistry: Its ionic nature and conductivity make it a suitable component for electrolytes in various electrochemical applications.[1]

Safety and Handling

Tetrabutylphosphonium methanesulfonate is classified as a hazardous substance. It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including gloves, eye protection, and respiratory protection, should be used when handling this compound. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This technical guide has provided a detailed examination of the chemical structure of tetrabutylphosphonium methanesulfonate. Through an analysis of its constituent ions, spectroscopic signatures, and synthetic pathways, a comprehensive understanding of this important ionic liquid has been established. The interplay between its molecular structure and its macroscopic properties underpins its utility in a wide range of scientific applications. The information presented herein serves as a valuable resource for researchers and professionals seeking to leverage the unique characteristics of this compound in their work.

References

  • PubChem. (n.d.). Tetrabutylphosphonium methanesulfonate. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

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  • Fukumoto, K., et al. (2005). Effect of the anion on the physicochemical properties of phosphonium-based ionic liquids. Green Chemistry, 7(11), 808-816.
  • Krannich, L. K., Kanjolia, R. K., & Watkins, C. L. (1987). 13C and 31P NMR studies of some aminophosphonium chlorides. Magnetic Resonance in Chemistry, 25(4), 320–324.
  • Veith, H. M., et al. (1976). The collisional activation spectra of tetraalkyl phosphonium ions. Organic Mass Spectrometry, 11(6), 620-628.
  • Parker, D. (1986). 31P-n.m.r. spectroscopy. Pergamon Press.
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  • Tokuda, H., et al. (2004). Phosphonium-based ionic liquids as phase-transfer catalysts for Heck reactions. Tetrahedron Letters, 45(11), 2201-2204.
  • Ye, C., et al. (2012). Task-specific ionic liquids for highly efficient CO2 capture from simulated flue gas. Green Chemistry, 14(3), 767-773.
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  • Mudring, A. V. (2016). Crystal engineering of and with ionic liquids. Crystals, 6(5), 53.
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Section 1: Core Compound Identification and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Tetrabutylphosphonium Methanesulfonate for Advanced Scientific Applications

This guide provides an in-depth exploration of tetrabutylphosphonium methanesulfonate, an ionic liquid with significant and expanding applications across multiple scientific disciplines. Designed for researchers, chemists, and professionals in drug development, this document moves beyond simple data provision to offer a foundational understanding of its synthesis, mechanisms, and practical applications, grounded in established scientific principles.

Tetrabutylphosphonium methanesulfonate, often abbreviated as [TBP][OMs], is a quaternary phosphonium salt that exists as a crystalline solid at room temperature.[1] Its identity is defined by a unique combination of a bulky, symmetric tetrabutylphosphonium cation and a compact methanesulfonate anion. This structure confers properties characteristic of ionic liquids, such as high thermal stability and negligible vapor pressure.[2][3]

Table 1: Compound Identifiers

Identifier Value Source(s)
CAS Number 98342-59-7 [2][4]
IUPAC Name methanesulfonate;tetrabutylphosphanium [2][4]
EC Number 627-943-6 [4]
Molecular Formula C₁₇H₃₉O₃PS [2][4]
PubChem CID 16218642 [4]

| InChI Key | DSQCNXSPLHDLED-UHFFFAOYSA-M |[4] |

Table 2: Physicochemical Properties

Property Value Source(s)
Molecular Weight 354.53 g/mol [1]
Appearance Crystalline solid [1]
Melting Point 59-62 °C [1]

| Key Features | High thermal stability, low volatility, excellent solvation properties |[2] |

Section 2: Synthesis Pathways and Core Mechanisms of Action

A thorough understanding of a compound's synthesis is critical for ensuring its purity and predicting its behavior in downstream applications. The synthesis of tetrabutylphosphonium methanesulfonate is typically achieved through robust and well-documented chemical reactions.

Dominant Synthesis Methodologies

The most prevalent synthetic strategy is a two-step process that first forms the tetrabutylphosphonium cation, followed by an anion exchange.[2]

  • Cation Formation (Sɴ2 Alkylation): Tributylphosphine, a potent nucleophile, attacks the electrophilic carbon of an n-butyl halide (commonly 1-bromobutane). This reaction proceeds via a classic Sɴ2 mechanism, resulting in the formation of tetrabutylphosphonium bromide. The choice of an Sɴ2 pathway is deliberate; it provides a high-yield, clean route to the quaternary phosphonium salt.[2]

  • Anion Exchange: The resulting tetrabutylphosphonium bromide is then subjected to an ion exchange reaction. This can be accomplished by reacting it with a methanesulfonate salt, such as sodium methanesulfonate, or through a neutralization reaction between tetrabutylphosphonium hydroxide and methanesulfonic acid.[2]

Synthesis_Workflow cluster_step1 Step 1: Cation Formation (Sɴ2 Reaction) cluster_step2 Step 2: Anion Exchange TBP Tributylphosphine TBPB Tetrabutylphosphonium Bromide TBP->TBPB NBB n-Butyl Bromide NBB->TBPB TBPB_intermediate Tetrabutylphosphonium Bromide MSA Methanesulfonic Acid TBPOH Tetrabutylphosphonium Hydroxide TBPMs Tetrabutylphosphonium Methanesulfonate TBPB_intermediate->TBPMs Ion Exchange NaOMs Sodium Methanesulfonate NaOMs->TBPMs

Caption: Primary synthesis route for Tetrabutylphosphonium Methanesulfonate.

Mechanism as a Phase-Transfer Catalyst (PTC)

One of the most powerful applications of this compound is in phase-transfer catalysis, a technique that enables reactions between reactants located in separate, immiscible phases (e.g., an aqueous phase and an organic phase).[2] The bulky, lipophilic tetrabutylphosphonium cation is the key to this process.

The mechanism proceeds as follows:

  • The phosphonium cation pairs with an anion from the aqueous phase (e.g., a nucleophile).

  • This newly formed ion pair has sufficient organic character to be soluble in the organic phase, effectively "transferring" the aqueous-phase reactant into the organic phase where the other substrate resides.

  • After the reaction occurs in the organic phase, the phosphonium cation can return to the aqueous phase to begin the cycle anew.

Phosphonium-based catalysts are often preferred over their ammonium counterparts due to the larger, more polarizable nature of the phosphorus atom, which can lead to higher reactivity and greater thermal stability.[5]

PTC_Mechanism Phase-Transfer Catalysis (PTC) Cycle Aqueous Aqueous Phase (e.g., Na⁺Y⁻) Organic Organic Phase (e.g., R-X) Interface Aqueous-Organic Interface Catalyst_Aq [TBP]⁺OMs⁻ (in aqueous phase) Catalyst_Org [TBP]⁺Y⁻ (in organic phase) Catalyst_Aq->Catalyst_Org 1. Anion Exchange & Phase Transfer Product Product: R-Y Catalyst_Org->Product 2. Reaction with Substrate R-X + Y⁻ → R-Y + X⁻ Product->Catalyst_Aq 3. Catalyst Regeneration [TBP]⁺ returns with X⁻

Caption: Generalized mechanism of Tetrabutylphosphonium Methanesulfonate in PTC.

Section 3: Field-Proven Applications in Research and Development

The unique properties of tetrabutylphosphonium methanesulfonate make it a versatile tool in both academic and industrial settings.

Application Protocol: Phase-Transfer Catalyzed Esterification

This protocol describes the synthesis of butyl benzoate from sodium benzoate and butyl bromide, a classic example of a PTC-driven alkylation.[6] The use of a PTC is essential because sodium benzoate is soluble in water but not in the organic solvent where butyl bromide resides.

Methodology:

  • Reactor Setup: To a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add sodium benzoate (e.g., 0.1 mol), deionized water (50 mL), and toluene (50 mL).

  • Catalyst Addition: Add tetrabutylphosphonium methanesulfonate (1-5 mol% relative to the limiting reagent). The choice of a phosphonium salt is driven by its high catalytic activity in such alkylations.[5]

  • Initiation: Begin vigorous stirring to create a large interfacial area between the aqueous and organic phases. Heat the mixture to a controlled temperature (e.g., 60-80 °C).

  • Reagent Addition: Slowly add butyl bromide (0.1 mol) to the reaction mixture.

  • Reaction Monitoring: The reaction progress can be monitored by withdrawing small aliquots from the organic layer and analyzing for the disappearance of butyl bromide (e.g., via GC) or appearance of butyl benzoate.

  • Work-up and Isolation: Upon completion, cool the mixture and separate the organic layer. Wash the organic layer with water to remove any remaining catalyst and inorganic salts. Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and remove the solvent under reduced pressure to yield the crude butyl benzoate product.

  • Purification: If necessary, purify the product via vacuum distillation.

Electrochemical Systems

As an ionic liquid, tetrabutylphosphonium methanesulfonate possesses high ionic conductivity, making it a suitable component for electrolytes in various electrochemical applications, such as advanced batteries or capacitors.[2][7] Its non-volatility and thermal stability offer significant safety advantages over traditional organic solvent-based electrolytes.[3][8]

Innovations in Life Sciences and Drug Development

The unique solvation properties of phosphonium salts are being leveraged in the life sciences.

  • Proteomics: The positively charged phosphonium cation can interact with negatively charged proteins, aiding in their extraction and solubilization, particularly for challenging membrane proteins that are notoriously difficult to isolate.[2]

  • Drug Formulation: Its ability to enhance the solubility and stability of other organic molecules makes it a compound of interest for advanced drug formulation and delivery systems.[2] The relationship between a drug's structure, properties, and processing is a cornerstone of pharmaceutical materials science.[9]

Section 4: Safety, Handling, and Storage Protocols

While offering significant advantages, tetrabutylphosphonium methanesulfonate is an active chemical and must be handled with appropriate care.

Table 3: GHS Hazard Identification

Hazard Code Description Class Source(s)
H315 Causes skin irritation Skin Irrit. 2 [4]
H319 Causes serious eye irritation Eye Irrit. 2 [2][4]

| H335 | May cause respiratory irritation | STOT SE 3 |[2][4] |

Standard Operating Procedure for Safe Handling:

  • Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).[10][11]

  • Ventilation: Handle the compound in a well-ventilated area or under a chemical fume hood to avoid inhalation of any dust or aerosols.[12][13]

  • Dispensing: When weighing or transferring the solid, avoid generating dust. Use appropriate tools and a clean work surface.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents.[12][13]

  • Spill Response: In case of a spill, avoid creating dust. Carefully sweep up the solid material and place it into a suitable, labeled container for waste disposal.[10][13]

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.

Conclusion

Tetrabutylphosphonium methanesulfonate is more than just a chemical compound; it is an enabling technology. Its identity as a thermally stable, highly effective phase-transfer catalyst and ionic liquid provides solutions to long-standing challenges in organic synthesis, electrochemistry, and the life sciences. By understanding its fundamental properties, synthesis, and mechanisms, researchers and developers can fully harness its potential to drive innovation in their respective fields.

References

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thermal stability and decomposition of Tetrabutylphosphonium methanesulfonate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Thermal Stability and Decomposition of Tetrabutylphosphonium Methanesulfonate

Authored by a Senior Application Scientist

Introduction: Unveiling a Thermally Robust Ionic Liquid

Tetrabutylphosphonium methanesulfonate, often abbreviated as [P₄₄₄₄][CH₃SO₃], is a quaternary phosphonium salt that exists as an ionic liquid (IL) under ambient conditions or has a relatively low melting point.[1] Ionic liquids are a class of salts with melting points below 100°C, and they have garnered significant attention across various scientific disciplines for their unique combination of properties. These include negligible vapor pressure, a wide liquid-state range, and high thermal stability.[2]

Tetrabutylphosphonium methanesulfonate is distinguished by its exceptional thermal stability, low volatility, and versatile solvation characteristics, making it a compound of interest for high-temperature applications.[3] Its utility spans several fields, including:

  • Organic Synthesis: Where it serves as a highly effective solvent and phase-transfer catalyst.[3][4]

  • Electrochemistry: Acting as a stable electrolyte in various electrochemical cells and batteries.[3]

  • Chromatography: Employed as a stationary phase in gas chromatography due to its unique separation capabilities.[3]

  • Drug Development: Explored for its potential to enhance the solubility, stability, and bioavailability of poorly soluble active pharmaceutical ingredients (APIs).[3][5]

This guide provides a comprehensive technical overview of the thermal behavior of tetrabutylphosphonium methanesulfonate, focusing on its stability threshold and decomposition pathways. Understanding these characteristics is paramount for researchers and drug development professionals to safely and effectively harness its potential in demanding applications.

Part 1: Thermal Stability Profile

The thermal stability of an ionic liquid is a critical parameter that dictates its operational limits. For tetrabutylphosphonium methanesulfonate, this stability is notably high compared to many conventional organic salts and even other classes of ionic liquids.[3] The stability is not a single point but a profile, best understood through key thermal events.

Thermogravimetric analysis (TGA) is the foundational technique for this assessment, revealing an onset decomposition temperature (T_onset) of 332°C for this compound.[3] This indicates that it remains stable with minimal mass loss up to this temperature, providing a substantial window for high-temperature processes. The melting point is consistently reported in the range of 59-62°C, which, combined with its high decomposition temperature, affords a liquid-phase operational window of approximately 270°C.[1][3]

Quantitative Thermal Data Summary

For clarity and comparative ease, the key thermal properties of Tetrabutylphosphonium Methanesulfonate are summarized below.

Thermal PropertyValueMethod of DeterminationSignificance
Melting Point (T_m)59-62 °C[1][3]Differential Scanning Calorimetry (DSC)Defines the transition from solid to liquid phase.
Onset Decomposition (T_onset)332 °C[3]Thermogravimetric Analysis (TGA)The temperature at which significant thermal degradation begins.
Operational Liquid Range~270 °C[3]Calculated (T_onset - T_m)The temperature range in which the compound is both liquid and stable.
Primary Decomposition Peaks351°C, 447°C, 649°C[3]Derivative Thermogravimetry (DTG)Indicates a complex, multi-step decomposition process.
Causality of Thermal Stability in Ionic Liquids

The remarkable stability of phosphonium ILs like tetrabutylphosphonium methanesulfonate is intrinsically linked to their molecular structure. The thermal stability of ionic liquids is influenced by several factors, with the nature of the anion playing a predominant role.[2][5][6] The methanesulfonate anion (CH₃SO₃⁻) is relatively stable and less nucleophilic compared to anions like halides, which contributes significantly to the overall stability of the salt. The tetrabutylphosphonium cation, with its strong phosphorus-carbon bonds, also provides a robust cationic framework.[7]

Part 2: The Decomposition Mechanism: A Multi-Step Process

The thermal degradation of tetrabutylphosphonium methanesulfonate is not a simple, single-step breakdown. Instead, it proceeds through a complex, multi-stage process, as evidenced by the multiple peaks observed in derivative thermogravimetry studies at 351°C, 447°C, and 649°C.[3]

While the precise, experimentally verified decomposition products for this specific IL are not detailed in readily available literature, a chemically logical pathway can be proposed based on established mechanisms for phosphonium-based ionic liquids. The degradation of most ILs is initiated by a nucleophilic attack of the anion on the cation.[2]

The proposed initial step involves the methanesulfonate anion acting as a nucleophile, attacking one of the electrophilic α-carbon atoms on a butyl chain of the tetrabutylphosphonium cation. This leads to the cleavage of a phosphorus-carbon bond, yielding tributylphosphine and a butyl methanesulfonate ester. Subsequent, higher-temperature events would involve the further breakdown of these primary products.

Proposed Decomposition Pathway Diagram

The following diagram illustrates the proposed initial step in the thermal decomposition of tetrabutylphosphonium methanesulfonate.

G cluster_reactants Reactants cluster_process Decomposition Step 1 cluster_products Initial Products P4444 Tetrabutylphosphonium Cation [P(C₄H₉)₄]⁺ attack Nucleophilic Attack (SN2 Mechanism) P4444->attack Anion attacks α-carbon MeSO3 Methanesulfonate Anion [CH₃SO₃]⁻ MeSO3->attack TBP Tributylphosphine P(C₄H₉)₃ attack->TBP P-C bond cleavage BuMeSO3 Butyl Methanesulfonate C₄H₉O₃SCH₃ attack->BuMeSO3

Caption: Proposed initial thermal decomposition step of [P₄₄₄₄][CH₃SO₃].

Part 3: Experimental Protocols for Thermal Analysis

To ensure the trustworthiness and reproducibility of thermal stability data, rigorous and well-defined experimental protocols are essential. The primary techniques employed are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Workflow for Comprehensive Thermal Characterization

The logical flow of experiments is designed to build a complete picture of the material's thermal behavior, from phase transitions to complete decomposition.

Caption: Experimental workflow for thermal analysis of ionic liquids.

Protocol 1: Thermogravimetric Analysis (TGA)

Objective: To determine the onset decomposition temperature and profile the mass loss of the sample as a function of temperature.

Causality: TGA is the definitive method for quantifying thermal stability.[6] By precisely measuring mass changes in a controlled atmosphere and temperature ramp, it directly indicates when a material begins to degrade and volatilize.[8]

Methodology:

  • Sample Preparation: Place 2-5 mg of tetrabutylphosphonium methanesulfonate into a ceramic or platinum TGA pan. To ensure removal of any absorbed water, which can affect results, pre-dry the sample in a vacuum oven at 60-80°C for at least 12 hours.

  • Instrument Setup: Place the sample pan onto the TGA balance.

  • Atmosphere: Purge the furnace with an inert gas, typically nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative decomposition.[9]

  • Thermal Program:

    • Equilibrate the sample at 30°C for 5 minutes.

    • Ramp the temperature from 30°C to 600°C at a constant heating rate of 10°C/min. The choice of heating rate is critical; higher rates can shift decomposition temperatures to higher values.[10] A rate of 10°C/min is a common standard for comparative studies.

  • Data Collection: Continuously record the sample mass, sample temperature, and time throughout the experiment.

  • Data Analysis: Plot the percentage of initial mass versus temperature. The onset decomposition temperature (T_onset) is determined using standardized software analysis, often by finding the intersection of the baseline tangent with the tangent of the steepest mass-loss curve.

Protocol 2: Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting point (T_m) and glass transition temperature (T_g).

Causality: DSC measures the heat flow into or out of a sample relative to a reference as a function of temperature. This allows for the precise detection of endothermic (e.g., melting) and exothermic (e.g., crystallization) events, providing crucial information about the material's phase behavior.

Methodology:

  • Sample Preparation: Hermetically seal 3-7 mg of the dried ionic liquid in an aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program (Heat-Cool-Heat Cycle):

    • Equilibrate at 25°C.

    • Ramp the temperature to 100°C at 10°C/min to erase thermal history.

    • Cool the sample to -50°C at 10°C/min.

    • Hold for 5 minutes at -50°C.

    • Ramp the temperature to 150°C at 10°C/min.

  • Data Collection: Record the differential heat flow as a function of temperature.

  • Data Analysis: The melting point (T_m) is identified as the peak temperature of the endothermic melting event on the second heating scan.

Conclusion and Implications for the Field

Tetrabutylphosphonium methanesulfonate stands out as a highly stable ionic liquid with a well-defined thermal profile. Its decomposition onset at 332°C provides a robust operational window for applications in organic synthesis, electrochemistry, and increasingly, in pharmaceutical formulations.[3]

For researchers and drug development professionals, this high thermal stability is a significant asset. It allows for processing at elevated temperatures—for example, in melt-based drug formulation techniques or high-temperature chemical reactions—without significant degradation of the solvent or catalyst. However, a nuanced understanding of its multi-step decomposition is critical. Exceeding its stability threshold can lead to the formation of byproducts like tributylphosphine, which could be detrimental to a process or formulation.

The self-validating protocols described herein provide a clear framework for verifying the thermal properties of this and other ionic liquids, ensuring that their application is both safe and scientifically sound. As the use of ionic liquids continues to expand, a thorough characterization of their stability will remain the cornerstone of their successful implementation.

References

  • Smolecule. (n.d.). Tetrabutylphosphonium methanesulfonate | 98342-59-7.
  • Cao, Y., & Mu, T. (2014). Comprehensive Investigation on the Thermal Stability of 66 Ionic Liquids by Thermogravimetric Analysis. Industrial & Engineering Chemistry Research, 53(20), 8651–8664.
  • ACS Publications. (n.d.). Comprehensive Investigation on the Thermal Stability of 66 Ionic Liquids by Thermogravimetric Analysis. Retrieved from [Link]

  • Molecules. (2022). Novel Phosphonium-Based Ionic Liquid Electrolytes for Battery Applications. PMC. Retrieved from [Link]

  • MDPI. (2019). Thermal Conductivity and Mechanical Properties of Thermoplastic Polyurethane-/Silane-Modified Al2O3 Composite Fabricated via Melt Compounding. Retrieved from [Link]

  • The Madison Group. (2020). Back to Basics: Thermogravimetric Analysis (TGA). Retrieved from [Link]

  • ResearchGate. (n.d.). TGA-MS study of the decomposition of phosphorus-containing ionic liquids trihexyl(tetradecyl)phosphonium decanoate and trihexyltetradecylphosphonium bis[(trifluoromethyl)sulfonyl] amide. Retrieved from [Link]

  • PubChem. (n.d.). Tetrabutylphosphonium methanesulfonate. Retrieved from [Link]

  • MDPI. (n.d.). Thermal Stability of Ionic Liquids: Current Status and Prospects for Future Development. Retrieved from [Link]

  • eScholarship.org. (n.d.). Thermal decomposition of phosphonium salicylate and phosphonium benzoate ionic liquids. Retrieved from [Link]

  • NIH. (n.d.). An insight into pharmaceutical challenges with ionic liquids: where do we stand in transdermal delivery?. Retrieved from [Link]

  • ResearchGate. (n.d.). The Chemical Stability of Phosphonium-Based Ionic Liquids under Gamma Irradiation. Retrieved from [Link]

  • MDPI. (n.d.). Thermal Decomposition of Brominated Butyl Rubber. Retrieved from [Link]

  • ResearchGate. (n.d.). Thermal Stability of Ionic Liquids for Their Application as New Absorbents. Retrieved from [Link]

  • ResearchGate. (n.d.). Eutectic temperature of tetrabutylphosphonium methanesulfonate mixtures. Retrieved from [Link]

  • ARPN Journals. (2016). PHOSPHONIUM-BASED IONIC LIQUIDS AND THEIR APPLICATION IN SEPARATION OF DYE FROM AQUEOUS SOLUTION. Retrieved from [Link]

  • ResearchGate. (n.d.). Thermal Stability of Ionic Liquids: Current Status and Prospects for Future Development. Retrieved from [Link]

  • ELTRA. (n.d.). TGA THERMOSTEP. Retrieved from [Link]

  • SACHEM, Inc. (n.d.). Tetrabutylphosphonium Hydroxide. Retrieved from [Link]

  • ResearchGate. (n.d.). Thermal decomposition of methyltriphenoxyphosphonium iodide. Retrieved from [Link]

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A Spectroscopic Guide to Tetrabutylphosphonium Methanesulfonate: Characterization and Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Tetrabutylphosphonium methanesulfonate, [P(C₄H₉)₄][CH₃SO₃], is an ionic liquid (IL) composed of a quaternary phosphonium cation and a methanesulfonate anion. Its properties, such as high thermal stability and unique solvency, make it a compound of interest in various applications, including as a catalyst, reaction medium, and electrolyte component.[1] For researchers and drug development professionals, rigorous characterization is paramount to ensure identity, purity, and stability. This guide provides an in-depth examination of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to unequivocally characterize this compound. The narrative emphasizes not just the data itself, but the scientific rationale behind the spectral features, providing a framework for robust analytical validation.

Molecular Structure and Ionic Components

The compound consists of two distinct ionic species held together by electrostatic forces: the tetrabutylphosphonium cation and the methanesulfonate anion. Understanding the structure of each component is fundamental to interpreting the spectroscopic data.

G cluster_cation Tetrabutylphosphonium Cation ([PBu₄]⁺) cluster_anion Methanesulfonate Anion ([MeSO₃]⁻) P P⁺ C1 C P->C1 α p_c2 P->p_c2 C2 C C1->C2 C3 C C2->C3 C4 C C3->C4 p_c3 p_c2->p_c3 p_c4 p_c3->p_c4 S S O1 O S->O1 O2 O S->O2 O3 O⁻ S->O3 C_anion C S->C_anion

Caption: Ionic components of Tetrabutylphosphonium Methanesulfonate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this ionic liquid, a combination of ¹H, ¹³C, and ³¹P NMR provides a complete picture of the molecular framework and confirms the 1:1 stoichiometry of the cation and anion.

Proton (¹H) and Carbon (¹³C) NMR Analysis

The ¹H and ¹³C NMR spectra are dominated by signals from the four equivalent butyl chains of the cation. The key diagnostic feature is the downfield shift of the methylene protons and carbons directly attached to the positively charged phosphorus atom (the α position) due to its electron-withdrawing inductive effect. The methanesulfonate anion contributes a single, sharp singlet in both spectra corresponding to its methyl group.

The expected chemical shifts, based on data for structurally similar compounds, are summarized below.[2][3]

Table 1: Predicted ¹H and ¹³C NMR Data (in CDCl₃)

Assignment Nucleus Predicted Chemical Shift (δ, ppm) Predicted Multiplicity
Cation
P-CH₂ -CH₂-CH₂-CH₃ (α) ¹H ~2.2 - 2.3 Multiplet
P-CH₂ -CH₂-CH₂-CH₃ (α) ¹³C ~18.5 - 19.0 (d, ¹JPC ≈ 48-50 Hz) Doublet
P-CH₂-CH₂ -CH₂-CH₃ (β) ¹H ~1.4 - 1.5 Multiplet
P-CH₂-CH₂ -CH₂-CH₃ (β) ¹³C ~23.5 - 24.0 (d, ²JPC ≈ 4-5 Hz) Doublet
P-CH₂-CH₂-CH₂ -CH₃ (γ) ¹H ~1.4 - 1.5 Multiplet
P-CH₂-CH₂-CH₂ -CH₃ (γ) ¹³C ~23.8 - 24.2 (d, ³JPC ≈ 15-16 Hz) Doublet
P-CH₂-CH₂-CH₂-CH₃ (δ) ¹H ~0.9 - 1.0 Triplet
P-CH₂-CH₂-CH₂-CH₃ (δ) ¹³C ~13.4 - 13.6 Singlet
Anion
CH₃ -SO₃⁻ ¹H ~2.8 Singlet

| CH₃ -SO₃⁻ | ¹³C | ~40.0 | Singlet |

Causality Insight: The observation of phosphorus-carbon coupling (JPC) in the ¹³C NMR spectrum is a definitive validation of the phosphonium structure. The magnitude of the coupling constant decreases with the number of bonds separating the carbon and phosphorus atoms, providing an unambiguous method for assigning the signals of the butyl chain.

Phosphorus (³¹P) NMR Analysis

³¹P NMR is an essential and highly specific technique for characterizing organophosphorus compounds.[4] For tetrabutylphosphonium methanesulfonate, the spectrum is expected to show a single sharp signal.

  • Expected Chemical Shift: A singlet at approximately δ = +33 ppm .

  • Trustworthiness Check: The absence of other signals in the ³¹P NMR spectrum is a strong indicator of the sample's purity, confirming the absence of common phosphorus-containing impurities like tributylphosphine or tributylphosphine oxide, which would appear at different chemical shifts.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 10-20 mg of tetrabutylphosphonium methanesulfonate in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, (CD₃)₂SO, or D₂O) in a standard 5 mm NMR tube.

  • Solvent Selection: Chloroform-d (CDCl₃) is a common choice. However, the chemical shift of the methanesulfonate proton can be solvent-dependent. Using a solvent reference standard is crucial.[5][6]

  • Acquisition: Acquire ¹H, ¹³C, and ³¹P spectra on a multinuclear NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H Spectrum: Use a standard pulse sequence. Ensure the spectral width covers the range of 0-10 ppm.

  • ¹³C Spectrum: Use a proton-decoupled pulse sequence to obtain singlets for all carbons (unless P-C coupling is being observed). A sufficient number of scans (~1024 or more) may be needed to achieve a good signal-to-noise ratio.

  • ³¹P Spectrum: Use a proton-decoupled pulse sequence. The spectral width should be centered around the expected phosphonium region (e.g., from +50 ppm to -50 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of molecules, providing a "fingerprint" based on the functional groups present. For this ionic liquid, the spectrum is a composite of the vibrations from the aliphatic C-H bonds of the cation and the highly characteristic sulfonate group of the anion.

Table 2: Predicted Key IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Assignment Ionic Origin
2850 - 3000 Strong C-H Stretching (Aliphatic) Cation
1460 - 1470 Medium C-H Bending (CH₂) Cation
1150 - 1260 Very Strong S=O Asymmetric Stretching Anion
1040 - 1060 Strong S-O Symmetric Stretching Anion

| 750 - 800 | Medium | S-O Stretching | Anion |

Expertise Insight: The most prominent and diagnostic peaks in the IR spectrum are the intense absorptions corresponding to the S=O and S-O stretching modes of the methanesulfonate anion.[7] These strong, sharp bands in the 1000-1300 cm⁻¹ region are often used to confirm the presence of the sulfonate group in a sample.

Experimental Protocol: Attenuated Total Reflectance (ATR-FTIR)
  • Instrument: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond or germanium crystal).

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal. This is crucial for correcting for atmospheric CO₂ and H₂O absorptions.

  • Sample Application: Place a small amount of the ionic liquid (a single drop is sufficient) directly onto the ATR crystal.

  • Data Acquisition: Acquire the spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.[8]

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions, confirming the molecular weight of the constituent ions. Electrospray Ionization (ESI) is the ideal technique for ionic liquids as it softly transfers the pre-formed ions from the solution phase to the gas phase for analysis.

  • Positive Ion Mode (ESI+): The spectrum will be dominated by the tetrabutylphosphonium cation.

    • [P(C₄H₉)₄]⁺: Calculated m/z = 259.28

  • Negative Ion Mode (ESI-): The spectrum will show the methanesulfonate anion.

    • [CH₃SO₃]⁻: Calculated m/z = 95.00

Self-Validating System: The power of MS lies in its dual-mode confirmation. Observing the correct cation in positive mode and the correct anion in negative mode from the same sample provides unequivocal evidence of the compound's identity. The monoisotopic mass of the neutral compound is 354.2357 Da, which is the sum of the cation and anion masses minus the mass of an electron, further validating the structure.[9]

Experimental Protocol: ESI-MS
  • Sample Preparation: Prepare a dilute solution of the ionic liquid (~10-50 µg/mL) in a solvent suitable for ESI, such as methanol or acetonitrile/water.

  • Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Positive Mode Acquisition: Set the mass spectrometer to scan in positive ion mode. Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas temperature) to maximize the signal for m/z 259.28.

  • Negative Mode Acquisition: Switch the instrument polarity to negative ion mode. Re-optimize source parameters to maximize the signal for m/z 95.00.

  • Data Analysis: Analyze the resulting spectra to confirm the presence of the parent ions with the correct mass-to-charge ratios.

Integrated Analytical Workflow

For comprehensive quality control and characterization, these spectroscopic techniques are used in a logical sequence. This workflow ensures that both the structure and purity of the material are confirmed efficiently.

Caption: Integrated workflow for spectroscopic validation.

References

  • Gelest, Inc. (2015). OMPH057 - TETRABUTYLPHOSPHONIUM HYDROXIDE, 40% in water Safety Data Sheet. [Link]

  • Inorganic Chemistry - ACS Publications. (2026). Effective and Robust Oxido-Molybdenum(V) Corrole Catalysts for Carbon Dioxide Utilization under Environmentally Benign Conditions. [Link]

  • Royal Society of Chemistry. (n.d.). Alkylphosphonium carboxylate ionic liquids with tuned microscopic structures and properties. Retrieved from [Link]

  • PubChem. (n.d.). Tetrabutylphosphonium methanesulfonate. Retrieved from [Link]

  • MDPI. (n.d.). BINOL-Based Zirconium Metal–Organic Cages: Self-Assembly, Guest Complexation, Aggregation-Induced Emission, and Circularly Polarized Luminescence. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectra of alkyl methane sulfonates. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Calculation method for 1H NMR spectroscopy. Retrieved from [Link]

  • Langmuir - ACS Publications. (2026). Electrostatic Interaction-Induced Clusteroluminescence of Polyelectrolyte with UCST Behavior. [Link]

  • ResearchGate. (n.d.). Characterization of Phosphonium Ionic Liquids with Emphasis on Mass Spectrometry and Chromatography. Retrieved from [Link]

  • ResearchGate. (n.d.). 31P{1H} NMR spectrum of dtbpf. Retrieved from [Link]

  • ResearchGate. (n.d.). Infrared spectra of: (a) methanesulfonic acid, (b) copper.... Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. [Link]

  • University of Wisconsin-Madison. (n.d.). NMR Chemical Shifts of Trace Impurities. [Link]

  • PMC - NIH. (2022). Determination of Methyl Methanesulfonate and Ethyl Methylsulfonate in New Drug for the Treatment of Fatty Liver.... [Link]

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Navigating the Unseen Risks: A Technical Guide to the Safe Handling of Tetrabutylphosphonium Methanesulfonate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Tetrabutylphosphonium methanesulfonate, an ionic liquid with growing applications in organic synthesis and proteomics, presents a unique set of handling challenges that demand a thorough understanding of its chemical and toxicological profile.[1] This guide, designed for the discerning scientist, moves beyond a simple recitation of safety data sheet (SDS) protocols to provide a deeper, mechanistic understanding of the necessary precautions. By elucidating the "why" behind each safety measure, we aim to foster a culture of intrinsic safety within the laboratory.

Section 1: Physicochemical Properties and Their Safety Implications

A foundational understanding of a compound's physical and chemical characteristics is paramount to anticipating its behavior and mitigating potential hazards. Tetrabutylphosphonium methanesulfonate is a fine, white, crystalline powder that is hygroscopic, meaning it readily absorbs moisture from the air.[2] This property necessitates storage in tightly sealed containers to maintain its integrity and prevent the creation of a potentially hazardous slurry.

PropertyValueImplication for Safe Handling
Appearance Fine, white, crystalline, hygroscopic powderProne to airborne dust generation; requires careful handling to minimize inhalation. Hygroscopicity demands storage in a dry, inert atmosphere.[2]
Molecular Weight ~354.5 g/mol Indicates a non-volatile solid under standard conditions, but fine dust can be easily aerosolized.[3]
Melting Point 59-62 °CRelatively low melting point means it can liquefy if exposed to moderate heat, altering its spill behavior.[1]
Thermal Stability Stable up to ~300 °CPossesses high thermal stability, but decomposition at elevated temperatures will release hazardous combustion products.[1]
Solubility Mixes with waterSpills can be addressed with water, but this also means it can readily contaminate aqueous environments.[2]

The crystalline nature of this compound means that any energetic handling, such as scooping or pouring, can generate fine dust particles.[2] These particles, if inhaled, can cause respiratory irritation.[1][3] Furthermore, the potential for dust cloud formation with air presents an explosion hazard in the presence of an ignition source.[2]

Section 2: Hazard Identification and Toxicological Profile

Tetrabutylphosphonium methanesulfonate is classified as a hazardous substance.[2][3] The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion.

Acute Health Effects:

  • Skin Irritation: Direct contact with the skin can cause irritation.[1][3] Prolonged or repeated contact may lead to dermatitis.[2]

  • Serious Eye Damage: This compound is a severe eye irritant and can cause serious damage upon contact.[1][3] The caustic nature of the methanesulfonate anion contributes significantly to this hazard.

  • Respiratory Irritation: Inhalation of dust can irritate the respiratory tract.[1][3]

  • Harmful if Swallowed: Ingestion can be harmful and may cause irritation to the gastrointestinal tract.[2]

Chronic Health Effects:

The long-term toxicological properties of Tetrabutylphosphonium methanesulfonate have not been extensively studied. However, due to its irritant nature, chronic exposure is likely to exacerbate pre-existing skin and respiratory conditions.[2]

Section 3: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, beginning with engineering controls and supplemented by appropriate PPE, is essential for minimizing exposure.

Engineering Controls: The First Line of Defense

The primary engineering control for handling powdered Tetrabutylphosphonium methanesulfonate is a certified chemical fume hood.[4] This provides adequate ventilation to capture and exhaust any dust generated during manipulation. For processes that may generate significant amounts of dust, a glove box or other contained system should be considered.

Personal Protective Equipment: The Essential Barrier

The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

Caption: PPE Selection Workflow for Tetrabutylphosphonium Methanesulfonate.

Recommended PPE:

  • Eye Protection: Chemical splash goggles are mandatory to protect against airborne particles and accidental splashes.[2]

  • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, should be worn.[5] It is crucial to check the manufacturer's glove compatibility data.

  • Body Protection: A standard laboratory coat should be worn to prevent skin contact.[5]

  • Respiratory Protection: When handling the powder outside of a chemical fume hood, a NIOSH-approved N95 particulate respirator is necessary to prevent inhalation of dust.

Section 4: Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is critical for maintaining a safe laboratory environment.

Handling
  • Work in a Ventilated Area: All manipulations of the solid material should be performed in a chemical fume hood to minimize inhalation exposure.[4]

  • Avoid Dust Generation: Handle the compound gently. Use scoops or spatulas designed to minimize dust formation.

  • Grounding: When transferring large quantities of the powder, ensure that all equipment is properly grounded to prevent static discharge, which could be an ignition source for a dust cloud.

  • Personal Hygiene: Wash hands thoroughly after handling the compound, even if gloves were worn.[6] Do not eat, drink, or smoke in areas where the chemical is handled.

Storage
  • Container: Store in the original, tightly sealed container.[2]

  • Environment: Keep in a cool, dry, and well-ventilated area.[4] A designated and labeled storage cabinet is recommended.

  • Incompatibilities: Store away from strong oxidizing agents.[2][4] Contact with these materials could lead to a vigorous and potentially dangerous reaction.

Section 5: Emergency Procedures

In the event of an accidental release or exposure, a swift and informed response is crucial.

First-Aid Measures
Exposure RouteFirst-Aid Protocol
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[4]
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[4]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them one to two glasses of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][4]
Accidental Release Measures

The appropriate response to a spill depends on its scale.

Spill_Response cluster_minor Minor Spill cluster_major Major Spill Spill Spill Occurs Minor_Evacuate Evacuate immediate area Spill->Minor_Evacuate Small quantity Major_Evacuate Evacuate the entire laboratory Spill->Major_Evacuate Large quantity Minor_PPE Don appropriate PPE Minor_Evacuate->Minor_PPE Minor_Cleanup Gently sweep or scoop solid material into a labeled waste container Minor_PPE->Minor_Cleanup Minor_Decontaminate Decontaminate spill area with a wet cloth Minor_Cleanup->Minor_Decontaminate Major_Alert Alert laboratory supervisor and emergency response team Major_Evacuate->Major_Alert Major_Secure Secure the area and prevent entry Major_Alert->Major_Secure Major_Await Await arrival of trained emergency responders Major_Secure->Major_Await

Caption: Spill Response Workflow for Tetrabutylphosphonium Methanesulfonate.

For Minor Spills:

  • Evacuate the immediate area and restrict access.[2]

  • Don the appropriate PPE, including respiratory protection.[2]

  • Carefully sweep or scoop the solid material into a clearly labeled, sealed container for chemical waste.[2] Avoid actions that generate dust.

  • Wipe the spill area with a damp cloth to remove any remaining residue.

  • Wash hands and any exposed skin thoroughly.

For Major Spills:

  • Evacuate the entire laboratory immediately.[2]

  • Alert your laboratory supervisor and institutional emergency response team.[2]

  • Close the doors to the affected area and post a warning sign.

  • Await the arrival of trained hazardous materials personnel to conduct the cleanup.

Fire-Fighting Measures

While Tetrabutylphosphonium methanesulfonate is a combustible solid, it does not easily propagate flame.[2]

  • Extinguishing Media: Use a water spray, foam, or dry chemical extinguisher.[2]

  • Hazards from Combustion: Fire may produce irritating and toxic gases, including oxides of carbon, sulfur, and phosphorus.[2]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing.

Section 6: Disposal Considerations

All waste containing Tetrabutylphosphonium methanesulfonate must be handled as hazardous chemical waste.

  • Waste Containers: Collect waste material in a clearly labeled, sealed, and compatible container.

  • Disposal Procedures: Dispose of the waste in accordance with all applicable federal, state, and local environmental regulations. Contact your institution's environmental health and safety (EHS) office for specific guidance. Do not dispose of this chemical down the drain.

Conclusion

Tetrabutylphosphonium methanesulfonate is a valuable research chemical, but its safe use hinges on a comprehensive understanding of its hazards and the implementation of robust safety protocols. By integrating the principles outlined in this guide into your daily laboratory practices, you can mitigate the risks and ensure a safe working environment for yourself and your colleagues. Proactive risk assessment, consistent use of engineering controls and PPE, and a clear understanding of emergency procedures are the cornerstones of responsible chemical handling.

References

  • Santa Cruz Biotechnology. (n.d.). Tetrabutylammonium methanesulfonate Safety Data Sheet.
  • Sigma-Aldrich. (2024). Methyl methanesulfonate Safety Data Sheet.
  • Smolecule. (2023). Tetrabutylphosphonium methanesulfonate.
  • PubChem. (n.d.). Tetrabutylphosphonium methanesulfonate.
  • Thermo Fisher Scientific. (2025). Tetrabutylphosphonium hydroxide, 40 wt.% solution in water Safety Data Sheet.
  • Sigma-Aldrich. (n.d.). Tetrabutylphosphonium methanesulfonate.
  • Carl ROTH. (n.d.). Safety Data Sheet: Methanesulphonic acid.
  • BHS, Inc. (n.d.). Personal Protective Kit (PPE Kit).

Sources

literature review on the discovery of phosphonium based ionic liquids

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Discovery of Phosphonium-Based Ionic Liquids

Abstract

The field of ionic liquids (ILs), once dominated by nitrogen-based cations, was fundamentally expanded by the introduction and development of phosphonium-based salts. This guide provides a technical deep dive into the historical discovery, synthesis, and characterization of phosphonium ionic liquids (PILs). We will explore the scientific drivers that led researchers to investigate phosphorus as a cationic center, detail the seminal synthetic methodologies, and explain the critical characterization techniques that validated these discoveries. By focusing on the causality behind experimental choices and the self-validating nature of the early protocols, this document serves as a foundational reference for researchers working with or developing these versatile materials.

The Quest for a More Robust Ionic Liquid: The "Why"

The burgeoning field of ionic liquids in the latter half of the 20th century was primarily centered on nitrogen-containing cations, such as those based on imidazolium and pyridinium scaffolds. While these materials showed immense promise as novel solvents and electrolytes due to their low vapor pressure, wide liquid range, and tunable solubility, their limitations became apparent in demanding applications. A primary concern was their thermal and chemical stability. The acidic proton on the imidazolium ring, for instance, could be a site of undesirable reactivity, and many N-based ILs would decompose at temperatures required for certain chemical syntheses or high-temperature electrochemical applications.

This created a clear scientific impetus to explore new cationic structures that could overcome these stability issues while retaining the desirable properties of an ionic liquid. The scientific community turned its attention to phosphorus, the heavier pnictogen cousin of nitrogen. The core hypothesis was that the phosphonium cation (R₄P⁺) could offer significant advantages:

  • Enhanced Thermal Stability: The phosphorus-carbon bond is generally more stable than the nitrogen-carbon bond, and the absence of acidic protons analogous to the C2-proton in imidazolium salts suggested that phosphonium cations would exhibit superior resistance to thermal decomposition.[1]

  • Chemical Inertness: Tetraalkylphosphonium salts are known for their chemical robustness, lacking the inherent reactivity points of some aromatic nitrogenous cations. This stability is crucial for applications in catalysis and electrochemistry where the solvent must not interfere with the reaction.

  • Tunability: Like their ammonium counterparts, the properties of phosphonium salts could be extensively tuned by varying the four alkyl substituents on the phosphorus atom. The introduction of long, asymmetric alkyl chains was predicted to frustrate crystallization and lead to low melting points, a key characteristic of ionic liquids.

Early reports on phosphonium salts with low melting points began to appear in the 1970s and 1980s, laying the groundwork for their classification as a distinct and highly advantageous subclass of ionic liquids.[1][2]

Pioneering Syntheses: From Precursor to Purified Ionic Liquid

The development of phosphonium ionic liquids relied on robust and scalable synthetic routes. The primary methods established during the discovery phase were quaternization to form a halide salt, followed by anion exchange to introduce a wide range of functionalities.

Core Synthesis: The Quaternization of Tertiary Phosphines

The most fundamental approach to creating the phosphonium cation is the quaternization reaction, a type of nucleophilic substitution. In this reaction, a tertiary phosphine (R₃P), which acts as a strong nucleophile, attacks an electrophilic carbon on a haloalkane (R'-X).[3][4]

Causality of Experimental Design:

  • Choice of Nucleophile (Tertiary Phosphine): Phosphines are more nucleophilic and less basic than their corresponding amine counterparts.[4] This higher nucleophilicity leads to faster reaction rates for quaternization and reduces the likelihood of competing elimination side reactions that can occur with amines.[4]

  • Choice of Electrophile (Haloalkane): Simple haloalkanes (chlorides, bromides, iodides) are effective alkylating agents. The choice of halide can influence reaction rate (I > Br > Cl) but also dictates the initial anion of the resulting phosphonium salt.

  • Inert Atmosphere: A critical experimental control is the rigorous exclusion of oxygen. Tertiary phosphines are readily oxidized to phosphine oxides, which are unreactive in quaternization.[4] Therefore, these syntheses must be conducted under an inert atmosphere (e.g., nitrogen or argon).

The synthesis of trihexyl(tetradecyl)phosphonium chloride, commercially known as CYPHOS® IL 101, is a representative example of this foundational method and is a key industrial-scale PIL.[3]

Step-by-Step Methodology:

  • Reactor Setup: A multi-neck, round-bottom flask is equipped with a mechanical stirrer, a condenser, a thermocouple, and a nitrogen inlet.

  • Charging Reactants: The reactor is charged with trihexylphosphine (1.0 equivalent).

  • Inerting: The system is purged with dry nitrogen for 15-20 minutes to remove all traces of oxygen.

  • Addition of Alkylating Agent: 1-Chlorotetradecane (1.0-1.1 equivalents) is added to the reactor.

  • Reaction: The reaction mixture is heated to a set temperature (e.g., 80-120°C) and stirred vigorously. The reaction progress is monitored over several hours until completion (often verified by ³¹P NMR, showing the disappearance of the tertiary phosphine signal and the appearance of the quaternary phosphonium signal).

  • Workup: Upon completion, any residual volatile materials are removed under reduced pressure. The final product is a viscous liquid at room temperature.

Diagram: General Quaternization Workflow

G cluster_reactants Reactants cluster_process Process cluster_product Product & Purification R3P Tertiary Phosphine (R₃P) Reactor Inert Atmosphere Reactor (N₂ or Ar) R3P->Reactor R_X Haloalkane (R'-X) R_X->Reactor Heating Heating & Stirring (e.g., 80-120°C) Reactor->Heating Reaction Initiation Crude_PIL Crude Phosphonium Halide [R₃R'P]⁺X⁻ Heating->Crude_PIL Reaction Completion Purification Vacuum Stripping (Remove Volatiles) Crude_PIL->Purification Final_PIL Purified Phosphonium Halide IL Purification->Final_PIL

Caption: Workflow for phosphonium halide synthesis via quaternization.

Diversification: Anion Metathesis

To move beyond phosphonium halides and create ILs with a vast array of properties, a second step—anion metathesis (or exchange)—is employed.[1][3] This involves swapping the initial halide anion for a different one, such as tetrafluoroborate ([BF₄]⁻), bis(trifluoromethylsulfonyl)imide ([TFSI]⁻), or dicyanamide ([N(CN)₂]⁻).

Step-by-Step Methodology:

  • Dissolution: The starting phosphonium halide salt (e.g., [R₄P]Cl) is dissolved in a suitable solvent (often water or a polar organic solvent).

  • Addition of Exchange Salt: A stoichiometric amount of a salt containing the desired anion (e.g., Li[TFSI], K[BF₄]) is added as a solution.

  • Precipitation/Phase Separation: The reaction is driven by the formation of a product that is insoluble in the reaction medium. For example, when reacting an aqueous solution of [R₄P]Cl with Li[TFSI], the resulting LiCl remains in the aqueous phase while the more hydrophobic [R₄P][TFSI] forms a separate liquid phase.

  • Separation & Washing: The desired PIL phase is separated. It is then washed repeatedly with deionized water to remove the inorganic salt byproduct (e.g., LiCl).

  • Validation of Purity: This is a self-validating system. The final washings are tested with a silver nitrate (AgNO₃) solution.[1] The absence of a white precipitate (AgCl) confirms the complete removal of the initial chloride impurity.

  • Drying: The final product is dried under high vacuum at an elevated temperature to remove all traces of water and any other volatile solvents.

Validating the Discovery: Core Characterization Techniques

The synthesis of a new molecule is incomplete without rigorous characterization to confirm its structure and purity, and to understand its physical properties.

  • Structural Confirmation:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to verify the structure of the alkyl chains. Crucially, ³¹P NMR is definitive for confirming the quaternization, showing a characteristic chemical shift for the tetra-alkylphosphonium cation, distinct from the starting tertiary phosphine.[3]

    • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to confirm the presence of characteristic vibrational modes of the cation and, importantly, the new anion after a metathesis reaction.[1]

    • Elemental Analysis: Provides the quantitative percentage of Carbon, Hydrogen, and Nitrogen (CHN), which is compared against the theoretical values for the proposed molecular formula to establish purity.[1]

  • Thermophysical Properties:

    • Thermogravimetric Analysis (TGA): This technique was vital in proving the primary hypothesis behind the development of PILs. TGA measures mass loss as a function of temperature, providing a clear decomposition temperature (Td). Early studies quickly confirmed that PILs possessed significantly higher thermal stability than many of their nitrogen-based counterparts.[1]

    • Differential Scanning Calorimetry (DSC): DSC is used to determine the thermal transitions of the material, including the glass transition temperature (Tg) and the melting point (Tm).[4][5] The discovery of phosphonium salts with very low Tg and Tm values was key to their classification as ionic liquids.

    • Viscosity and Density Measurements: These fundamental properties are critical for any potential application as a solvent or electrolyte and were among the first parameters measured for newly synthesized PILs.[3]

Data Presentation: Properties of a Representative Phosphonium IL Family

The following table summarizes key physical properties for the trihexyl(tetradecyl)phosphonium cation paired with different anions, illustrating the tunability afforded by anion metathesis.

Ionic Liquid NameCationAnionTd (°C) (approx.)Physical State at RTKey Feature
Trihexyl(tetradecyl)phosphonium Chloride[P₆,₆,₆,₁₄]⁺[Cl]⁻> 300Viscous LiquidCommon synthetic precursor
Trihexyl(tetradecyl)phosphonium Tetrafluoroborate[P₆,₆,₆,₁₄]⁺[BF₄]⁻> 350Viscous LiquidIncreased thermal & electrochemical stability
Trihexyl(tetradecyl)phosphonium Bis(2,4,4-trimethylpentyl)phosphinate[P₆,₆,₆,₁₄]⁺[Phosphinate]⁻> 300Viscous LiquidExample of a task-specific, functional anion
Trihexyl(tetradecyl)phosphonium Dicyanamide[P₆,₆,₆,₁₄]⁺[N(CN)₂]⁻~280-300Viscous LiquidLow viscosity

Note: Specific values can vary based on purity and measurement conditions. Data compiled from principles discussed in cited literature.[3]

Early Insights into Structure-Property Relationships

The initial exploration of PILs quickly revealed predictable relationships between their molecular structure and their macroscopic properties, providing a roadmap for designing task-specific ionic liquids.

  • Cation Symmetry and Chain Length: It was observed that asymmetrical cations, such as the trihexyl(tetradecyl)phosphonium ion, were much more likely to be liquids at room temperature than their symmetrical counterparts (e.g., tetraoctylphosphonium bromide).[3] The irregular shape frustrates the efficient packing required for crystallization, thus lowering the melting point.

  • Anion Identity: The choice of anion was shown to have a profound impact on properties. Small, coordinating anions like chloride tend to result in higher viscosities compared to larger, charge-delocalized anions like [TFSI]⁻. The anion also plays a critical role in determining the PIL's miscibility with water and other solvents.[1]

Diagram: Structure-Property Logic

G cluster_structure Molecular Structure (Cause) cluster_properties Macroscopic Properties (Effect) Cation Cation Design Thermal Thermal Stability (TGA) Cation->Thermal P-C bond strength Phase Melting Point (DSC) Cation->Phase Symmetry, Alkyl Chain Length Viscosity Viscosity Cation->Viscosity Size & Shape Anion Anion Choice Anion->Thermal Anion Stability Anion->Phase Packing Efficiency Anion->Viscosity Size, H-bonding Solubility Solubility / Hydrophobicity Anion->Solubility Hydrophilic/phobic nature

Caption: Relationship between PIL molecular structure and key properties.

Conclusion: The Enduring Legacy

The discovery of phosphonium-based ionic liquids was not merely an incremental addition to the IL family; it was a pivotal development that significantly broadened the applicability of ionic liquid technology. By addressing the critical need for enhanced thermal and chemical stability, the pioneering researchers in this field unlocked new possibilities in catalysis, electrochemistry, separations, and materials science.[3][6] The foundational synthesis and characterization protocols established during this era, built on principles of sound experimental design and self-validation, have become standard practice and continue to enable the innovation of new phosphonium-based materials for the challenges of today and tomorrow.

References

  • Ullah, Z., Bustam, M. A., Man, Z., & Khan, A. S. (2016). PHOSPHONIUM-BASED IONIC LIQUIDS AND THEIR APPLICATION IN SEPARATION OF DYE FROM AQUEOUS SOLUTION. ARPN Journal of Engineering and Applied Sciences, 11(3), 1653-1657.
  • Bradaric, C. J., Downard, A., Kennedy, C., Robertson, A. J., & Zhou, Y. (2003). Industrial preparation of phosphonium ionic liquids. Green Chemistry, 5, 143-152. [Link]

  • Araque, J. C., Hettige, J. J., & Margulis, C. J. (2017). Structure of Novel Phosphonium-Based Ionic Liquids with S and O Substitutions from Experiments and a Mixed Quantum-Classical Approach. Journal of Physical Chemistry B, 121(25), 6299-6309. [Link]

  • Arkhipova, D. M., Ermolaev, V. V., Miluykov, V. A., & Sinyashin, O. G. (2017). Synthesis, Characterisation and Application of Phosphonium Ionic Liquids. Accepted Manuscript. [Link]

  • Neumann, J., Wiemers-Meyer, S., Nowak, S., & Winter, M. (2022). Novel Phosphonium-Based Ionic Liquid Electrolytes for Battery Applications. Molecules, 27(15), 4734. [Link]

  • Krupska, S., Inerowicz, M., Bednarska, J., Goodrich, P., Jacquemin, J., & Zywocinski, A. (2023). Tailoring Phosphonium Ionic Liquids for a Liquid–Liquid Phase Transition. The Journal of Physical Chemistry Letters, 14(12), 3043–3050. [Link]

  • Kaur, S., Mehta, R., & Kumar, A. (2016). Thermophysical properties of phosphonium-based ionic liquids. RSC Advances, 6(75), 71089-71114. [Link]

Sources

understanding interionic interactions in phosphonium ionic liquids

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Understanding Interionic Interactions in Phosphonium Ionic Liquids

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phosphonium ionic liquids (PILs) represent a versatile class of molten salts with a unique combination of physicochemical properties, including high thermal stability, wide electrochemical windows, and tunable solvency.[1][2][3] These characteristics are intrinsically governed by the subtle interplay of interionic interactions between the bulky phosphonium cation and its accompanying anion. A profound understanding of these forces is paramount for the rational design of PILs with tailored properties for advanced applications, ranging from catalysis and energy storage to drug delivery.[1][2] This guide provides a comprehensive exploration of the theoretical underpinnings and practical methodologies for characterizing interionic interactions in PILs. We delve into the fundamental forces at play, detail key experimental techniques with step-by-step protocols, and explore the power of computational modeling in elucidating these complex relationships.

The Fundamental Architecture of Interionic Interactions in PILs

The macroscopic properties of phosphonium ionic liquids are a direct manifestation of the molecular-level forces between the constituent ions. Unlike simple inorganic salts, the intricate structure of PILs, characterized by a large, sterically hindered phosphonium cation and a variety of possible anions, gives rise to a complex hierarchy of interactions.[4][5]

The Dominant Forces at Play

The primary forces governing the organization and dynamics of ions in PILs are:

  • Coulombic (Electrostatic) Interactions: These are the strongest forces, arising from the attraction between the positively charged phosphonium cation and the negatively charged anion. The magnitude of this interaction is influenced by the charge density of the ions and the dielectric constant of the medium.

  • Van der Waals Forces: These are weaker, short-range interactions that include London dispersion forces and dipole-dipole interactions. The long alkyl chains commonly found on the phosphonium cation contribute significantly to the overall van der Waals interactions, influencing properties like viscosity and miscibility.[6]

  • Hydrogen Bonding: While less prevalent than in protic ionic liquids, hydrogen bonding can occur if the anion is a hydrogen bond acceptor (e.g., chloride) and there are acidic protons available, for instance, on functional groups attached to the cation or anion.

The balance between these forces dictates the local structure and dynamics of the ionic liquid, influencing everything from melting point to conductivity.[6]

Experimental Probing of the Interionic Landscape

A multi-technique approach is essential to comprehensively characterize the interionic interactions within PILs. Each technique provides a unique window into the structural and dynamic properties of these materials.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Versatile Tool for Structural Elucidation

NMR spectroscopy is a powerful, non-destructive technique for probing the local chemical environment of specific nuclei within the PIL.[1] Variations in chemical shifts, coupling constants, and relaxation times can provide invaluable information about ion pairing, aggregation, and dynamics.

  • Sample Preparation:

    • Ensure the PIL sample is free of paramagnetic impurities, which can broaden NMR signals. This can be achieved by passing the PIL through a short column of activated charcoal or by purification via recrystallization.

    • Accurately weigh approximately 10-20 mg of the PIL into a clean, dry NMR tube.

    • Add approximately 0.5 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent should be based on the solubility of the PIL and its chemical compatibility.

    • Gently agitate the tube to ensure complete dissolution of the PIL.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak.

  • Data Acquisition:

    • ¹H NMR: Acquire a standard one-dimensional proton NMR spectrum. Typical parameters include a 90° pulse angle, a relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

    • ³¹P NMR: Acquire a one-dimensional phosphorus NMR spectrum. Since ³¹P is 100% abundant, acquisition is generally straightforward. Use a proton-decoupled pulse sequence to simplify the spectrum and improve sensitivity.

  • Data Analysis:

    • Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons in different chemical environments.

    • Analyze the chemical shifts (δ) in both ¹H and ³¹P spectra. Changes in chemical shifts upon varying the anion or concentration can indicate the degree of ion pairing. For instance, a downfield shift in the ³¹P signal may suggest stronger cation-anion interactions.

Vibrational Spectroscopy: Unveiling Molecular Vibrations and Interactions

Raman and Infrared (IR) spectroscopy are complementary techniques that probe the vibrational modes of molecules. Changes in the frequency, intensity, and bandwidth of vibrational bands can reveal information about intermolecular interactions.

Raman_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Prep Prepare PIL Sample (ensure purity and dryness) Load Load into Capillary Tube or onto Microscope Slide Prep->Load Place Place Sample in Raman Spectrometer Load->Place Acquire Acquire Raman Spectrum (optimize laser power and acquisition time) Place->Acquire Identify Identify Vibrational Bands (cation and anion modes) Acquire->Identify Analyze Analyze Band Shifts and Broadening (correlate with interaction strength) Identify->Analyze Conclusion Draw Conclusions on Interionic Interactions Analyze->Conclusion

Caption: Workflow for Raman spectroscopy analysis of phosphonium ionic liquids.

X-ray Scattering: Deciphering the Liquid Structure

Wide-angle X-ray scattering (WAXS) provides direct information about the short- and long-range order in ionic liquids. The resulting scattering pattern can be used to determine characteristic distances between ions, revealing details about the liquid's nanoscale organization.[7]

  • Sample Loading: The PIL is loaded into a glass capillary tube and sealed to prevent moisture absorption.[7]

  • Data Collection: The sample is exposed to a monochromatic X-ray beam, and the scattered X-rays are detected at various angles.

  • Data Analysis: The raw scattering intensity is corrected for background scattering, absorption, and polarization effects to obtain the static structure factor, S(q). The S(q) data can then be Fourier transformed to yield the pair distribution function, g(r), which describes the probability of finding another atom at a distance r from a reference atom.

Peaks in the g(r) plot correspond to specific interatomic distances, providing insights into the cation-anion, cation-cation, and anion-anion correlations.

Computational Modeling: A Virtual Microscope into Interionic Interactions

Computational methods, particularly Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, have become indispensable for understanding the intricate details of interionic interactions at the molecular level.[4][5]

Density Functional Theory (DFT): Probing Ion Pair Interactions

DFT calculations are well-suited for studying the electronic structure and energetics of small clusters of ions, such as ion pairs or triplets.[5] These calculations can provide accurate information about:

  • Optimized Geometries: The most stable arrangement of the cation and anion in an ion pair.

  • Interaction Energies: The strength of the binding between the ions.

  • Vibrational Frequencies: Which can be compared with experimental Raman and IR data.

Molecular Dynamics (MD) Simulations: Simulating the Bulk Liquid

MD simulations allow for the study of the dynamic behavior of a large ensemble of ions over time, providing a realistic representation of the bulk ionic liquid.[4] Key insights from MD simulations include:

  • Radial Distribution Functions (RDFs): Similar to the pair distribution functions from WAXS, RDFs provide detailed information about the liquid structure.

  • Coordination Numbers: The average number of anions surrounding a cation (and vice versa).

  • Transport Properties: Diffusion coefficients, conductivity, and viscosity can be calculated from the simulation trajectories.

A powerful strategy involves combining classical MD simulations with ab initio MD (AIMD) to achieve a more accurate description of the liquid structure.[7] Classical MD can be used to simulate large systems and long timescales, while AIMD, which is more computationally expensive, can provide a more accurate description of the short-range interactions.[7]

Hybrid_MD_Scheme Classical_Large Classical MD (Large System) Captures long-range structure Hybrid_g_r Hybrid Pair Distribution Function (g(r)) Combines strengths of both methods Classical_Large->Hybrid_g_r Long-range data Classical_Small Classical MD (Small System) Generates initial configurations AIMD Ab Initio MD (AIMD) Accurate short-range interactions Classical_Small->AIMD Initial configurations AIMD->Hybrid_g_r Short-range data Experimental_S_q Experimental Structure Factor (S(q)) Validation Hybrid_g_r->Experimental_S_q Comparison

Caption: A hybrid simulation scheme combining classical and ab initio molecular dynamics.

Impact of Interionic Interactions on Physicochemical Properties

The nature and strength of interionic interactions directly influence the macroscopic properties of PILs, which are critical for their application.

PropertyInfluence of Stronger Interionic InteractionsRationale
Viscosity IncreasesStronger attractions between ions hinder their movement past one another.
Ionic Conductivity DecreasesReduced ion mobility due to stronger electrostatic forces.
Thermal Stability Generally IncreasesMore energy is required to overcome the strong interionic forces and cause decomposition.[1]
Glass Transition Temperature (Tg) IncreasesStronger interactions lead to a more ordered and rigid structure, requiring a higher temperature for the transition to a glassy state.[6]

Table 1: The influence of interionic interaction strength on the key physicochemical properties of phosphonium ionic liquids.

Applications in Drug Development and Beyond

The tunability of interionic interactions in PILs makes them highly attractive for a range of applications, particularly in the pharmaceutical and biotechnology sectors.

  • Drug Delivery: PILs can act as carriers for poorly water-soluble drugs, enhancing their bioavailability.[2] The interactions between the PIL and the drug molecule are crucial for effective encapsulation and release.

  • Protein Stabilization: The specific interactions of PILs with proteins can help to stabilize their native structure, which is important for the formulation of biopharmaceuticals.

  • Catalysis: PILs can serve as effective solvents and catalysts for a variety of chemical reactions. The interactions between the PIL and the reactants can influence the reaction rate and selectivity.[4]

  • Lubrication: The ability of PILs to form stable boundary films on surfaces, governed by their interactions with the substrate, makes them promising high-performance lubricants.[1]

Conclusion

A comprehensive understanding of the interionic interactions in phosphonium ionic liquids is the cornerstone of their rational design and application. By employing a synergistic approach that combines advanced experimental techniques with sophisticated computational modeling, researchers can unravel the complex interplay of forces that govern the unique properties of these remarkable materials. This knowledge will undoubtedly pave the way for the development of next-generation ionic liquids with tailored functionalities for a wide array of scientific and industrial challenges.

References

  • Ullah, Z., Bustam, M. A., Man, Z., & Khan, A. S. (2016). PHOSPHONIUM-BASED IONIC LIQUIDS AND THEIR APPLICATION IN SEPARATION OF DYE FROM AQUEOUS SOLUTION. ARPN Journal of Engineering and Applied Sciences, 11(3), 1653-1659.
  • Structure of Novel Phosphonium-Based Ionic Liquids with S and O Substitutions from Experiments and a Mixed Quantum-Classical Approach.
  • Wojnarowska, Z., & Paluch, M. (2023). Tailoring Phosphonium Ionic Liquids for a Liquid–Liquid Phase Transition. The Journal of Physical Chemistry Letters.
  • Khan, F., & Shah, M. (2024).
  • Karpenko, D. (2016). Synthesis, Characterisation and Application of Phosphonium Ionic Liquids.
  • Bradaric, C. J., Downard, A., Kennedy, C., Robertson, A. J., & Zhou, Y. (2003). Industrial Preparation of Phosphonium Ionic Liquids. Green Chemistry, 5, 143-152.
  • A Review on Ionic Liquids in the Design of Carbon-Based Materials for Environmental Contaminant Removal. MDPI.
  • Krossing, I., & Slattery, J. M. (2010). Phosphonium ionic liquids based on bulky phosphines: Synthesis, structure and properties. Dalton Transactions, 39(23), 5564-5571.

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Methodological & Application

The Versatile Role of Tetrabutylphosphonium Methanesulfonate in Modern Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Unique Ionic Liquid

In the ever-evolving landscape of organic synthesis, the quest for efficient, selective, and environmentally benign reaction conditions is a paramount objective. Ionic liquids (ILs) have emerged as a significant class of compounds that can address many of these challenges, offering unique properties such as low vapor pressure, high thermal stability, and tunable solvency. Among these, Tetrabutylphosphonium methanesulfonate, [P(C₄H₉)₄][CH₃SO₃], has garnered considerable attention as a versatile tool for the synthetic chemist. This technical guide provides an in-depth exploration of its applications, grounded in mechanistic understanding and supplemented with practical, field-proven protocols for researchers, scientists, and professionals in drug development.

Tetrabutylphosphonium methanesulfonate is a quaternary phosphonium salt that exists as a crystalline solid at room temperature.[1] Its structure, featuring a bulky, lipophilic cation and a non-coordinating anion, imparts a unique combination of properties that make it an excellent phase-transfer catalyst and a stable reaction medium.[2] This guide will delve into its pivotal role in facilitating key carbon-carbon and carbon-heteroatom bond-forming reactions, highlighting its advantages over traditional quaternary ammonium salts.

Physicochemical Properties: A Foundation for Application

A thorough understanding of the physical and chemical properties of Tetrabutylphosphonium methanesulfonate is crucial for its effective implementation in synthesis. The following table summarizes its key characteristics.

PropertyValueSource
Molecular Formula C₁₇H₃₉O₃PS[3]
Molecular Weight 354.53 g/mol [3]
Appearance White to off-white crystals or powder[1]
Melting Point 59-62 °C[1]
Solubility Soluble in water and many organic solvents.[4]
Thermal Stability Stable up to approximately 300°C.[5]

The notable thermal stability of phosphonium-based ionic liquids, such as Tetrabutylphosphonium methanesulfonate, represents a significant advantage over their ammonium-based counterparts, which are more susceptible to Hofmann elimination at elevated temperatures.[6] This enhanced stability allows for a broader range of reaction conditions to be explored.

Core Application: Phase-Transfer Catalysis in Nucleophilic Substitution Reactions

One of the most powerful applications of Tetrabutylphosphonium methanesulfonate is as a phase-transfer catalyst (PTC).[2] PTCs facilitate reactions between reactants located in immiscible phases (e.g., a solid or aqueous phase and an organic phase) by transporting one of the reactants, typically an anion, into the organic phase where the reaction can occur.[6]

Mechanism of Action in Phase-Transfer Catalysis

The catalytic cycle of Tetrabutylphosphonium methanesulfonate in a solid-liquid phase-transfer reaction, such as the Williamson ether synthesis, can be visualized as follows:

PTC_Mechanism cluster_SolidPhase Solid/Aqueous Phase cluster_OrganicPhase Organic Phase Solid_Reactant M⁺Nu⁻ (s/aq) Catalyst_Nu [PBu₄]⁺Nu⁻ (org) Solid_Reactant->Catalyst_Nu Anion Exchange Organic_Reactant R-X (org) Product R-Nu (org) Catalyst_Anion [PBu₄]⁺X⁻ (org) Product->Catalyst_Anion Product Formation Catalyst_Mesylate [PBu₄]⁺[CH₃SO₃]⁻ (org) Catalyst_Anion->Catalyst_Mesylate Regeneration Catalyst_Nu->Organic_Reactant Nucleophilic Attack Suzuki_Mechanism cluster_aqueous Aqueous Phase cluster_organic Organic Phase Pd0 Pd(0)L₂ OxAdd Oxidative Addition ArX Ar-X ArPdX Ar-Pd(II)-X(L₂) OxAdd->ArPdX Transmetalation Transmetalation Base Base (e.g., K₂CO₃) Boronate [Ar'-B(OH)₃]⁻ Base->Boronate BoronicAcid Ar'-B(OH)₂ BoronicAcid->Boronate ArPdAr Ar-Pd(II)-Ar'(L₂) Transmetalation->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product PTC [PBu₄]⁺ PTC->ArPdX Transmetalation Boronate->PTC Phase Transfer

Sources

Application Notes and Protocols for Tetrabutylphosphonium Methanesulfonate as a Battery Electrolyte

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Foreword: The Imperative for Advanced Electrolytes

The advancement of next-generation energy storage systems, particularly high-energy-density lithium-ion batteries and beyond, is intrinsically linked to the innovation of electrolyte materials. Conventional carbonate-based electrolytes, while commercially successful, present significant challenges related to flammability, volatility, and limited electrochemical stability windows. Ionic Liquids (ILs) have emerged as a compelling class of electrolytes due to their negligible vapor pressure, non-flammability, high ionic conductivity, and broad electrochemical stability.

Among ILs, those based on phosphonium cations are gaining significant attention. Their primary advantage over more common nitrogen-based analogues (e.g., imidazolium or pyrrolidinium) is their generally superior thermal and chemical stability. The absence of acidic protons on the phosphonium center makes them particularly robust, especially in the highly reactive environment of a battery electrode surface.

This document provides a detailed technical guide for researchers on the application of Tetrabutylphosphonium Methanesulfonate ([P4444][MeSO3]) as a promising electrolyte for battery research. We will delve into its fundamental properties, provide validated protocols for its synthesis and purification, and outline detailed methodologies for its electrochemical characterization in battery cells. The causality behind experimental choices is emphasized to empower researchers to not only follow procedures but also to innovate upon them.

Physicochemical Characterization of Tetrabutylphosphonium Methanesulfonate

Tetrabutylphosphonium methanesulfonate is an ionic liquid comprising a quaternary phosphonium cation and a methanesulfonate anion. Its molecular structure directly influences its physical and chemical properties, which are foundational to its performance as an electrolyte.

Table 1: Core Physicochemical Properties of Tetrabutylphosphonium Methanesulfonate

PropertyValueSource(s)
IUPAC Name tetrabutylphosphanium; methanesulfonate
Synonyms [P4444][MeSO3], Methanesulfonic acid tetrabutylphosphonium salt
CAS Number 98342-59-7
Molecular Formula C₁₇H₃₉O₃PS
Molecular Weight 354.53 g/mol
Appearance Crystals
Melting Point 59-62 °C
Thermal Stability Phosphonium-based ILs typically exhibit high thermal stability, often exceeding 300 °C.
The Scientific Rationale: Cation and Anion Selection
  • The Tetrabutylphosphonium ([P4444]⁺) Cation: The choice of the phosphonium cation is deliberate. The central phosphorus atom, being less electronegative and larger than nitrogen, forms bonds that are less polarized, contributing to higher thermal stability. The four butyl chains create a large, sterically hindered cation that disrupts crystal lattice formation, often leading to a lower melting point and a wider liquid range compared to smaller analogues. This bulky nature also influences viscosity and ionic conductivity. The synthesis of phosphonium ILs must be conducted under an inert atmosphere to prevent oxidation to phosphine oxides, but this precaution is rewarded with faster reaction rates and fewer side reactions due to the higher nucleophilicity of the precursor phosphines compared to amines.

  • The Methanesulfonate ([MeSO3]⁻) Anion: The anion is a critical determinant of an electrolyte's properties. While complex anions like bis(trifluoromethanesulfonyl)imide (TFSI) are common in battery research for their plasticizing effect and excellent electrochemical stability, simpler anions like methanesulfonate are also of interest. Methanesulfonic acid is known to enhance the diffusion of ions and redox reaction rates in some electrochemical systems. Its smaller size compared to TFSI may influence ion mobility and pairing within the electrolyte, directly impacting conductivity and the lithium-ion transference number.

Synthesis and Purification Protocol

The quality of the ionic liquid is paramount for obtaining reliable and reproducible electrochemical data. Impurities, particularly water and halide residues from synthesis, can drastically narrow the electrochemical stability window.

Synthesis via Anion Exchange Metathesis

This protocol is adapted from established methods for preparing phosphonium ILs. It involves the reaction of a halide-containing phosphonium salt with a methanesulfonate salt.

Diagram 1: Synthesis Workflow

cluster_synthesis Synthesis Stage cluster_purification Purification Stage A Dissolve Tetrabutylphosphonium Bromide (33.9 g, 0.1 mol) in ethanol C Mix solutions and stir at room temperature A->C B Dissolve Methanesulfonic Acid (9.61 g, 0.1 mol) in ethanol B->C D Filter to remove precipitated HBr C->D E Remove solvent (ethanol) via rotary evaporation D->E F Redissolve crude product in dichloromethane E->F G Wash with deionized water (3x) to remove residual halides F->G H Dry organic phase over MgSO₄ G->H I Filter and remove solvent via rotary evaporation H->I J Dry final product under high vacuum (>48h at 80-100 °C) I->J

Caption: Workflow for synthesis and purification of [P₄₄₄₄][MeSO₃].

Step-by-Step Methodology:

  • Reactant Preparation: In separate flasks, dissolve tetrabutylphosphonium bromide (33.9 g, 0.1 mol) and methanesulfonic acid (9.61 g, 0.1 mol) in a minimal amount of redistilled ethanol.

  • Reaction: Combine the two solutions. A precipitate of hydrobromic acid (HBr) may form. Stir the mixture at room temperature for 12-24 hours.

  • Filtration: Filter the mixture to remove the precipitated acid.

  • Solvent Removal: Remove the ethanol from the filtrate using a rotary evaporator. The remaining product is the crude tetrabutylphosphonium methanesulfonate.

  • Purification (Aqueous Wash):

    • Dissolve the crude product in a water-immiscible organic solvent like dichloromethane.

    • Transfer the solution to a separatory funnel and wash it three times with deionized water to remove any remaining water-soluble impurities, such as unreacted starting materials or halide salts.

    • Trustworthiness Check: The absence of halides in the final wash water can be confirmed by adding a few drops of aqueous silver nitrate (AgNO₃) solution. The absence of a white precipitate (AgCl/AgBr) indicates successful removal.

  • Drying and Final Product Isolation:

    • Dry the organic phase over an anhydrous drying agent (e.g., MgSO₄), then filter.

    • Remove the organic solvent via rotary evaporation.

    • Transfer the final product to a Schlenk flask and dry under high vacuum at an elevated temperature (e.g., 80-100 °C) for at least 48 hours to remove residual water and solvent. The final water content should be <20 ppm as measured by Karl Fischer titration for battery-grade applications.

Electrolyte Formulation and Battery Assembly

Once a pure, dry ionic liquid is obtained, it must be formulated with a charge-carrying salt (e.g., a lithium or sodium salt) to function as a battery electrolyte.

Protocol: Electrolyte Formulation

All steps must be performed inside an argon-filled glovebox with H₂O and O₂ levels below 0.5 ppm.

Diagram 2: Electrolyte Formulation Workflow

A Transfer battery-grade [P₄₄₄₄][MeSO₃] to a vial inside a glovebox B Add desired amount of battery-grade Lithium Salt (e.g., LiTFSI, LiFSI) A->B C Stir mixture on a hotplate (e.g., 60 °C) overnight until fully dissolved B->C D Store resulting electrolyte in a sealed container inside the glovebox C->D

Caption: Glovebox procedure for preparing the final electrolyte.

Step-by-Step Methodology:

  • Material Transfer: Inside the glovebox, transfer a known mass of the purified, dry [P4444][MeSO3] into a clean, dry glass vial.

  • Salt Addition: Add the desired amount of a battery-grade lithium salt, such as lithium bis(trifluoromethanesulfonyl)imide (LiTFSI). A common starting concentration is 0.5 M to 1.0 M. The salt must also be rigorously dried under vacuum before being brought into the glovebox.

  • Dissolution: Add a magnetic stir bar and place the vial on a hotplate inside the glovebox. Gently heat (e.g., 50-60 °C) and stir the mixture until the lithium salt is completely dissolved. This may take several hours.

  • Storage: Once homogeneous, the electrolyte is ready for use. Store it in a tightly sealed container inside the glovebox to prevent any moisture uptake.

Protocol: CR2032 Coin Cell Assembly

This protocol outlines the assembly of a standard two-electrode coin cell for electrochemical testing.

Step-by-Step Methodology (Inside a Glovebox):

  • Component Preparation: Ensure all components (casings, spacers, springs, electrodes, and separator) are dried in a vacuum oven overnight before transferring them into the glovebox.

  • Stacking: Place the negative electrode casing (the larger cap) on a clean surface.

  • Anode: Place the anode (e.g., a lithium metal disc) in the center of the casing.

  • Separator and Electrolyte:

    • Place a Celgard® or glass fiber separator on top of the anode.

    • Using a micropipette, add a sufficient amount of the prepared [P4444][MeSO3]-based electrolyte to fully wet the separator and electrode surfaces (typically 40-60 µL for a CR2032 cell).

  • Cathode: Place the cathode (e.g., LiFePO₄ or NMC coated on aluminum foil) on top of the wetted separator, with the active material facing down.

  • Internal Components: Add a stainless-steel spacer and then a spring on top of the cathode. This ensures good internal pressure and contact.

  • Sealing: Place the positive electrode casing (the smaller cap with a sealing gasket) on top of the stack. Carefully transfer the assembly to a coin cell crimper and crimp it to seal the cell.

  • Resting: Allow the assembled cell to rest for at least 12 hours before testing to ensure complete wetting of the electrodes by the electrolyte.

Electrochemical Characterization Protocols

Electrochemical testing is essential to determine the viability of [P4444][MeSO3] as a battery electrolyte. The primary metrics are the electrochemical stability window, ionic conductivity, and performance in a full cell.

Protocol: Determining the Electrochemical Stability Window (ESW)

The ESW defines the voltage range within which the electrolyte remains stable without being oxidized or reduced. A wide window is crucial for high-voltage battery applications.

Diagram 3: Electrochemical Characterization Logic

A Assemble Test Cell (e.g., Li || Stainless Steel) B Perform Linear Sweep Voltammetry (LSV) or Cyclic Voltammetry (CV) A->B C Determine Anodic Limit (Oxidation) Potential where current sharply increases B->C D Determine Cathodic Limit (Reduction) Potential where current sharply decreases B->D E Calculate ESW = Anodic Limit - Cathodic Limit C->E D->E

Caption: Logic flow for determining the Electrochemical Stability Window.

Methodology (Linear Sweep Voltammetry):

  • Cell Assembly: Assemble a coin cell with lithium metal as both the reference and counter electrode, and an inert working electrode (e.g., stainless steel or glassy carbon).

  • Instrumentation: Connect the cell to a potentiostat.

  • Anodic Scan: Perform an LSV scan from the open-circuit voltage (OCV) to a high positive potential (e.g., 6.0 V vs. Li/Li⁺) at a slow scan rate (e.g., 0.1 to 1.0 mV/s). The potential at which a sharp, non-reversible increase in current occurs is defined as the anodic stability limit.

  • Cathodic Scan: Using a fresh cell, perform an LSV scan from the OCV to a negative potential (e.g., -0.5 V vs. Li/Li⁺). The potential at which a sharp increase in cathodic current occurs (prior to lithium plating) defines the cathodic stability limit.

  • Data Analysis: The ESW is the difference between the anodic and cathodic limits. For phosphonium ILs, the anodic limit is typically determined by the oxidation of the anion, while the cathodic limit is set by the reduction of the phosphonium cation. A wide ESW, ideally above 4.5 V, is desirable.

Protocol: Galvanostatic Cycling Performance

This test evaluates the electrolyte's ability to support repeated charge and discharge cycles in a full battery cell.

Methodology:

  • Cell Assembly: Assemble a full coin cell (e.g., Lithium Metal || LiFePO₄).

  • Instrumentation: Connect the cell to a battery cycler.

  • Formation Cycles: Cycle the cell at a very low C-rate (e.g., C/20; where 1C corresponds to a full charge/discharge in one hour) for the first 1-3 cycles. This helps to properly form the Solid Electrolyte Interphase (SEI) on the anode. The SEI is a crucial passivation layer formed from electrolyte decomposition products that is electronically insulating but ionically conducting, enabling stable long-term cycling.

  • Rate Capability Test: Cycle the cell at progressively higher C-rates (e.g., C/10, C/5, C/2, 1C) to determine how well the cell maintains its capacity at higher charge/discharge speeds.

  • Long-Term Cycling: Cycle the cell for an extended number of cycles (e.g., 100+) at a moderate C-rate (e.g., C/5) to evaluate its capacity retention and coulombic efficiency over time.

  • Data Analysis: Key metrics to extract are:

    • Specific Capacity (mAh/g): The amount of charge stored per unit mass of the active electrode material.

    • Coulombic Efficiency (%): The ratio of charge extracted during discharge to the charge inserted during charge. Values close to 100% indicate high reversibility.

    • Capacity Retention (%): The percentage of the initial capacity remaining after a certain number of cycles.

Table 2: Expected Performance Benchmarks (Based on Analogous Phosphonium ILs)

PropertyTypical Value RangeRationale / CausalitySource(s)
Ionic Conductivity (RT) 0.1 - 2.0 mS/cmDependent on viscosity, ion size, and degree of ion pairing. Lower than carbonates but compensated by other safety features.
Li⁺ Transference Number 0.1 - 0.4The large phosphonium cation moves slowly, potentially leading to higher Li⁺ transference numbers compared to smaller imidazolium cations.
Electrochemical Window 4.5 - 5.5 V vs. Li/Li⁺The high stability of the P-C bond in the cation and the stability of the anion contribute to a wide operational voltage range.
Full Cell Performance Stable cycling with high coulombic efficiency (>99%)A stable SEI and inherent chemical stability of the IL prevent continuous electrolyte degradation, leading to long cycle life.

Safety and Handling

GHS Hazard Information for Tetrabutylphosphonium Methanesulfonate:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Handling Precautions:

  • Personal Protective Equipment (PPE): Always handle with nitrile gloves, safety glasses with side shields, and a lab coat. Work in a well-ventilated area or a fume hood.

  • Contact Avoidance: Avoid all personal contact, including inhalation of any dust or aerosols.

  • Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container. The compound is hygroscopic and must be protected from moisture.

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion and Outlook

Tetrabutylphosphonium methanesulfonate stands as a promising candidate for researchers exploring safer, high-performance electrolytes. Its phosphonium core suggests excellent thermal and electrochemical stability, which are critical requirements for advanced battery systems. While its performance will be highly dependent on its interaction with specific electrode materials and the formation of a stable SEI, the protocols outlined in this guide provide a robust framework for its comprehensive evaluation. By understanding the fundamental properties and applying these validated methodologies, researchers can effectively characterize [P4444][MeSO3] and contribute to the development of the next generation of battery technology.

References

Application Notes and Protocols for Tetrabutylphosphonium Methanesulfonate as a Catalyst in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of Tetrabutylphosphonium Methanesulfonate in Catalysis

Tetrabutylphosphonium methanesulfonate, [P(C₄H₉)₄][CH₃SO₃], is a quaternary phosphonium salt that has emerged as a versatile and efficient catalyst in a variety of organic transformations.[1] As an ionic liquid, it possesses a unique combination of properties including high thermal stability, low volatility, and excellent solvation capabilities for a wide range of reactants.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the practical use of tetrabutylphosphonium methanesulfonate as a catalyst, with a focus on its application in the synthesis of cyclic carbonates from epoxides and carbon dioxide (CO₂), a process of significant interest in green chemistry and sustainable synthesis.[3][4]

This document will delve into the mechanistic underpinnings of its catalytic activity, provide detailed, field-proven experimental protocols, and offer insights into the causality behind experimental choices to ensure robust and reproducible results.

Physicochemical Properties and Safety Considerations

A thorough understanding of the catalyst's properties is paramount for its effective and safe utilization.

Table 1: Physicochemical Properties of Tetrabutylphosphonium Methanesulfonate [1][5][6]

PropertyValue
CAS Number 98342-59-7
Molecular Formula C₁₇H₃₉O₃PS
Molecular Weight 354.53 g/mol
Appearance White to off-white crystalline solid
Melting Point 59-62 °C
Solubility Soluble in water, alcohols, and some organic solvents.
Thermal Stability Stable up to approximately 300°C.

Safety and Handling:

Tetrabutylphosphonium methanesulfonate is classified as a hazardous substance and requires careful handling to minimize exposure.[5]

  • Hazard Statements: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5]

  • Precautionary Measures: Handle in a well-ventilated area, preferably in a fume hood.[7] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[7] Avoid inhalation of dust and direct contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water and seek medical attention. For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.

Mechanism of Catalysis: The Cycloaddition of CO₂ to Epoxides

The catalytic prowess of tetrabutylphosphonium methanesulfonate in the synthesis of cyclic carbonates from epoxides and CO₂ stems from its dual functionality as a phase-transfer catalyst and a nucleophilic activator.[3] The catalytic cycle can be understood through the following key steps:

  • Epoxide Activation: The methanesulfonate anion ([CH₃SO₃]⁻) acts as a nucleophile and attacks one of the carbon atoms of the epoxide ring. This nucleophilic attack results in the ring-opening of the epoxide, forming a haloalkoxide intermediate. The bulky tetrabutylphosphonium cation ([P(C₄H₉)₄]⁺) facilitates this step by forming a loose ion pair with the methanesulfonate anion, enhancing its nucleophilicity.[8]

  • Carbon Dioxide Insertion: The highly reactive alkoxide intermediate then attacks a molecule of carbon dioxide. This step involves the insertion of CO₂ into the metal-oxygen bond, leading to the formation of a carbonate species.

  • Intramolecular Cyclization and Catalyst Regeneration: The newly formed carbonate undergoes an intramolecular cyclization, which results in the formation of the five-membered cyclic carbonate product and the regeneration of the tetrabutylphosphonium methanesulfonate catalyst. This regenerated catalyst can then participate in a new catalytic cycle. The stereochemistry of the epoxide is retained throughout the reaction, suggesting a double Sₙ2 mechanism.[9]

Catalytic Cycle for Cyclic Carbonate Synthesis

Catalytic Cycle cluster_0 Catalytic Cycle A [PBu₄]⁺[MeSO₃]⁻ + Epoxide B Ring-Opening (Nucleophilic Attack) A->B C Alkoxide Intermediate B->C D CO₂ Insertion C->D CO₂ E Carbonate Intermediate D->E F Intramolecular Cyclization E->F G Cyclic Carbonate + [PBu₄]⁺[MeSO₃]⁻ F->G G->A Regeneration

Experimental Protocol: Synthesis of Styrene Carbonate from Styrene Oxide and CO₂

This protocol provides a detailed methodology for the synthesis of styrene carbonate, a representative cyclic carbonate, using tetrabutylphosphonium methanesulfonate as the catalyst. This reaction is typically performed under solvent-free conditions, highlighting the "green" aspect of this catalytic system.

Materials:

  • Styrene oxide (≥97%)

  • Tetrabutylphosphonium methanesulfonate (≥98%)

  • Carbon dioxide (high purity)

  • High-pressure stainless-steel autoclave reactor equipped with a magnetic stirrer, pressure gauge, and temperature controller

  • Schlenk line or glovebox for inert atmosphere operations

Equipment Setup and Workflow:

Experimental Workflow for Cyclic Carbonate Synthesis

Experimental Workflow start Start reactor_prep Reactor Preparation (Drying and Inerting) start->reactor_prep reagent_add Addition of Reactants (Styrene Oxide & Catalyst) reactor_prep->reagent_add co2_press Pressurization with CO₂ reagent_add->co2_press reaction Reaction at Set Temperature and Time co2_press->reaction cooling Cooling and Depressurization reaction->cooling workup Reaction Work-up (Extraction/Distillation) cooling->workup analysis Product Analysis (NMR, GC-MS) workup->analysis end End analysis->end

Sources

Application Notes and Protocols: Tetrabutylphosphonium Methanesulfonate as a Phase-Transfer Catalyst in Biphasic Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Role of Tetrabutylphosphonium Methanesulfonate in Bridging Phases

Phase-transfer catalysis (PTC) is a powerful methodology in synthetic organic chemistry that facilitates reactions between reactants located in different immiscible phases, typically an aqueous and an organic phase.[1] This technique is particularly valuable in industrial applications and drug development as it often leads to milder reaction conditions, increased reaction rates, higher yields, and the use of less hazardous and more environmentally benign solvents like water.[1] The catalyst, a phase-transfer agent, transports a reactant from one phase to another, allowing the reaction to proceed.

Among the various phase-transfer catalysts, quaternary phosphonium salts have emerged as highly effective alternatives to their ammonium counterparts.[2] Tetrabutylphosphonium methanesulfonate ([TBP][OMs]) is a noteworthy example, combining the advantageous properties of a phosphonium cation with a methanesulfonate anion. The tetrabutylphosphonium cation provides excellent lipophilicity, enabling the transport of anions from the aqueous to the organic phase. Phosphonium salts, in general, exhibit greater thermal stability compared to many quaternary ammonium salts, making them suitable for reactions requiring elevated temperatures.[2]

This guide provides an in-depth exploration of the application of tetrabutylphosphonium methanesulfonate as a phase-transfer catalyst in key biphasic reactions, including nucleophilic substitutions, oxidations, and alkylations. Detailed protocols and mechanistic insights are provided to aid researchers in leveraging this versatile catalyst in their synthetic endeavors.

The Mechanism of Phase-Transfer Catalysis with Tetrabutylphosphonium Methanesulfonate

The efficacy of tetrabutylphosphonium methanesulfonate in phase-transfer catalysis hinges on its ability to transiently form a lipophilic ion pair with an anionic reactant. This ion pair can then traverse the phase boundary into the organic solvent where it can react with the organic-soluble substrate.

The general catalytic cycle can be visualized as follows:

PTC_Mechanism cluster_aqueous Aqueous Phase cluster_organic Organic Phase Aq_Reactant Anionic Reactant (e.g., Nu⁻) TBP_OMs_Aq [TBP]⁺[OMs]⁻ Aq_Reactant->TBP_OMs_Aq Ion Exchange TBP_X_Org [TBP]⁺X⁻ TBP_OMs_Aq->TBP_X_Org Phase Transfer Org_Substrate Organic Substrate (R-X) Product Product (R-Nu) Org_Substrate->Product Forms Product->TBP_X_Org Releases [TBP]⁺X⁻ TBP_X_Org->TBP_OMs_Aq Returns to Aqueous Phase TBP_X_Org->Org_Substrate Reaction

Caption: Generalized mechanism of phase-transfer catalysis.

Key Physicochemical Properties of Tetrabutylphosphonium Methanesulfonate
PropertyValueReference
Molecular Formula C₁₇H₃₉O₃PS[3]
Molecular Weight 354.53 g/mol [3]
Appearance White to off-white crystalline solid
Melting Point 59-62 °C
Solubility Soluble in water and various organic solventsGeneral knowledge

Application in Nucleophilic Substitution Reactions: Williamson Ether Synthesis

The Williamson ether synthesis is a classic and widely used method for preparing ethers, proceeding via an SN2 mechanism. In a biphasic system, an alkoxide or phenoxide, typically generated in the aqueous phase by the reaction of an alcohol or phenol with a base, reacts with an alkyl halide in the organic phase. Tetrabutylphosphonium methanesulfonate is an excellent catalyst for this transformation, efficiently transporting the nucleophilic alkoxide or phenoxide into the organic phase.

Protocol: Synthesis of Benzyl p-Nitrophenyl Ether

This protocol details the O-alkylation of p-nitrophenol with benzyl chloride, a representative example of a biphasic Williamson ether synthesis catalyzed by tetrabutylphosphonium methanesulfonate.

Reaction Scheme:

O₂N-C₆H₄-OH + Cl-CH₂-C₆H₅ --(NaOH, H₂O/Toluene, [TBP][OMs])--> O₂N-C₆H₄-O-CH₂-C₆H₅ + NaCl + H₂O

Materials and Reagents:
  • p-Nitrophenol

  • Benzyl chloride

  • Sodium hydroxide (NaOH)

  • Toluene

  • Tetrabutylphosphonium methanesulfonate ([TBP][OMs])

  • Deionized water

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)

  • Magnetic stirrer and hotplate

Experimental Procedure:
  • Reactant Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve p-nitrophenol (e.g., 10 mmol) and tetrabutylphosphonium methanesulfonate (e.g., 0.5 mmol, 5 mol%) in toluene (50 mL).

  • Aqueous Phase Preparation: In a separate beaker, prepare an aqueous solution of sodium hydroxide (e.g., 12 mmol in 50 mL of deionized water).

  • Reaction Setup: Add the aqueous sodium hydroxide solution to the toluene solution in the round-bottom flask.

  • Addition of Alkylating Agent: While stirring vigorously, add benzyl chloride (e.g., 11 mmol) to the biphasic mixture.

  • Reaction Conditions: Heat the reaction mixture to 80-90°C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 2-4 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and allow the layers to separate.

    • Remove the aqueous layer.

    • Wash the organic layer with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure benzyl p-nitrophenyl ether.

Causality Behind Experimental Choices:
  • Choice of Base: Sodium hydroxide is a cost-effective and readily available base for generating the phenoxide in the aqueous phase.

  • Solvent System: The toluene/water biphasic system is chosen for the differential solubility of the reactants. p-Nitrophenoxide is soluble in the aqueous phase, while benzyl chloride is soluble in the organic phase.

  • Catalyst Loading: A catalyst loading of 1-5 mol% is typically sufficient to achieve a high reaction rate. Higher loadings may not significantly improve the yield and would increase costs.

  • Temperature: The reaction is heated to increase the rate of the SN2 reaction. The thermal stability of tetrabutylphosphonium methanesulfonate makes it suitable for these conditions.

  • Vigorous Stirring: A high stirring rate is crucial to maximize the interfacial area between the two phases, which facilitates the transfer of the ion pair and accelerates the reaction.

Williamson_Ether_Synthesis_Workflow A 1. Dissolve p-nitrophenol and [TBP][OMs] in toluene. C 3. Combine organic and aqueous phases. A->C B 2. Prepare aqueous NaOH solution. B->C D 4. Add benzyl chloride with vigorous stirring. C->D E 5. Heat to 80-90°C and monitor reaction. D->E F 6. Cool and perform aqueous work-up. E->F G 7. Dry and concentrate the organic phase. F->G H 8. Purify by recrystallization. G->H

Caption: Workflow for Williamson ether synthesis.

Application in Biphasic Oxidation Reactions

The oxidation of alcohols to aldehydes or ketones is a fundamental transformation in organic synthesis. In a biphasic system, an oxidizing agent (e.g., potassium permanganate, potassium dichromate) is dissolved in the aqueous phase, while the alcohol substrate is in the organic phase. Tetrabutylphosphonium methanesulfonate can facilitate this reaction by transporting the oxidant anion (e.g., MnO₄⁻) into the organic phase.

Protocol: Oxidation of Benzyl Alcohol to Benzaldehyde

This protocol provides a general procedure for the oxidation of benzyl alcohol to benzaldehyde using potassium permanganate as the oxidant in a biphasic system catalyzed by tetrabutylphosphonium methanesulfonate.

Materials and Reagents:
  • Benzyl alcohol

  • Potassium permanganate (KMnO₄)

  • Dichloromethane (CH₂Cl₂)

  • Tetrabutylphosphonium methanesulfonate ([TBP][OMs])

  • Deionized water

  • Sodium bisulfite (NaHSO₃) solution (for quenching)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware

Experimental Procedure:
  • Reactant Setup: In a round-bottom flask, dissolve benzyl alcohol (e.g., 10 mmol) and tetrabutylphosphonium methanesulfonate (e.g., 0.5 mmol, 5 mol%) in dichloromethane (50 mL).

  • Oxidant Preparation: In a separate flask, dissolve potassium permanganate (e.g., 12 mmol) in deionized water (50 mL).

  • Reaction: Add the aqueous potassium permanganate solution to the dichloromethane solution. Stir the mixture vigorously at room temperature. The reaction is typically accompanied by the disappearance of the purple color of the permanganate and the formation of a brown manganese dioxide precipitate.

  • Monitoring: Monitor the reaction progress by TLC or GC. The reaction is usually complete within 1-3 hours.

  • Quenching and Work-up:

    • Cool the reaction mixture in an ice bath.

    • Quench the excess potassium permanganate by the slow addition of a saturated sodium bisulfite solution until the purple color disappears completely.

    • Transfer the mixture to a separatory funnel.

    • Separate the layers and wash the organic layer with saturated sodium bicarbonate solution (2 x 30 mL) and then with brine (1 x 30 mL).

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter and concentrate the organic phase under reduced pressure to obtain the crude benzaldehyde.

  • Purification: The crude product can be purified by distillation under reduced pressure.

Rationale for Experimental Design:
  • Oxidant Choice: Potassium permanganate is a powerful and inexpensive oxidizing agent.

  • Solvent: Dichloromethane is a common organic solvent for oxidation reactions due to its inertness and ability to dissolve a wide range of organic compounds.

  • Catalyst Function: The tetrabutylphosphonium cation pairs with the permanganate anion, forming a lipophilic entity that can enter the organic phase and react with the benzyl alcohol.

  • Quenching: Sodium bisulfite is used to reduce any unreacted potassium permanganate to soluble manganese(II) salts, facilitating the work-up process.

Application in Alkylation of Active Methylene Compounds

The alkylation of active methylene compounds is a crucial C-C bond-forming reaction in organic synthesis. In a biphasic system, a base in the aqueous phase deprotonates the active methylene compound to form a carbanion, which is then transported by the phase-transfer catalyst into the organic phase to react with an alkylating agent.

Protocol: Alkylation of Diethyl Malonate with 1-Bromobutane

This protocol outlines the mono-alkylation of diethyl malonate with 1-bromobutane in a biphasic system using tetrabutylphosphonium methanesulfonate as the catalyst.

Materials and Reagents:
  • Diethyl malonate

  • 1-Bromobutane

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Tetrabutylphosphonium methanesulfonate ([TBP][OMs])

  • Deionized water

  • Diethyl ether

  • Standard laboratory glassware

Experimental Procedure:
  • Reaction Setup: To a round-bottom flask, add diethyl malonate (e.g., 10 mmol), 1-bromobutane (e.g., 11 mmol), toluene (40 mL), and tetrabutylphosphonium methanesulfonate (e.g., 0.5 mmol, 5 mol%).

  • Base Addition: Add a solution of potassium carbonate (e.g., 20 mmol) in deionized water (40 mL).

  • Reaction Conditions: Heat the mixture to reflux (approximately 80-90°C) with vigorous stirring.

  • Monitoring: Follow the disappearance of the starting materials by GC or TLC. The reaction is typically complete in 4-6 hours.

  • Work-up:

    • Cool the reaction to room temperature.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with diethyl ether (2 x 20 mL).

    • Combine the organic layers, wash with water (1 x 30 mL) and brine (1 x 30 mL).

    • Dry the combined organic phase over anhydrous sodium sulfate.

    • Filter and remove the solvent by rotary evaporation.

  • Purification: The resulting crude product can be purified by vacuum distillation to yield diethyl 2-butylmalonate.

Mechanistic Considerations:
  • Base: Potassium carbonate is a suitable base for deprotonating diethyl malonate without causing significant hydrolysis of the ester groups.

  • Catalyst Role: The tetrabutylphosphonium cation forms an ion pair with the malonate enolate, facilitating its transfer into the toluene phase where it can react with 1-bromobutane.

  • Solvent: Toluene is an appropriate organic solvent that is immiscible with water and can dissolve the organic reactants.

Alkylation_Workflow A 1. Combine diethyl malonate, 1-bromobutane, [TBP][OMs], and toluene. B 2. Add aqueous K₂CO₃ solution. A->B C 3. Heat to reflux with vigorous stirring. B->C D 4. Monitor reaction progress. C->D E 5. Cool and perform extractive work-up. D->E F 6. Dry and concentrate organic phase. E->F G 7. Purify by vacuum distillation. F->G

Caption: Workflow for the alkylation of diethyl malonate.

Conclusion and Future Outlook

Tetrabutylphosphonium methanesulfonate is a highly effective and thermally stable phase-transfer catalyst for a variety of biphasic organic reactions. Its ability to facilitate nucleophilic substitutions, oxidations, and alkylations under mild conditions makes it a valuable tool for both academic research and industrial applications. The protocols provided herein offer a starting point for the exploration of this versatile catalyst. Further optimization of reaction parameters such as catalyst loading, solvent, and temperature may lead to even more efficient and selective transformations. The principles of green chemistry, which are advanced by the use of phase-transfer catalysis, will continue to drive the development of new and improved catalytic systems like tetrabutylphosphonium methanesulfonate.[1]

References

  • Reuben, B. G., & Sjoberg, K. (1981). Phase-transfer catalysis in industry. Accounts of Chemical Research, 14(8), 234-240.
  • Starks, C. M. (1971). Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts. Journal of the American Chemical Society, 93(1), 195–199.
  • Naik, S. D., & Doraiswamy, L. K. (1998). Phase Transfer Catalysis: Chemistry and Engineering. AIChE Journal, 44(3), 612–646.
  • PubChem. (n.d.). Tetrabutylphosphonium methanesulfonate. National Center for Biotechnology Information. Retrieved from [Link]

  • Jadhav, S. A., & et al. (2022). PHASE TRANSFER CATALYSIS: A GREEN APPROACH IN ORGANIC SYNTHESIS. Journal For Basic Sciences, 22(11), 292-308.
  • OperaChem. (2023). Phase transfer catalysis (PTC). Retrieved from [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

  • PTC Organics, Inc. (n.d.). PTC Etherification of a Phenol. Retrieved from [Link]

  • ResearchGate. (2021). Selective engineering in O-alkylation of m-cresol with benzyl chloride using liquid–liquid–liquid phase transfer catalysis. Retrieved from [Link]

  • Reymbayeva, T. E. (2022). ALKYLATION OF P-NITROPHENOL WITH BENZYL CHLORIDE. International Journal of Artificial Intelligence, 11(1).
  • MDPI. (2022). Alkylation of Benzene with Benzyl Chloride: Comparative Study Between Commercial MOFs and Metal Chloride Catalysts. Retrieved from [Link]

  • J&K Scientific. (2023). Williamson Ether Synthesis. Retrieved from [Link]

Sources

Application Notes & Protocols for the Recycling and Reuse of Tetrabutylphosphonium Methanesulfonate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Case for Ionic Liquid Recovery

Tetrabutylphosphonium methanesulfonate, [P₄₄₄₄][MeSO₃], is a phosphonium-based ionic liquid (IL) characterized by its high thermal stability, low vapor pressure, and efficacy as a solvent, particularly in biomass processing and chemical synthesis.[1][2] As with many ionic liquids, its manufacturing cost and potential environmental impact necessitate the development of robust recycling and reuse protocols. While often touted as "green solvents" due to their negligible volatility, their solubility in water and limited biodegradability can pose risks to aquatic ecosystems.[3][4] Therefore, efficient recovery is not just an economic imperative but a critical component of sustainable chemical processing.

This guide provides detailed methodologies for the recovery of Tetrabutylphosphonium methanesulfonate from various process streams, with a focus on techniques applicable in a research and development setting. The protocols are designed to be self-validating, explaining the scientific principles behind each step to allow for adaptation and optimization.

Section 1: Core Methodologies for [P₄₄₄₄][MeSO₃] Recovery

The selection of an appropriate recycling method depends on the nature of the process stream, specifically the concentration of the ionic liquid and the types of impurities present. The primary challenges involve separating the non-volatile IL from solutes, reaction byproducts, or the bulk solvent (often water). We will detail three primary methods: Liquid-Liquid Extraction, Membrane Separation, and Temperature-Swing Phase Separation.

Method A: Liquid-Liquid Extraction (LLE)

Principle of Causality: This technique leverages the differential solubility of [P₄₄₄₄][MeSO₃] between an aqueous phase and an immiscible organic solvent. The favorable partition coefficient of the phosphonium salt into a suitable organic solvent, such as dichloromethane, allows for its selective removal from the aqueous mixture.[5] Subsequent purification steps are designed to remove residual impurities and the extraction solvent itself.

Experimental Protocol: LLE Recovery

  • Initial Assessment: Characterize the aqueous stream to determine the approximate concentration of [P₄₄₄₄][MeSO₃] and identify major impurities.

  • Solvent Selection: Choose an appropriate organic solvent. Dichloromethane is effective due to the high solubility of the phosphonium salt in it.[5]

  • Extraction:

    • In a separatory funnel, combine the aqueous solution containing the IL with an equal volume of dichloromethane.

    • Stopper the funnel and shake vigorously for 2-3 minutes, periodically venting to release pressure.

    • Mount the separatory funnel on a stand and allow the layers to fully separate. The denser dichloromethane layer will be at the bottom.

  • Phase Separation:

    • Carefully drain the lower organic layer into a clean flask.

    • For optimal recovery, repeat the extraction on the remaining aqueous layer with a fresh portion of dichloromethane. Combine the organic extracts.

  • Washing:

    • Add deionized water (approximately 20% of the organic phase volume) to the combined organic extracts in the separatory funnel.

    • Shake gently to wash out any water-soluble impurities.[5]

    • Allow the phases to separate and discard the upper aqueous layer. Repeat the wash step if necessary.

  • Solvent Removal:

    • Transfer the washed organic phase to a round-bottom flask.

    • Remove the dichloromethane using a rotary evaporator. Set the bath temperature to 40-50°C and gradually reduce the pressure. The low volatility of the IL ensures it remains in the flask.[2]

  • Final Drying:

    • To remove trace amounts of water and residual solvent, dry the recovered IL under high vacuum (e.g., using a Schlenk line) at a slightly elevated temperature (40-60°C) for 24-48 hours.[5] The final product should be a clear, viscous liquid or a crystalline solid, depending on purity and residual water content.

Workflow for Liquid-Liquid Extraction

LLE_Workflow cluster_extraction Extraction & Washing cluster_purification Purification Aqueous_IL Aqueous Solution with [P₄₄₄₄][MeSO₃] Organic_Solvent Add Dichloromethane Mix_Separate Mix & Separate Phases Aqueous_IL->Mix_Separate Organic_Solvent->Mix_Separate 1:1 v/v Aqueous_Waste Aqueous Waste Mix_Separate->Aqueous_Waste Discard Organic_Phase IL in Organic Phase Mix_Separate->Organic_Phase Wash Wash with DI Water Organic_Phase->Wash Washed_Organic Washed Organic Phase Wash->Washed_Organic Rotovap Rotary Evaporation (Solvent Removal) Washed_Organic->Rotovap Vacuum_Drying High Vacuum Drying (40-60°C) Rotovap->Vacuum_Drying Pure_IL Purified [P₄₄₄₄][MeSO₃] Vacuum_Drying->Pure_IL

Caption: Workflow for IL recovery via liquid-liquid extraction.

Quantitative Data Summary: LLE

Parameter Value/Range Rationale & Citation
Extraction Solvent Dichloromethane Favorable partition coefficient for phosphonium ILs.[5]
Solvent:Feed Ratio 1:1 (v/v) Ensures efficient mass transfer; can be optimized.
Drying Temperature 40 - 60 °C Sufficient to remove volatiles without IL degradation.[5]

| Expected Recovery | >95% | Dependent on the number of extraction stages. |

Method B: Membrane Separation

Principle of Causality: This method is ideal for recovering or concentrating [P₄₄₄₄][MeSO₃] from dilute aqueous solutions.[6] It utilizes pressure-driven membrane processes like nanofiltration (NF) or reverse osmosis (RO). The membrane acts as a selective barrier, allowing smaller water molecules to pass through (permeate) while retaining the larger hydrated ions of the ionic liquid (retentate) due to steric hindrance and electrostatic interactions.[6]

Experimental Protocol: Membrane Concentration

  • Membrane Selection: Choose a nanofiltration or reverse osmosis membrane with a molecular weight cut-off (MWCO) well below the molecular weight of [P₄₄₄₄][MeSO₃] (354.5 g/mol ).[7] Polyamide thin-film composite membranes are common choices.

  • System Setup:

    • Install the selected membrane in a cross-flow filtration unit. A cross-flow configuration is critical to minimize concentration polarization and membrane fouling.

    • Connect the feed tank, pump, pressure gauges, and collection vessels for permeate and retentate.

  • Pre-concentration:

    • Fill the feed tank with the dilute aqueous IL solution.

    • Pressurize the system to the membrane's recommended operating pressure (typically 10-40 bar for NF/RO).

    • Recirculate the retentate back to the feed tank while continuously collecting the permeate (purified water).

    • Monitor the IL concentration in the feed tank periodically using conductivity, UV-Vis spectroscopy (if applicable), or HPLC.

  • Final Recovery:

    • Continue the process until the desired concentration of [P₄₄₄₄][MeSO₃] is achieved in the retentate. A three-fold or higher concentration is achievable.[6]

    • The final concentrated IL solution can be used directly or further purified by vacuum drying as described in Method A (Step 7) to remove the remaining water.

Workflow for Membrane Separation

Membrane_Workflow Feed Dilute Aqueous [P₄₄₄₄][MeSO₃] Solution Pump High-Pressure Pump Feed->Pump Membrane Cross-Flow Membrane Module (NF/RO) Pump->Membrane Pressurized Flow Permeate Purified Water (Permeate) Membrane->Permeate Passes Through Retentate Concentrated IL (Retentate) Membrane->Retentate Retained Retentate->Feed Recirculation

Caption: Cross-flow membrane filtration for IL concentration.

Quantitative Data Summary: Membrane Separation

Parameter Value/Range Rationale & Citation
Membrane Type Nanofiltration (NF) / Reverse Osmosis (RO) Effective for separating ions from water.[6][8]
MWCO < 300 Da Ensures high rejection of the IL (MW = 354.5 g/mol ).[6][7]
Operating Pressure 10 - 40 bar Typical range for NF/RO processes.

| Concentration Factor | 3x or higher | Achievable with recirculation, making it efficient.[6] |

Method C: Temperature-Swing Phase Separation

Principle of Causality: Certain phosphonium-based ILs, particularly those with benzenesulfonate anions, exhibit a Lower Critical Solution Temperature (LCST) when mixed with water.[9] This means they are fully miscible below a specific temperature but spontaneously separate into an IL-rich phase and a water-rich phase above it. This behavior is driven by changes in hydrogen bonding and hydrophobic interactions with temperature. By simply heating the solution, the IL can be separated and recovered via decantation, making this a highly energy-efficient method if waste heat is available.[9]

Experimental Protocol: Temperature-Induced Separation

  • LCST Determination: First, determine the LCST of your specific [P₄₄₄₄][MeSO₃]-water mixture. This can be done by slowly heating a sample in a test tube with stirring and noting the temperature at which the solution becomes turbid. The LCST is concentration-dependent.[9]

  • Heating:

    • Place the aqueous IL solution in a jacketed reaction vessel equipped with a temperature controller and stirrer.

    • Heat the solution to a temperature approximately 5-10°C above the predetermined LCST.

  • Phase Separation:

    • Once the target temperature is reached, stop the stirring. The mixture will turn cloudy and then separate into two distinct liquid layers over a period of 10-30 minutes.

  • Recovery:

    • Separate the two phases. In a lab setting, this can be done by transferring the mixture to a heated separatory funnel. The denser, IL-rich phase can be drained from the bottom.

    • The recovered IL-rich phase can be used directly in subsequent processes or undergo a final vacuum drying step to remove dissolved water. The water-rich phase can be recycled back into the process.

Workflow for Temperature-Swing Separation

LCST_Workflow Start Homogeneous IL-Water Solution (T < LCST) Heat Heat to T > LCST Start->Heat Separate Phase Separation (IL-Rich & Water-Rich Layers) Heat->Separate Decant Decant / Separate Layers Separate->Decant IL_Phase Recovered IL-Rich Phase Decant->IL_Phase Water_Phase Water-Rich Phase (for reuse) Decant->Water_Phase

Caption: IL recovery using temperature-swing phase separation.

Section 2: Quality Control and Safety

Trustworthiness through Verification: The success of any recycling protocol is contingent on the quality of the recovered material.

  • Purity and Identity: Use ¹H and ³¹P NMR spectroscopy to confirm the chemical structure of the recycled [P₄₄₄₄][MeSO₃] and to check for organic impurities.

  • Water Content: Quantify residual water using Karl Fischer titration. This is critical as water content can significantly affect the IL's physical properties and performance in subsequent reactions.

  • Ionic Purity: Test for residual halides (e.g., from synthesis) using a silver nitrate solution.[10]

Safety & Environmental Considerations:

  • Handling: Always handle Tetrabutylphosphonium methanesulfonate and organic solvents in a well-ventilated fume hood while wearing appropriate personal protective equipment (gloves, safety glasses).

  • Toxicity: Phosphonium ILs can be toxic to aquatic life.[3] Ensure that aqueous waste streams are collected and disposed of in accordance with local environmental regulations. Do not discharge directly into drains.

  • Biodegradability: Most phosphonium ILs are poorly biodegradable.[3][11] This underscores the importance of maximizing recovery and minimizing environmental release.

References

  • Ahmad, T., et al. (2016). PHOSPHONIUM-BASED IONIC LIQUIDS AND THEIR APPLICATION IN SEPARATION OF DYE FROM AQUEOUS SOLUTION. ARPN Journal of Engineering and Applied Sciences, 11(3), 1653-1657. Link

  • Bae, T.-H., et al. (2014). Effects of the Structure of Benzenesulfonate-Based Draw Solutes on the Forward Osmosis Process. MDPI. Link

  • García, B., et al. (2018). Environmental properties of phosphonium, imidazolium and ammonium cation-based ionic liquids as potential lubricant additives. Bournemouth University Research Online. Link

  • Bradaric, C. J., et al. (2003). Industrial preparation of phosphonium ionic liquids. Green Chemistry, 5, 143-152. Link

  • Kamaz, M. (2018). Applications of Ionic Liquids in Membrane Separation. University of Cincinnati. Link

  • Kar, M., et al. (2013). Recovery of ionic liquids from aqueous solutions using membrane technology. ResearchGate. Link

  • Smolecule. (n.d.). Buy Tetrabutylphosphonium methanesulfonate | 98342-59-7. Smolecule. Link

  • PubChem. (n.d.). Tetrabutylphosphonium methanesulfonate. National Center for Biotechnology Information. Link

  • Boissou, F., et al. (2009). Phosphonium ionic liquids: Design, synthesis and evaluation of biodegradability. Green Chemistry. Link

  • Egorova, K. S., & Ananikov, V. P. (2017). Ionic Liquids Toxicity—Benefits and Threats. PMC - PubMed Central. Link

  • Singh, S. K., & Savoy, A. W. (2020). Ionic liquid-based extraction and separation trends of bioactive compounds from plant biomass. Taylor & Francis Online. Link

  • Ghandi, K. (2014). A Review on Ionic Liquid Gas Separation Membranes. MDPI. Link

  • Passos, H., et al. (2014). Ionic liquid solutions as extractive solvents for value-added compounds from biomass. PMC. Link

  • Welton, T. (1999). Room-Temperature Ionic Liquids. Solvents for Synthesis and Catalysis. Chemical Reviews, 99(8), 2071-2084. Link

  • Singh, S. K., et al. (2018). Ionic liquid-based extraction and separation trends of bioactive compounds from plant biomass. ResearchGate. Link

  • Sharma, M., & Shil, A. (2019). Molecular insights into ionic liquid/aqueous interface of phosphonium based phase-separable ionic liquids. AIP Publishing. Link

  • U.S. Patent No. 5,589,691. (1996). Process for recovery and recycle of methanesulfonic acid and phosphorous acid. Google Patents. Link

  • Wang, H., et al. (2020). A Review: Using Ionic Liquids for Lignin Extraction from Lignocellulose and High-Value Utilization. MDPI. Link

  • Zare, Y., et al. (2021). A Review on Ionic Liquids in the Design of Carbon-Based Materials for Environmental Contaminant Removal. MDPI. Link

  • Cláudio, A. F. M., et al. (2017). Ionic-Liquid-Mediated Extraction and Separation Processes for Bioactive Compounds: Past, Present, and Future Trends. ACS Publications. Link

  • Kian, L. K., et al. (2019). Strategic Possibility Routes of Recycled PET. MDPI. Link

  • Fraunhofer IVV. (n.d.). Solvent-based plastics recycling. Fraunhofer-Gesellschaft. Link

  • ResearchGate. (n.d.). Phosphonium-Based Ionic Liquids: An Overview. ResearchGate. Link

  • Sigma-Aldrich. (n.d.). Tetrabutylphosphonium methanesulfonate. MilliporeSigma. Link

  • Santa Cruz Biotechnology. (n.d.). Tetrabutylphosphonium methanesulfonate. SCBT. Link

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Application Notes and Protocols for Extractive Desulfurization of Fuels Using Tetrabutylphosphonium Methanesulfonate

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Subject: A Comprehensive Technical Guide to the Application of Tetrabutylphosphonium Methanesulfonate in Extractive Fuel Desulfurization

Introduction: A New Frontier in Clean Fuel Technology

The escalating global demand for cleaner energy sources has intensified the need for efficient and environmentally benign methods for removing sulfur compounds from fuels. Traditional hydrodesulfurization (HDS) processes, while effective for simple sulfur compounds, are less efficient for removing refractory sulfur species like dibenzothiophene (DBT) and its derivatives, and often require harsh operating conditions.[1] Extractive desulfurization (EDS) using ionic liquids (ILs) has emerged as a promising alternative, offering high efficiency under mild conditions.[2] Among the various ILs, Tetrabutylphosphonium Methanesulfonate, [P₄₄₄₄][MeSO₄], has demonstrated significant potential due to its high extraction capacity for a range of sulfur compounds.[3]

This document provides a comprehensive guide to the application of Tetrabutylphosphonium Methanesulfonate for the extractive desulfurization of fuels. It covers the synthesis of the ionic liquid, a detailed protocol for the desulfurization process, methods for analyzing the sulfur content, and a procedure for the regeneration and reuse of the ionic liquid, thereby offering a complete workflow for researchers in the field.

Chemical and Physical Properties of Tetrabutylphosphonium Methanesulfonate

PropertyValueReference
CAS Number 98342-59-7[4]
Molecular Formula C₁₇H₃₉O₃PS[5]
Molecular Weight 354.53 g/mol
Appearance Crystals
Melting Point 59-62 °C

Mechanism of Extractive Desulfurization

The extractive desulfurization process relies on the selective partitioning of sulfur-containing compounds from the fuel phase into the immiscible ionic liquid phase.[6] While π-π interactions between the aromatic rings of sulfur compounds and the cation of the ionic liquid have been considered a key factor, studies with phosphonium-based ILs suggest a more complex mechanism.[3] The bulky, non-aromatic nature of the tetrabutylphosphonium cation indicates that other interactions, such as van der Waals forces and dipole-dipole interactions, play a crucial role. The methanesulfonate anion can also contribute to the overall extraction efficiency through hydrogen bonding with the sulfur compounds.

The following diagram illustrates the general principle of extractive desulfurization.

Extractive Desulfurization Workflow cluster_0 Extraction Stage cluster_1 Separation Stage cluster_2 Analysis & Regeneration Fuel_IL_Mix Fuel and IL Mixture Vigorous_Stirring Vigorous Stirring Fuel_IL_Mix->Vigorous_Stirring Mixing Phase_Separation Phase Separation Vigorous_Stirring->Phase_Separation Settling Desulfurized_Fuel Desulfurized Fuel (Top Layer) Phase_Separation->Desulfurized_Fuel Sulfur_Rich_IL Sulfur-Rich IL (Bottom Layer) Phase_Separation->Sulfur_Rich_IL Sulfur_Analysis Sulfur Content Analysis Desulfurized_Fuel->Sulfur_Analysis IL_Regeneration IL Regeneration Sulfur_Rich_IL->IL_Regeneration Recycled_IL Recycled IL IL_Regeneration->Recycled_IL Recycled_IL->Fuel_IL_Mix Reuse

Caption: A simplified workflow of the extractive desulfurization process.

Protocols

Synthesis of Tetrabutylphosphonium Methanesulfonate

The synthesis of tetrabutylphosphonium methanesulfonate can be achieved through a two-step process involving the formation of a tetrabutylphosphonium halide followed by an anion exchange reaction.[7]

Materials:

  • Tributylphosphine

  • 1-Bromobutane

  • Methanesulfonic acid

  • Sodium hydroxide

  • Ethanol

  • Deionized water

  • Silver nitrate (for testing halide removal)

Step-by-Step Protocol:

  • Synthesis of Tetrabutylphosphonium Bromide:

    • In a round-bottom flask equipped with a reflux condenser, combine equimolar amounts of tributylphosphine and 1-bromobutane.

    • Heat the mixture at 100-120°C for 10-15 hours with constant stirring.[7]

    • After cooling, the resulting solid is tetrabutylphosphonium bromide.

  • Anion Exchange:

    • Dissolve the synthesized tetrabutylphosphonium bromide in ethanol.

    • In a separate beaker, prepare an aqueous solution of sodium methanesulfonate by neutralizing methanesulfonic acid with an equimolar amount of sodium hydroxide.

    • Slowly add the sodium methanesulfonate solution to the tetrabutylphosphonium bromide solution with vigorous stirring.

    • The reaction mixture is stirred for several hours at room temperature to facilitate the anion exchange.

    • The resulting sodium bromide precipitate is removed by filtration.

    • The filtrate, containing tetrabutylphosphonium methanesulfonate, is then washed repeatedly with deionized water to remove any remaining bromide ions. The absence of bromide can be confirmed by testing a small sample of the aqueous wash with a silver nitrate solution; the absence of a white precipitate indicates complete removal.

    • Finally, the solvent is removed under vacuum to obtain the pure tetrabutylphosphonium methanesulfonate.

Extractive Desulfurization of Fuel

This protocol describes the procedure for the removal of sulfur compounds from a model fuel (e.g., diesel doped with dibenzothiophene).

Materials:

  • Model fuel (e.g., n-octane or commercial diesel with a known concentration of dibenzothiophene)

  • Tetrabutylphosphonium methanesulfonate

  • 50 mL two-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Heating mantle or oil bath (optional)

Step-by-Step Protocol:

  • Preparation:

    • Prepare a model fuel with a known sulfur concentration (e.g., 500 ppm of DBT in n-octane).

    • Ensure the tetrabutylphosphonium methanesulfonate is dry by heating it under vacuum.

  • Extraction:

    • In the round-bottom flask, add the model fuel and tetrabutylphosphonium methanesulfonate at a specific volume ratio (e.g., 1:1, 1:3, or 1:5).[8]

    • The mixture is then vigorously stirred at a controlled temperature (e.g., 25°C) for a specified duration (e.g., 30 minutes).[8]

    • After stirring, transfer the mixture to a separatory funnel and allow the phases to separate. The denser ionic liquid phase, now containing the extracted sulfur compounds, will settle at the bottom.[8]

  • Separation:

    • Carefully drain the bottom ionic liquid layer.

    • The top layer, which is the desulfurized fuel, is collected for analysis.

  • Multi-Stage Extraction (Optional):

    • For enhanced desulfurization, a multi-stage extraction can be performed.[8]

    • After the first extraction and separation, the desulfurized fuel is mixed with a fresh batch of the ionic liquid and the extraction process is repeated.[8]

Extractive Desulfurization Protocol start Start prepare_fuel Prepare Model Fuel start->prepare_fuel dry_il Dry Ionic Liquid start->dry_il mix Mix Fuel and IL in Flask prepare_fuel->mix dry_il->mix stir Vigorous Stirring (Temp & Time Controlled) mix->stir separate Phase Separation in Separatory Funnel stir->separate collect_fuel Collect Desulfurized Fuel separate->collect_fuel collect_il Collect Sulfur-Rich IL separate->collect_il analyze Analyze Sulfur Content collect_fuel->analyze regenerate Regenerate IL collect_il->regenerate end End analyze->end regenerate->end

Caption: Step-by-step protocol for extractive desulfurization.

Analysis of Sulfur Content

The sulfur content in the fuel before and after extraction can be determined using Gas Chromatography with a Flame Photometric Detector (GC-FPD) or a Sulfur Chemiluminescence Detector (GC-SCD).[2][9]

Instrumentation and Parameters:

  • Gas Chromatograph: Equipped with a Flame Photometric Detector (FPD) or Sulfur Chemiluminescence Detector (SCD).

  • Column: A capillary column suitable for hydrocarbon analysis (e.g., 30 m x 0.25 mm I.D. DB-5MS).[9]

  • Carrier Gas: Helium or Nitrogen.

  • Injection: Split mode (e.g., 100:1 to 150:1 split ratio).[9]

  • Temperature Program:

    • Initial temperature: 35°C, hold for 5 minutes.[9]

    • Ramp: 5°C/minute to a final temperature sufficient to elute all sulfur compounds.[9]

Procedure:

  • Calibration: Prepare a series of standards with known concentrations of the target sulfur compound(s) in the fuel matrix to create a calibration curve.

  • Sample Preparation: Dilute the fuel samples (before and after extraction) with a suitable solvent if necessary to fall within the calibration range.

  • Injection and Analysis: Inject the samples into the GC and record the chromatograms.

  • Quantification: Determine the concentration of sulfur compounds in the samples by comparing their peak areas to the calibration curve. The desulfurization efficiency can then be calculated using the following formula:

    Desulfurization Efficiency (%) = [(Initial Sulfur Conc. - Final Sulfur Conc.) / Initial Sulfur Conc.] x 100

Regeneration of Tetrabutylphosphonium Methanesulfonate

The reusability of the ionic liquid is a critical factor for the economic viability of the EDS process. The sulfur-rich ionic liquid can be regenerated by removing the extracted sulfur compounds.

Materials:

  • Sulfur-rich tetrabutylphosphonium methanesulfonate

  • Organic solvent (e.g., hexane or heptane)

  • Rotary evaporator

Step-by-Step Protocol:

  • Washing:

    • The sulfur-rich ionic liquid is washed with a non-polar organic solvent like hexane or heptane. The sulfur compounds, being more soluble in the organic solvent, will partition out of the ionic liquid.

    • This washing step can be repeated several times to ensure maximum removal of the sulfur compounds.

  • Solvent Removal:

    • After washing, the residual organic solvent in the ionic liquid is removed using a rotary evaporator under reduced pressure.

  • Drying:

    • The regenerated ionic liquid is then dried under vacuum at an elevated temperature (e.g., 80°C) to remove any traces of water and solvent.

  • Performance Verification:

    • The regenerated ionic liquid can be reused in subsequent desulfurization cycles. Its performance should be monitored to assess any decrease in efficiency over multiple cycles.

Conclusion

Tetrabutylphosphonium methanesulfonate is a highly effective ionic liquid for the extractive desulfurization of fuels. The protocols outlined in this document provide a comprehensive framework for its synthesis, application, and regeneration. By following these guidelines, researchers can effectively implement this technology for the development of cleaner fuels. The mild operating conditions and the potential for ionic liquid recycling make this an attractive and sustainable approach to fuel desulfurization.

References

  • Ahmed, O., Mjalli, F. S., Al-Wahaibi, T., & Al-Wahaibi, Y. (2015). Optimum Performance of Extractive Desulfurization of Liquid Fuels Using Phosphonium and Pyrrolidinium-Based Ionic Liquids. Industrial & Engineering Chemistry Research, 54(25), 6540–6550.
  • Ahmed, O. (2018). Extractive Desulfurization of Liquid Fuel using Modified Pyrollidinium and Phosphonium Based Ionic Liquid Solvents.
  • Ahmed, O. A. (n.d.). Civil and Architectural Engineering. Sultan Qaboos University.
  • Malvern Panalytical. (n.d.). Sulfur Analysis for Fuels.
  • (n.d.).
  • (2023). Desulfurization of Diesel Using Ionic Liquids: Process Design and Optimization Using COSMO-Based Models and Aspen Plus. ACS Omega.
  • Smolecule. (n.d.). Buy Tetrabutylphosphonium methanesulfonate | 98342-59-7.
  • AIP Publishing. (n.d.). The Role of Extractive and Oxidative Desulphurization Techniques of Fuel Oils Using Ionic Liquids: An Overview.
  • (2023). Desulfurization of Diesel Using Ionic Liquids: Process Design and Optimization Using COSMO-Based Models and Aspen Plus. PMC.
  • SciSpace. (n.d.). Task-specific ionic liquids for extractive desulfurization of diesel fuel.
  • Memorial University Research Repository. (n.d.). EXTRACTIVE DESULFURIZATION OF FUEL OILS USING IONIC LIQUIDS. Retrieved from Memorial University Research Repository website.
  • California Air Resources Board. (2019). Procedure for the Determination of Sulfur in Fuels by Energy-dispersive X-ray Fluorescence Spectrometry.
  • PubChem. (n.d.). Tetrabutylphosphonium methanesulfonate.
  • (2021). Ionic liquids for the removal of sulfur and nitrogen compounds in fuels: a review. Environmental Chemistry Letters.
  • (2018). Extractive desulfurization of fuel oils using ionic liquids. Memorial University.
  • (2018). Extractive Desulfurization of Liquid Fuel using Modified Pyrollidinium and Phosphonium Based Ionic Liquid Solvents.
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  • Davidson Analytical Services. (n.d.). Analysis of Sulfur Compounds in Hydrocarbon Fuels using Gas Chromatography with Pulsed Flame Photometric Detection.
  • (2015). Efficient non-catalytic oxidative and extractive desulfurization of liquid fuels using ionic liquids. RSC Advances.
  • DieselNet. (n.d.). Fuel Property Testing: Sulfur.
  • Madridge Publishers. (n.d.). Deep Extractive Desulfurization of Diesel Fuel Using Ionic Liquids.
  • (2017). Determination of sulfur content in petroleum products – an overview.
  • Sigma-Aldrich. (n.d.). Tetrabutylphosphonium methanesulfonate.
  • ChemicalBook. (n.d.). TETRABUTYLAMMONIUM METHANESULFONATE.
  • Sigma-Aldrich. (n.d.). Tetrabutylphosphonium methanesulfonate.
  • Chemical Bull Pvt. Ltd. (n.d.). Tetrabutylphosphonium Methanesulfonate.
  • Semantic Scholar. (n.d.). Feasibility of phosphonium-based ionic liquids as solvents for extractive desulfurization of liquid fuels.

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Revolutionizing Proteome Analysis: Tetrabutylphosphonium Methanesulfonate as a Superior Solubilization Agent

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Overcoming the Bottleneck of Protein Solubilization in Proteomics

In the intricate landscape of proteomics research, the comprehensive identification and quantification of proteins are paramount to unraveling complex biological processes and advancing drug discovery. A persistent bottleneck in proteomics workflows is the efficient and unbiased solubilization of proteins from complex biological matrices, particularly challenging samples like membrane proteomes and recalcitrant protein aggregates.[1] Traditional methods often rely on harsh denaturants such as sodium dodecyl sulfate (SDS) and urea, which can interfere with downstream enzymatic digestion and mass spectrometry (MS) analysis.[1][2]

Ionic liquids (ILs), a class of organic salts with low melting points, have emerged as powerful and versatile tools in proteomics.[3] Their tunable physicochemical properties, including high thermal stability and solubilizing power, offer significant advantages over conventional detergents.[3][4] This application note provides a detailed guide to the use of a specific phosphonium-based ionic liquid, Tetrabutylphosphonium Methanesulfonate ([P(Bu)4][MeSO3]) , for enhanced protein solubilization and sample preparation in bottom-up proteomics workflows. We will delve into the mechanistic advantages of this phosphonium salt, provide detailed protocols for its application, and present a comparative analysis against traditional methods.

The Rationale for Choosing Tetrabutylphosphonium Methanesulfonate

Tetrabutylphosphonium methanesulfonate is a phosphonium-based ionic liquid characterized by a bulky, symmetric tetralkylphosphonium cation and a methanesulfonate anion. This unique structure confers several advantageous properties for proteomics applications:

  • Exceptional Solubilizing Power: The large, hydrophobic alkyl chains of the tetralkylphosphonium cation effectively disrupt hydrophobic interactions within and between proteins, leading to efficient solubilization of even the most challenging proteins, including integral membrane proteins.[4]

  • Enhanced Protein Stability: Unlike some harsh detergents that can lead to irreversible protein denaturation, phosphonium-based ILs can provide a stabilizing microenvironment for proteins, preserving their structural integrity during extraction.[3]

  • Compatibility with Enzymatic Digestion: While many traditional detergents inhibit proteolytic enzymes like trypsin, certain ionic liquids, including phosphonium-based ones, have been shown to be compatible with or even enhance enzymatic activity under optimized conditions.

  • Improved Mass Spectrometry Compatibility: Although non-volatile salts can cause ion suppression in mass spectrometry, specific protocols allow for the efficient removal of phosphonium-based ILs prior to LC-MS analysis, minimizing their impact on data quality.[5]

Comparative Analysis: [P(Bu)4][MeSO3] vs. Conventional Solubilizing Agents

To illustrate the practical advantages of Tetrabutylphosphonium methanesulfonate, the following table summarizes its performance characteristics in comparison to commonly used solubilizing agents.

FeatureTetrabutylphosphonium MethanesulfonateSodium Dodecyl Sulfate (SDS)Urea
Solubilization Efficiency Excellent, particularly for membrane proteins.Excellent, but can be difficult to remove.[6]Good for many proteins, but less effective for highly hydrophobic ones.
Trypsin Compatibility Moderate to good; requires dilution or removal.Inhibitory; must be removed or diluted significantly.[7]Compatible up to ~2M; higher concentrations inhibit trypsin.[8]
MS Compatibility Requires removal prior to LC-MS.[5]Requires extensive removal procedures (e.g., FASP, S-Trap).[6]Generally compatible, but can cause carbamylation of peptides.
Protein Stability Can enhance stability for certain proteins.[3]Strong denaturant; can lead to aggregation upon removal.Strong denaturant.
Removal Method Solid-phase extraction (e.g., C18), precipitation.[9]Filter-aided sample preparation (FASP), S-Trap protocols.[10][11]Desalting columns, dialysis.

Experimental Workflow: From Cell Lysis to MS-Ready Peptides

The following diagram illustrates a typical bottom-up proteomics workflow incorporating Tetrabutylphosphonium methanesulfonate for protein solubilization.

Causality_Workflow cluster_Solubilization Protein Solubilization cluster_Denaturation Denaturation & Reduction cluster_Alkylation Alkylation cluster_Digestion Enzymatic Digestion cluster_Analysis MS Analysis a [P(Bu)4][MeSO3] disrupts hydrophobic interactions b Unfolding of protein tertiary structure a->b enables c Reduction of disulfide bonds (DTT/TCEP) b->c exposes d Alkylation of free cysteines (IAA) c->d prevents re-formation e Increased accessibility of cleavage sites for trypsin d->e ensures f Generation of peptides of optimal length for MS e->f leads to g Efficient ionization and detection f->g facilitates

Caption: Rationale behind the key steps in the proteomics workflow.

Conclusion and Future Perspectives

Tetrabutylphosphonium methanesulfonate offers a compelling alternative to traditional detergents and chaotropes for the solubilization of proteins in proteomics research. Its ability to efficiently extract and stabilize proteins, coupled with its compatibility with downstream enzymatic digestion and mass spectrometry following appropriate cleanup procedures, makes it a valuable tool for tackling challenging proteomes. The protocols outlined in this application note provide a robust framework for the implementation of this phosphonium-based ionic liquid in your research.

Future research will likely focus on the development of "MS-friendly" ionic liquids that do not require removal prior to analysis, further streamlining the proteomics workflow. Additionally, the systematic evaluation of a wider range of phosphonium-based ILs with different anion and cation combinations will undoubtedly expand the toolkit available to proteomics researchers, enabling deeper and more comprehensive analyses of the proteome.

References

  • Bereman, M. S., Egertson, J. D., & MacCoss, M. J. (2011). Comparison between procedures using SDS for shotgun proteomic analyses of complex samples. Proteomics, 11(14), 2931–2935. [Link]

  • Wojtkiewicz, R. L., et al. (2022). Facile Preparation of Peptides for Mass Spectrometry Analysis in Bottom-Up Proteomics Workflows. Current Protocols, 2(3), e382. [Link]

  • López-Ferrer, D., et al. (2011). Rapid and Efficient Protein Digestion using Trypsin Coated Magnetic Nanoparticles under Pressure Cycles. Journal of Proteome Research, 10(11), 5199-5206. [Link]

  • Bereman, M. S., Egertson, J. D., & MacCoss, M. J. (2011). Comparison between procedures using SDS for shotgun proteomic analyses of complex samples. Proteomics, 11(14), 2931-5. [Link]

  • ResearchGate. (2014). Are ionic liquids compatabile with LC/MS?. [Link]

  • Hughes, S. R., et al. (2019). SP2: Rapid and Automatable Contaminant Removal from Peptide Samples for Proteomic Analyses. Journal of Proteome Research, 18(7), 2926-2932. [Link]

  • Varghese, J. J., et al. (2010). Expression, Detergent Solubilization, and Purification of a Membrane Transporter, the MexB Multidrug Resistance Protein. Journal of Visualized Experiments, (46), 2243. [Link]

  • Khan, M. I., et al. (2020). Phosphonium-Based Ionic Liquid Significantly Enhances SERS of Cytochrome c on TiO2 Nanotube Arrays. ACS Omega, 5(3), 1599-1607. [Link]

  • Kentsis, A., et al. (2017). High sensitivity quantitative proteomics using accumulated ion monitoring and automated multidimensional nano-flow chromatography. bioRxiv. [Link]

  • Proteomics and Mass Spectrometry Core Facility. Protein solubilization. [Link]

  • Gundry, R. L., et al. (2017). A Comprehensive Guide for Performing Sample Preparation and Top-Down Protein Analysis. Current Protocols in Protein Science, 88, 19.13.1-19.13.31. [Link]

  • D'Agostino, C., et al. (2022). Immobilization of phosphonium-based ionic liquid stationary phases extends their operative range to routine applications in the. Journal of Chromatography A, 1661, 462700. [Link]

  • ResearchGate. (2007). Comparison of trypsin digestion efficiency in the presence and absence.... [Link]

  • ResearchGate. (2011). Comparison between procedures using SDS for shotgun proteomic analyses of complex samples. [Link]

  • Rabilloud, T. (2009). Membrane proteins and proteomics: love is possible, but so difficult. Electrophoresis, 30 Suppl 1, S174-80. [Link]

  • Moravcova, D. (2018). Immobilization of a phosphonium ionic liquid on a silica monolith forhydrophilic interaction chromatography. Helda - University of Helsinki. [Link]

  • Rappsilber, J., Mann, M., & Ishihama, Y. (2007). Protocol for micro-purification, enrichment, pre-fractionation and storage of peptides for proteomics using StageTips. Nature Protocols, 2(8), 1896–1906. [Link]

  • Peach, M., & Marsh, T. (2015). Protein Extraction and Purification by Differential Solubilization. In Methods in Molecular Biology (Vol. 1295, pp. 247-261). [Link]

  • Gethings, L. A. (2012). A Critical Review of Trypsin Digestion for LC-MS Based Proteomics. SciSpace. [Link]

  • Shimadzu. Mobile phases compatible for LCMS. [Link]

  • Agilent Technologies. (2012). Optimization of Trypsin Digestion for MRM Quantification of Therapeutic Proteins in Serum. [Link]

  • Wojtkiewicz, R. L., et al. (2022). Facile Preparation of Peptides for Mass Spectrometry Analysis in Bottom-Up Proteomics Workflows. Current Protocols, 2(3), e382. [Link]

  • Cube Biotech. Membrane Protein Solubilization Protocol with Polymers. [Link]

  • Lu, J., et al. (2016). Phosphoproteomics Combined with Quantitative 14-3-3-affinity Capture Identifies SIRT1 and RAI as Novel Regulators of Cytosolic Double-stranded RNA Recognition Pathway. Molecular & Cellular Proteomics, 15(7), 2346–2358. [Link]

  • Takara Bio. Fast, simple, and efficient protein digestion with Capturem Trypsin technology. [Link]

  • Kentsis, A., et al. (2017). High Sensitivity Quantitative Proteomics Using Automated Multidimensional Nano-flow Chromatography and Accumulated Ion Monitoring on Quadrupole. Molecular & Cellular Proteomics, 16(11), 2006-2016. [Link]

  • Thermo Fisher Scientific. (2023). Ask a protein pro - Tips for preparing high-quality samples for mass spectrometry analysis. [Link]

  • Petelska, A. D., & Figaszewski, Z. A. (2009). Integral membrane proteins in proteomics. How to break open the black box?. Journal of Proteomics, 72(1), 17-26. [Link]

  • Anderson, J. L., & Armstrong, D. W. (2005). Characterization of Phosphonium Ionic Liquids Through A Linear Solvation Energy Relationship and their Use as GLC Stationary Phases. Analytical and Bioanalytical Chemistry, 382(4), 958-977. [Link]

  • Moore, E. K., et al. (2016). Extraction, Enrichment, Solubilization, and Digestion Techniques for Membrane Proteomics. Journal of Proteome Research, 15(4), 1243–1252. [Link]

  • Ludwig, T. (2017). General Principles of Quantitative Proteomics - DIA/SWATH Course 2017 - ETH Zurich. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of Tetrabutylphosphonium Methanesulfonate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Tetrabutylphosphonium Methanesulfonate ([C₄H₉]₄P⁺ CH₃SO₃⁻). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for improving reaction yield and product purity. We will move beyond simple protocols to explore the causality behind experimental choices, ensuring a robust and reproducible synthesis.

Understanding the Core Synthesis Chemistry

The most direct and common synthesis of Tetrabutylphosphonium Methanesulfonate is a quaternization reaction, specifically an Sₙ2 (bimolecular nucleophilic substitution) reaction.

  • Nucleophile: Tributylphosphine (PBu₃)

  • Electrophile: Methyl Methanesulfonate (MeOMs)

  • Product: Tetrabutylphosphonium Methanesulfonate

In this reaction, the lone pair of electrons on the phosphorus atom of tributylphosphine attacks the electrophilic methyl group of methyl methanesulfonate. The methanesulfonate anion is displaced as the leaving group, resulting in the formation of the quaternary phosphonium salt.

Reaction Mechanism: Sₙ2 Pathway

SN2_Mechanism cluster_reagents Reactants cluster_product Product TBP Tributylphosphine (Nucleophile) Product Tetrabutylphosphonium Methanesulfonate TBP->Product Sₙ2 Attack p1 MMS Methyl Methanesulfonate (Electrophile) MMS->Product Forms Cation p2 p1->MMS P lone pair attacks CH₃ group p2->Product MsO⁻ is leaving group

methods for removing halide impurities from ionic liquids

Author: BenchChem Technical Support Team. Date: February 2026

An essential guide for researchers, this Technical Support Center provides in-depth troubleshooting and frequently asked questions regarding the removal of halide impurities from ionic liquids (ILs). As a Senior Application Scientist, my goal is to bridge the gap between theoretical knowledge and practical application, offering solutions grounded in scientific principles to ensure the integrity of your research.

Halide impurities, often remnants from the synthesis of ionic liquids, can significantly alter the physicochemical properties of the IL, such as viscosity and electrochemical windows.[1][2] They can also negatively impact catalytic and enzymatic reactions, leading to unreliable and misleading experimental results.[1][2] Therefore, the accurate quantification and effective removal of these impurities are paramount for high-quality research.

Troubleshooting Guide: Halide Removal Workflows

This section addresses specific issues that may arise during the purification of ionic liquids. Each point details the potential cause of the problem and provides a step-by-step protocol for its resolution.

Problem 1: Persistent positive silver nitrate (AgNO₃) test after purification.

Causality: A positive AgNO₃ test indicates the presence of chloride, bromide, or iodide ions. If this occurs after a purification cycle, it suggests that the chosen method was either incomplete, unsuitable for the specific ionic liquid, or that re-contamination has occurred.

Solution Pathway:

  • Verify Quantification: The standard AgNO₃ test is qualitative and can be misleading.[2] For accurate results, quantify the halide concentration using a more robust method like Ion Chromatography (IC), which can achieve limits of quantification below 8 ppm for chloride.[3]

  • Re-evaluate Purification Method:

    • For Precipitation: Ensure you are using a slight stoichiometric excess of the silver salt (e.g., AgBF₄ or AgTF₂N) to drive the reaction to completion. Incomplete removal is often due to the high viscosity of the IL, which hinders the diffusion of ions. Diluting the IL with a suitable anhydrous solvent (e.g., acetonitrile, acetone) can significantly improve precipitation efficiency.

    • For Solvent Extraction: This method is highly dependent on the partitioning coefficient of the halide salt between the IL and the extraction solvent (typically water for hydrophobic ILs).[4] If removal is incomplete, increase the number of washing steps (e.g., from 3 to 5-6 washes) and ensure vigorous mixing during each step to maximize the interfacial area for mass transfer.

  • Check for IL Decomposition: Some anions, like hexafluorophosphate (PF₆⁻), can slowly hydrolyze in the presence of water to produce fluoride ions. Ensure the IL is handled and stored under anhydrous conditions, preferably in an inert atmosphere (e.g., in a glovebox or under argon).

Problem 2: Formation of a colloidal precipitate during silver salt treatment, making filtration difficult.

Causality: The rapid addition of a precipitating agent can lead to the formation of very fine, colloidal silver halide particles that can pass through standard filtration media.

Solution Pathway:

  • Control Precipitation Rate: Add the silver salt solution dropwise to the ionic liquid solution while stirring vigorously. This promotes the growth of larger, more easily filterable crystals over the nucleation of new, smaller particles.

  • Optimize Temperature: Gently cooling the mixture can facilitate the precipitation of metal halides.[5] The process involves the formation of seed crystals which then grow into larger, solid particles that are easier to separate.[5]

  • Utilize Centrifugation: If filtration remains challenging, centrifuge the mixture at high speed to pellet the colloidal particles. The supernatant (the purified IL) can then be carefully decanted.

  • Filtration Aid: Use a fine porosity filter, such as a 0.2 µm PTFE syringe filter, or pass the solution through a pad of Celite® to trap the fine particles.

Problem 3: The ionic liquid appears discolored or shows signs of degradation after purification.

Causality: Discoloration can result from the decomposition of the precipitating agent (e.g., light-sensitive silver salts) or the ionic liquid itself, potentially catalyzed by residual impurities or exposure to heat/light.

Solution Pathway:

  • Protect from Light: Silver salts, and the resulting silver halide precipitates, are often light-sensitive.[6] Perform the precipitation and filtration steps in the dark or in amber glassware to prevent photochemical decomposition.

  • Use Activated Carbon: After removing the silver halide precipitate, treat the ionic liquid with activated charcoal. This is an effective method for removing colored organic impurities. Stir the IL with a small amount of activated charcoal for several hours, then remove the charcoal by filtration.

  • Ensure Purity of Reagents: Use high-purity, anhydrous solvents and precipitating agents to avoid introducing new contaminants that could lead to side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for removing halide impurities?

The choice of method depends on the ionic liquid's properties (especially its miscibility with water), the target purity level, and available equipment. The four primary methods are:

MethodPrincipleAdvantagesDisadvantagesTarget Halide Level
Precipitation Halide ions are precipitated as insoluble silver salts (e.g., AgCl, AgBr) by adding a silver salt with a non-coordinating anion (e.g., AgBF₄, AgNO₃).Simple, effective for achieving low halide levels.Requires subsequent filtration; can be costly due to silver salts; risk of silver ion contamination.< 10 ppm
Solvent Extraction For water-immiscible (hydrophobic) ILs, repeated washing with deionized water extracts the more water-soluble halide salts.[4]Inexpensive, simple, and effective for hydrophobic ILs.[4]Not suitable for hydrophilic ILs; can be labor-intensive.[4]10 - 200 ppm
Adsorption The ionic liquid is passed through a column packed with an adsorbent material (e.g., activated alumina, specific resins) that selectively binds halide ions.[7]Can be highly selective; adsorbent can often be regenerated.May require specific equipment (chromatography columns); potential for IL loss on the adsorbent.< 50 ppm
Electrochemical Purification An electrolytic cell is used to oxidize halide anions (e.g., Br⁻, Cl⁻) to their elemental forms (Br₂, Cl₂), which can then be removed by sparging with an inert gas or reacting with ethylene.[8]No chemical reagents are added, preventing further contamination; can be highly effective.[8]Requires specialized electrochemical equipment; may not be suitable for all ILs.< 100 ppm
Q2: How do I choose the best purification method for my experiment?

The selection of an appropriate purification method is a critical step. The following decision tree provides a logical workflow to guide your choice.

G start Impure Ionic Liquid hydrophobicity Is the IL Hydrophobic (immiscible with water)? start->hydrophobicity target_purity2 Ultra-High Purity Required? (< 10 ppm) hydrophobicity->target_purity2 No (Hydrophilic) extraction Solvent Extraction (Water Washing) hydrophobicity->extraction Yes target_purity High Purity Required? (< 50 ppm) precipitation Precipitation (Silver Salt Method) target_purity->precipitation Yes equipment Specialized Equipment Available? target_purity2->equipment Yes target_purity2->precipitation No equipment->precipitation No electrochemical Electrochemical Purification equipment->electrochemical Yes (Potentiostat) extraction->target_purity Is further purification needed? adsorption Adsorption (e.g., Alumina Column)

Caption: Decision tree for selecting a halide removal method.

Q3: How do I perform the qualitative silver nitrate test?

This is a quick, common test to check for the presence of halide ions (Cl⁻, Br⁻, I⁻).[6] Note that it does not detect fluoride ions.[6]

Experimental Protocol: Qualitative Silver Nitrate Test

  • Sample Preparation:

    • For Hydrophilic ILs: Dissolve ~0.1 g of the ionic liquid in 2-3 mL of deionized water in a clean test tube.

    • For Hydrophobic ILs: Mix ~0.5 g of the ionic liquid with 2-3 mL of deionized water and vortex vigorously for 1 minute. Allow the layers to separate and use the aqueous (top) layer for the test.

  • Acidification: Add 2-3 drops of dilute nitric acid (HNO₃) to the aqueous sample. This is a critical step to prevent the precipitation of other silver salts (e.g., silver carbonate), which could yield a false positive result.[9][10]

  • Precipitation: Add 2-3 drops of 0.1 M silver nitrate (AgNO₃) solution.

  • Observation: Observe the solution against a dark background. The formation of a precipitate indicates the presence of halides:

    • White Precipitate (AgCl): Indicates chloride ions.[11]

    • Cream/Off-white Precipitate (AgBr): Indicates bromide ions.[11]

    • Yellow Precipitate (AgI): Indicates iodide ions.[11]

The absence of a precipitate suggests the halide concentration is very low, often below 10 ppm, but this is not a quantitative guarantee.

Q4: What is an acceptable level of halide impurity?

There is no universal answer; the acceptable level is application-dependent.

  • General Organic Synthesis: Levels of 100-500 ppm may be acceptable.

  • Catalysis (especially with transition metals): Halides can act as catalyst poisons. Levels should ideally be below 50 ppm, and in some cases, less than 10 ppm is required.

  • Electrochemistry: Halides can narrow the electrochemical window of the ionic liquid. Purity levels of <10 ppm are often necessary for accurate measurements.

  • Drug Development/Pharmaceuticals: Stringent purity is required, and halide content should be as low as practicably achievable, often in the low ppm or even ppb range.[12]

Q5: What is the general workflow for purifying and validating an ionic liquid?

A systematic approach ensures that the final product meets the required specifications for your application.

G cluster_0 Purification Cycle quantify1 1. Quantify Initial Halide Content (e.g., IC) select 2. Select Purification Method (See Decision Tree) quantify1->select purify 3. Perform Purification Procedure select->purify quantify2 4. Re-quantify Halide Content to Confirm Purity purify->quantify2 decision Purity Acceptable? quantify2->decision start Impure IL start->quantify1 decision->select No end_use Use in Application decision->end_use Yes end_store Store Under Inert Conditions decision->end_store Yes

Caption: General workflow for ionic liquid purification and validation.

References

  • Determination of halide impurities in ionic liquids by total reflection X-ray fluorescence spectrometry. PubMed Central, National Library of Medicine. [Link]

  • EP0544496B1 - Removal of halide impurities
  • Testing for halide ions. Chemguide. [Link]

  • IC Determination of Halide Impurities in Ionic Liquids. ResearchGate. [Link]

  • Separation of precious & base metals from halide media using undiluted ionic liquids. SIM² KU Leuven. [Link]

  • Recovery and purification of ionic liquids from solutions: a review. PubMed Central, National Library of Medicine. [Link]

  • Determination of Halide Impurities in Ionic Liquids by Total Reflection X‑ray Fluorescence Spectrometry. SOLVOMET. [Link]

  • Process-to-remove-dissolved-AlCl3-from-ionic-liquid.pdf. ResearchGate. [Link]

  • Halide Ion Tests (A-Level). ChemistryStudent. [Link]

  • Quantification of Halide in Ionic Liquids Using Ion Chromatography. ACS Publications. [Link]

  • Environmentally friendly and effective removal of Br and Cl impurities in hydrophilic ionic liquids by electrolysis and reaction. ScienceDirect. [Link]

  • Silver and lead halides | Demonstration. RSC Education. [Link]

  • Quantification of Halide in Ionic Liquids Using Ion Chromatography. American Chemical Society. [Link]

  • Recovery and purification of ionic liquids from solutions: a review. RSC Publishing. [Link]

  • Separating Actinides from Rare Earths: Key Methods. Discovery Alert. [Link]

  • WO2004080974A1 - A purification method of ionic liquids to obtain their high purity.
  • Solvation Structure and Dynamics of Alkali Metal Halides in an Ionic Liquid from Classical Molecular Dynamics Simulations. ACS Omega. [Link]

  • A Review on Ionic Liquids in the Design of Carbon-Based Materials for Environmental Contaminant Removal. MDPI. [Link]

  • Application of ionic liquids to solvent extraction. ResearchGate. [Link]

  • WO2011056286A2 - Adsorption separation processes for ionic liquid catalytic processes.
  • Ionic-Liquid-Mediated Extraction and Separation Processes for Bioactive Compounds: Past, Present, and Future Trends. ACS Publications. [Link]

  • Testing for Halide Ions. Chemistry LibreTexts. [Link]

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Navigating the Synthesis and Scale-Up of Tetrabutylphosphonium Methanesulfonate: A Technical Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the production of Tetrabutylphosphonium Methanesulfonate ([TBP]OMs). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis, purification, and scale-up of this versatile ionic liquid. Drawing from established protocols and field experience, this document provides in-depth troubleshooting advice in a direct question-and-answer format to ensure the integrity and reproducibility of your experimental outcomes.

Section 1: Synthesis – Troubleshooting the Reaction

The synthesis of [TBP]OMs, most commonly via a two-step process involving the quaternization of tributylphosphine followed by anion exchange, is generally robust.[1] However, challenges can arise that impact yield and purity. This section addresses common issues encountered during the reaction phase.

Q1: My reaction yield is significantly lower than expected. What are the likely causes and how can I improve it?

A1: Low yield in the synthesis of [TBP]OMs can stem from several factors, primarily related to reaction conditions and reagent quality.

  • Incomplete Initial Quaternization: The first step, the formation of the tetrabutylphosphonium halide intermediate (e.g., bromide), is critical. This SN2 reaction requires sufficient thermal energy and time to proceed to completion.[1]

    • Troubleshooting:

      • Verify Reaction Temperature: Ensure the reaction temperature is maintained between 100-120°C. Lower temperatures will result in sluggish and incomplete reactions.[1]

      • Extend Reaction Time: For laboratory-scale batches, a reaction time of 10-15 hours is typically sufficient.[1] If you are still observing unreacted tributylphosphine (a key starting material), consider extending the reaction time.

      • Monitor Reaction Progress: Utilize techniques like 31P NMR to monitor the disappearance of the tributylphosphine signal and the appearance of the tetrabutylphosphonium salt signal.

  • Suboptimal Anion Exchange: The subsequent anion exchange with methanesulfonic acid is also a critical step.

    • Troubleshooting:

      • Stoichiometry: Employ a slight excess (1.1-1.2 equivalents) of methanesulfonic acid to drive the reaction to completion and ensure full conversion of the halide intermediate.[1]

      • Solvent Choice: The choice of solvent is crucial for efficient anion exchange. While various solvents can be used, benzene and acetonitrile have been shown to be effective.[1]

      • Reaction Temperature: For the anion exchange step, a temperature range of 80-100°C is generally optimal to balance reaction rate with product stability.[1]

  • Poor Quality Reagents: The purity of your starting materials, particularly tributylphosphine, is paramount.

    • Troubleshooting:

      • Tributylphosphine Purity: Use high-purity tributylphosphine. Impurities can lead to side reactions and lower yields.

      • Moisture Content: Ensure all reagents and solvents are anhydrous. Water can interfere with the reaction and affect the properties of the final ionic liquid.

Q2: The reaction mixture has developed a significant color. Is this normal, and can it be prevented?

A2: While slight discoloration can occur, a significant color change often indicates the presence of impurities or degradation products.

  • Potential Causes:

    • Oxidation of Tributylphosphine: Tributylphosphine is susceptible to oxidation, especially at elevated temperatures. This can lead to the formation of tributylphosphine oxide and other colored byproducts.

    • Thermal Degradation: Although [TBP]OMs is thermally stable up to approximately 300°C, prolonged heating at the upper end of the recommended synthesis temperature range, or localized overheating, can lead to some degradation.[1]

    • Impurities in Starting Materials: Impurities in the initial reagents can react under the synthesis conditions to form colored species.

  • Prevention and Mitigation:

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize the oxidation of tributylphosphine.

    • Temperature Control: Maintain strict control over the reaction temperature to avoid overheating. For larger scale reactions, ensure efficient heat dissipation.

    • High-Purity Reagents: Use reagents with the lowest possible levels of impurities.

    • Purification: Most colored impurities can be removed during the purification steps (see Section 2).

Section 2: Purification – Achieving High Purity

Purification is a critical step to remove unreacted starting materials, byproducts, and residual solvents. The final purity of the [TBP]OMs will directly impact its performance in downstream applications.

Q3: My final product is an oil and will not crystallize. How can I induce crystallization?

A3: The inability of [TBP]OMs to crystallize is a common issue, often indicating the presence of impurities that disrupt the crystal lattice formation. The reported melting point is in the range of 59-62°C.[1]

  • Troubleshooting Crystallization:

    • Check for Impurities: The most likely culprits are residual solvents (including water) or unreacted starting materials. Analyze your product by NMR to identify any unexpected signals.

    • Solvent-Based Techniques:

      • Recrystallization: Methanol is an effective solvent for the recrystallization of [TBP]OMs.[1] Dissolve the oily product in a minimal amount of hot methanol and allow it to cool slowly.

      • Trituration: If recrystallization fails, try triturating the oil with a non-polar solvent like cold hexanes or diethyl ether. This can sometimes help to crash out the desired product.

    • Seeding: If you have a small amount of crystalline [TBP]OMs from a previous batch, use it to seed the supersaturated solution to initiate crystallization.

    • Slow Evaporation: Dissolve the oil in a suitable solvent and allow the solvent to evaporate slowly in a loosely covered container.

    • Patience with Low Temperatures: Place a small sample of the oil in a freezer (-15 to -20°C) and leave it for an extended period (days to weeks).[2] Once a small amount of solid forms, it can be used to seed the rest of the batch.[2]

Q4: My product has a high residual halide content. What is the best way to remove it?

A4: Residual halide (e.g., bromide or chloride) from the starting materials is a common impurity that can be detrimental to many applications of ionic liquids.

  • Removal Strategies:

    • Water Extraction: [TBP]OMs is highly soluble in water, which can be leveraged to remove inorganic halide salts.[1]

      • Protocol: Dissolve the crude product in an organic solvent in which the halide salt is poorly soluble (e.g., dichloromethane). Wash the organic phase repeatedly with deionized water. The halide salt will preferentially partition into the aqueous phase.

    • Ion Exchange Resins: For very low levels of halide contamination, passing a solution of the ionic liquid through a suitable ion exchange resin can be effective.[3]

    • Electrolysis: In some cases, electrochemical methods can be employed to remove residual halides from ionic liquids.[4]

Q5: How can I effectively remove residual water and organic solvents?

A5: Water and organic solvents can significantly alter the physicochemical properties of ionic liquids.

  • Drying Procedures:

    • Vacuum Drying: The most common and effective method is to dry the product under high vacuum at a moderately elevated temperature (e.g., 40-60°C) for an extended period (24-48 hours).[1]

    • Azeotropic Distillation: For some solvent systems, azeotropic distillation with a suitable solvent (e.g., toluene) can be used to remove water.

    • Monitoring Water Content: The water content should be monitored using Karl Fischer titration to ensure it meets the required specifications for your application.[5][6]

Section 3: Quality Control – Ensuring Batch-to-Batch Consistency

Robust analytical methods are essential for confirming the identity and purity of your [TBP]OMs and for troubleshooting any issues that may arise.

Q6: What are the key analytical techniques I should use for quality control, and what should I look for?

A6: A combination of spectroscopic and analytical techniques should be employed for comprehensive quality control.

Analytical Technique Purpose Key Parameters/Observations
1H, 13C, and 31P NMR Structural verification and impurity identificationConfirm the characteristic chemical shifts of the tetrabutylphosphonium cation and the methanesulfonate anion. Look for signals from residual solvents or unreacted starting materials.[1][7][8]
Elemental Analysis Determination of elemental compositionCompare the experimental percentages of C, H, N, and S to the theoretical values. Deviations can indicate the presence of impurities.[1]
Thermogravimetric Analysis (TGA) Assessment of thermal stabilityDetermine the onset of thermal decomposition, which should be above 300°C for pure [TBP]OMs.[1]
Differential Scanning Calorimetry (DSC) Determination of melting point and other thermal transitionsConfirm the melting point is within the expected range of 59-62°C.[1]
Karl Fischer Titration Quantification of water contentEnsure the water content is below the acceptable limit for your application.[5][6][9]
Ion Chromatography/HPLC Quantification of halide and other ionic impuritiesDetermine the concentration of residual halide ions and other potential ionic impurities.
Q7: How can I interpret NMR spectra to identify common impurities?

A7: NMR spectroscopy is a powerful tool for identifying impurities.

  • 1H NMR:

    • Residual Solvents: Look for characteristic signals of common laboratory solvents. For example, a singlet around 7.26 ppm in CDCl3 often indicates residual chloroform.[8]

    • Water: A broad singlet, the chemical shift of which is solvent-dependent (e.g., ~1.5 ppm in CDCl3), indicates the presence of water.[8]

    • Unreacted Alkyl Halide: The presence of signals corresponding to the starting alkyl halide (e.g., 1-bromobutane) would indicate an incomplete quaternization reaction.

  • 31P NMR:

    • Tributylphosphine: A signal around -32 ppm indicates the presence of unreacted tributylphosphine.

    • Tributylphosphine Oxide: A signal around +49 ppm suggests that oxidation of the starting phosphine has occurred.

Section 4: Scaling Up – From the Bench to Production

Scaling up the production of [TBP]OMs introduces new challenges related to heat and mass transfer, as well as safety and material handling.

Q8: What are the primary safety concerns when handling the reagents for [TBP]OMs synthesis on a larger scale?

A8: The primary safety concern is the handling of tributylphosphine.

  • Tributylphosphine Hazards:

    • Pyrophoric Nature: Tributylphosphine can be pyrophoric, meaning it can ignite spontaneously in air.[10][11] It is crucial to handle it under an inert atmosphere at all times.

    • Toxicity: It is harmful if swallowed or in contact with skin and causes severe skin burns and eye damage.[10][11] It may also cause respiratory irritation.[10]

    • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[10][12] Work in a well-ventilated fume hood.[12]

  • Safe Handling Procedures:

    • Inert Atmosphere: All transfers and reactions involving tributylphosphine should be performed under an inert atmosphere (e.g., using Schlenk line techniques or in a glove box).[12]

    • Avoid Air Contact: Do not allow tributylphosphine to come into contact with air.[10]

    • Emergency Preparedness: Have appropriate fire extinguishing media (e.g., dry powder) readily available. Do not use water.

Q9: We are experiencing inconsistent product quality from batch to batch. What are the likely sources of this variability?

A9: Batch-to-batch inconsistency is a common challenge in scaling up chemical processes and can be traced back to several factors.

  • Sources of Variation:

    • Raw Material Quality: Variations in the purity of starting materials from different suppliers or even different lots from the same supplier can significantly impact the reaction outcome.

    • Process Control: Minor deviations in reaction temperature, addition rates, mixing efficiency, and reaction time can have a more pronounced effect on a larger scale.

    • Heat and Mass Transfer: Inadequate mixing or inefficient heat removal in a large reactor can lead to localized "hot spots" where side reactions or degradation can occur, or areas of poor reactant mixing leading to incomplete conversion.

    • Human Factor: Differences in operator procedures can introduce variability.

  • Strategies for Improving Consistency:

    • Raw Material Specification: Establish strict specifications for all incoming raw materials and perform quality control checks on each batch.

    • Standard Operating Procedures (SOPs): Develop and strictly adhere to detailed SOPs for all stages of the production process.

    • Process Analytical Technology (PAT): Implement in-process monitoring (e.g., with spectroscopic probes) to track reaction progress and ensure it follows the desired profile.

    • Reactor Design: Ensure the reactor is appropriately sized and designed for efficient mixing and heat transfer for the scale of the reaction.

    • Automation: Where possible, automate key process steps to reduce human error and improve reproducibility.

Visual Aids

Experimental Workflows

Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage A Tributylphosphine + 1-Halobutane B Quaternization Reaction (100-120°C, 10-15h) A->B C Tetrabutylphosphonium Halide B->C E Anion Exchange (80-100°C) C->E D Methanesulfonic Acid D->E F Crude [TBP]OMs E->F G Water Extraction (Halide Removal) F->G H Recrystallization (from Methanol) G->H I Vacuum Drying (40-60°C) H->I J Pure [TBP]OMs I->J Troubleshooting_Logic Problem Observed Problem (e.g., Low Yield, Impure Product) Cause_Analysis Analyze Potential Causes Problem->Cause_Analysis RM Raw Material Quality Cause_Analysis->RM Params Reaction Parameters Cause_Analysis->Params Purification Purification Inefficiency Cause_Analysis->Purification Solution Implement Corrective Actions RM->Solution Params->Solution Purification->Solution QC Quality Control Verification Solution->QC QC->Cause_Analysis Re-evaluate Success Problem Resolved QC->Success

Caption: A logical approach to troubleshooting production issues.

References

  • Zheng, D., et al. (2018). Recovery and purification of ionic liquids from solutions: a review. RSC Advances, 8(64), 36763-36785. [Link]

  • Grynkiewicz, G., et al. (2023). 1-Hydroxyalkylphosphonium Salts—Synthesis and Properties. Molecules, 28(24), 8194. [Link]

  • Odziomek, M., et al. (2024). Revisiting the phosphonium salt chemistry for P-doped carbon synthesis: toward high phosphorus contents and beyond the phosphate environment. Materials Horizons, 11(5), 2133-2141. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Liao, Y., et al. (2019). Phase Behavior of Ionic Liquid-Based Aqueous Two-Phase Systems. Molecules, 24(21), 3845. [Link]

  • PubChem. (n.d.). Tetrabutylphosphonium methanesulfonate. Retrieved January 26, 2026, from [Link]

  • ResearchGate. (2018). How to recrystallize phosphonium salt?. Retrieved January 26, 2026, from [Link]

  • Hiyka. (n.d.). Moisture Determination via Karl-Fischer Titration - Ionic Liquids. Retrieved January 26, 2026, from [Link]

  • Wikipedia. (2023). Karl Fischer titration. Retrieved January 26, 2026, from [Link]

  • ResearchGate. (2021). Emerging Role of Ionic Liquids in the Fabric Industry. Retrieved January 26, 2026, from [Link]

  • Hu, Y., et al. (2023). Synthesis and Functionalization of Thiophosphonium Salts: A Divergent Approach to Access Thioether, Thioester, and Dithioester Derivatives. Organic Letters, 25(35), 6524–6529. [Link]

  • Cláudio, A. F. M., et al. (2015). Ionic-Liquid-Mediated Extraction and Separation Processes for Bioactive Compounds: Past, Present, and Future Trends. BioResources, 10(4), 8647-8687. [Link]

  • Google Patents. (1993). EP0544496B1 - Removal of halide impurities from organic liquids.
  • LCGC. (2019). HPLC Troubleshooting Guide. Retrieved January 26, 2026, from [Link]

  • Van der Auweraer, H., et al. (2010). Determination of Halide Impurities in Ionic Liquids by Total Reflection X-ray Fluorescence Spectrometry. Analytical Chemistry, 82(11), 4434–4440. [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667. [Link]

  • Rosa, M., et al. (2023). Ionic-liquid-based approaches to improve biopharmaceuticals downstream processing and formulation. Frontiers in Bioengineering and Biotechnology, 11, 1123326. [Link]

  • Reddit. (2025). purification of phosphonium hydride salts. Retrieved January 26, 2026, from [Link]

  • University of Georgia. (n.d.). Standard Operating Procedure: Tributylphosphine. Retrieved January 26, 2026, from [Link]

  • SIM² KU Leuven. (2020). Separation of precious & base metals from halide media using undiluted ionic liquids. Retrieved January 26, 2026, from [Link]

  • Hoffbauer, M. A., et al. (2018). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 37(8), 1234–1243. [Link]

  • LCGC International. (2019). Tips for Troubleshooting Liquid–Liquid Extractions. Retrieved January 26, 2026, from [Link]

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  • Odziomek, M., et al. (2024). Revisiting the phosphonium salt chemistry for P-doped carbon synthesis: toward high phosphorus contents and beyond the phosphate environment. Materials Horizons, 11(5), 2133-2141. [Link]

  • Petkovic, M., et al. (2011). Ionic Liquids Toxicity—Benefits and Threats. Current Medicinal Chemistry, 18(17), 2584-2601. [Link]

  • Utah Tech University. (n.d.). Analyzing NMR Spectra. Retrieved January 26, 2026, from [Link]

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  • PubMed. (2024). Revisiting the phosphonium salt chemistry for P-doped carbon synthesis: toward high phosphorus contents and beyond the phosphate environment. Retrieved January 26, 2026, from [Link]

  • D'Alonzo, D., et al. (2019). Sometimes, the Least Demanding Solution Is the Most Suitable: A Careful Survey of NMR Spectra of a Phosphonium Salt Accounted for Its “Unusual Wittig Reaction”. Molecules, 24(17), 3144. [Link]

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Technical Support Center: Enhancing Ionic Conductivity of Tetrabutylphosphonium Methanesulfonate Electrolytes

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Tetrabutylphosphonium Methanesulfonate ([P(C₄)₄][CH₃SO₃]) electrolytes. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights, troubleshooting assistance, and detailed protocols for optimizing the ionic conductivity of this versatile phosphonium-based ionic liquid. Our goal is to bridge the gap between theoretical knowledge and practical application, ensuring the integrity and success of your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling, properties, and performance of tetrabutylphosphonium methanesulfonate.

Q1: What is the primary factor that influences the ionic conductivity of tetrabutylphosphonium methanesulfonate?

A1: The single most critical factor is the purity of the ionic liquid. Trace impurities, particularly water and residual halides from synthesis (e.g., bromide), can significantly impact the viscosity and ionic mobility of the electrolyte, leading to lower than expected conductivity.[1][2] It is imperative to ensure the ionic liquid is thoroughly dried and free from synthetic byproducts.

Q2: How does water content affect the ionic conductivity?

A2: The effect of water is complex. In small amounts, water can decrease the viscosity of the ionic liquid, which may lead to a slight increase in ionic conductivity. However, excessive water content can disrupt the desired ion-ion interactions and dilute the charge carriers, ultimately reducing overall conductivity.[3][4] For applications requiring high electrochemical stability, water content should be minimized to parts-per-million (ppm) levels.

Q3: Can I use organic solvents to enhance the conductivity of my tetrabutylphosphonium methanesulfonate electrolyte?

A3: Yes, dissolving tetrabutylphosphonium methanesulfonate in a suitable organic solvent with a high dielectric constant and low viscosity, such as acetonitrile, can significantly enhance ionic conductivity.[5] This is due to the reduction in viscosity and enhanced ion dissociation. However, the addition of a solvent will also alter other properties of the electrolyte, such as its electrochemical window and thermal stability, which must be considered for your specific application.

Q4: What is the typical ionic conductivity of pure tetrabutylphosphonium methanesulfonate?

A4: The ionic conductivity of pure tetrabutylphosphonium methanesulfonate is dependent on temperature. As with most ionic liquids, conductivity increases with temperature due to a decrease in viscosity.[6] At room temperature, the conductivity is relatively modest compared to other ionic liquids but can be significantly enhanced with the strategies discussed in this guide. For precise values, it is crucial to perform your own measurements under controlled conditions.

Q5: How can I confirm the purity of my tetrabutylphosphonium methanesulfonate sample?

A5: A combination of analytical techniques is recommended. Karl Fischer titration is the standard method for quantifying water content.[7] Halide impurities can be detected and quantified using ion chromatography.[8] Fourier-Transform Infrared (FTIR) spectroscopy is an excellent tool for confirming the structural integrity of the ionic liquid and identifying the presence of organic impurities or residual solvents by comparing the obtained spectrum with a reference.[8][9]

Section 2: Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common issues encountered during the use of tetrabutylphosphonium methanesulfonate electrolytes.

Issue 1: Lower-than-Expected Ionic Conductivity

Symptoms:

  • Electrochemical impedance spectroscopy (EIS) measurements show high bulk resistance.

  • Poor performance in electrochemical devices (e.g., low current density in batteries).

Possible Causes & Solutions:

Possible Cause Diagnostic Step Recommended Solution
High Water Content Perform Karl Fischer titration to quantify water content.Dry the ionic liquid under high vacuum at a moderately elevated temperature (e.g., 60-80°C) for several hours. Ensure storage in an inert atmosphere (e.g., in a glovebox).
Residual Halide Impurities Use ion chromatography to test for the presence of halides (e.g., Cl⁻, Br⁻). A qualitative silver nitrate test can also indicate the presence of halides.[1]If halides are present, re-purify the ionic liquid. This can involve repeated washing with deionized water (for water-immiscible impurities) followed by rigorous drying, or recrystallization.
Organic Impurities/Residual Solvents Analyze the sample using FTIR and Nuclear Magnetic Resonance (NMR) spectroscopy to identify unexpected peaks.Purification via recrystallization or washing with an appropriate solvent in which the impurities are soluble but the ionic liquid is not. Subsequent drying under vacuum is essential.
Incorrect Measurement Temperature Verify the temperature of the sample during the EIS measurement.Ensure precise temperature control of the electrochemical cell. Remember that conductivity is highly temperature-dependent.
Viscosity Issues Measure the viscosity of the ionic liquid. Higher than expected viscosity will lead to lower conductivity.Consider diluting the ionic liquid with a low-viscosity, high-dielectric constant solvent like acetonitrile.[5] Alternatively, increasing the operating temperature will decrease viscosity and improve conductivity.

Workflow for Troubleshooting Low Conductivity:

Troubleshooting_Workflow Start Low Ionic Conductivity Observed Check_Purity Assess Purity Start->Check_Purity KF_Titration Karl Fischer Titration for Water Content Check_Purity->KF_Titration Ion_Chrom Ion Chromatography for Halides Check_Purity->Ion_Chrom FTIR_NMR FTIR/NMR for Organic Impurities Check_Purity->FTIR_NMR High_Water High Water Content? KF_Titration->High_Water Halides_Present Halides Present? Ion_Chrom->Halides_Present Organic_Impurity Organic Impurities? FTIR_NMR->Organic_Impurity High_Water->Halides_Present No Dry_IL Dry under Vacuum High_Water->Dry_IL Yes Halides_Present->Organic_Impurity No Repurify Re-purify (e.g., Recrystallization) Halides_Present->Repurify Yes Organic_Impurity->Repurify Yes Check_Temp Verify Measurement Temperature Organic_Impurity->Check_Temp No Dry_IL->Check_Temp Repurify->Check_Temp Temp_Correct Temperature Correct? Check_Temp->Temp_Correct Adjust_Temp Adjust and Control Temperature Temp_Correct->Adjust_Temp No Consider_Additives Consider Additives Temp_Correct->Consider_Additives Yes End Conductivity Optimized Adjust_Temp->End Add_Solvent Add Co-solvent (e.g., Acetonitrile) Consider_Additives->Add_Solvent Mixed_Salt Create Mixed-Salt System Consider_Additives->Mixed_Salt Add_Solvent->End Mixed_Salt->End

Caption: Troubleshooting workflow for low ionic conductivity.

Issue 2: Inconsistent or Irreproducible Conductivity Measurements

Symptoms:

  • Wide variation in conductivity values for the same sample measured at different times.

  • Drifting impedance values during EIS measurements.

Possible Causes & Solutions:

Possible Cause Diagnostic Step Recommended Solution
Sample Hydration Re-measure water content after initial testing. An increase indicates water absorption from the atmosphere.Perform all sample handling and measurements in a controlled, dry environment (e.g., a glovebox with low humidity).
Thermal Instability Run a thermogravimetric analysis (TGA) to determine the decomposition temperature of your ionic liquid.Ensure that all experimental procedures, including drying and measurements, are conducted well below the decomposition temperature.[10]
Electrode Polarization Examine the low-frequency region of your Nyquist plot. A steep, non-vertical line can indicate electrode polarization effects.Use a four-electrode setup for conductivity measurements to minimize the influence of electrode polarization. Ensure proper cell design and electrode material.
Incomplete Dissolution of Additives Visually inspect the electrolyte for any undissolved solids.If using co-solvents or other salts, ensure complete dissolution through appropriate mixing, sonication, or gentle heating.

Section 3: Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments related to the characterization and enhancement of tetrabutylphosphonium methanesulfonate's ionic conductivity.

Protocol 1: Purification of Tetrabutylphosphonium Methanesulfonate by Recrystallization

Objective: To remove organic impurities and residual starting materials.

Materials:

  • Crude tetrabutylphosphonium methanesulfonate

  • Anhydrous ethyl acetate

  • Anhydrous diethyl ether

  • Schlenk flask and line

  • Filter funnel and filter paper

  • Vacuum oven

Procedure:

  • Place the crude ionic liquid in a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add a minimal amount of hot anhydrous ethyl acetate to dissolve the ionic liquid completely.

  • Slowly cool the solution to room temperature, then to 0-4°C to induce crystallization.

  • If crystallization is slow, add a small amount of anhydrous diethyl ether as an anti-solvent to promote precipitation.

  • Collect the crystals by vacuum filtration, washing with a small amount of cold anhydrous diethyl ether.

  • Dry the purified crystals in a vacuum oven at 60°C for at least 24 hours to remove any residual solvent.

  • Store the purified ionic liquid in a desiccator or glovebox.

Protocol 2: Measurement of Ionic Conductivity using Electrochemical Impedance Spectroscopy (EIS)

Objective: To accurately determine the ionic conductivity of the electrolyte.

Materials:

  • Potentiostat with a frequency response analyzer

  • Two-electrode conductivity cell with platinum electrodes

  • Thermostatically controlled chamber or water bath

  • Purified tetrabutylphosphonium methanesulfonate electrolyte

Procedure:

  • Calibrate the conductivity cell using a standard KCl solution of known conductivity to determine the cell constant.

  • Assemble the conductivity cell with the tetrabutylphosphonium methanesulfonate electrolyte inside a glovebox to prevent moisture contamination.

  • Place the cell in the temperature-controlled chamber and allow it to equilibrate at the desired temperature for at least 30 minutes.

  • Connect the cell to the potentiostat and perform an EIS measurement. A typical frequency range is from 1 MHz to 1 Hz with a small AC voltage amplitude (e.g., 10 mV).

  • A Nyquist plot (-Z'' vs. Z') should be generated. The bulk resistance (R_b) of the electrolyte is determined from the high-frequency intercept of the semicircle with the real axis.

  • Calculate the ionic conductivity (σ) using the following formula: σ = L / (R_b * A), where L is the distance between the electrodes and A is the electrode area (or use the predetermined cell constant).

Data Interpretation:

EIS_Plot cluster_Nyquist Nyquist Plot Z_real Z' (Real) Z_imag -Z'' (Imaginary) origin origin->Z_real origin->Z_imag R_b semicircle R_b->semicircle Bulk Resistance path->semicircle Walden_Rule cluster_factors Factors Influencing Ionic Conductivity Temperature Temperature Viscosity Viscosity (η) Temperature->Viscosity inversely proportional Conductivity Ionic Conductivity (σ) Temperature->Conductivity directly proportional Viscosity->Conductivity inversely proportional

Caption: Impurities disrupt efficient ion transport.

By understanding these fundamental principles, researchers can make informed decisions to optimize the ionic conductivity of tetrabutylphosphonium methanesulfonate for their specific applications.

References

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  • Ionic Conduction Mechanism Analysis for Neodymium Complex in Phosphonium Ionic Liquids and Potassium Bis(trifluoromethylsulfonyl)amide Melts. Request PDF. Available at: [Link]

  • Conductance and FTIR Spectroscopic Study of Triple-ion Formation of Tetrabutylphosphonium Methanesulfonate in Methylamine Solution. Chemical Methodologies. Available at: [Link]

  • Determination of Halide Impurities in Ionic Liquids by Total Reflection X‑ray Fluorescence Spectrometry. SOLVOMET. Available at: [Link]

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  • Water Absorption and Effect of Water Content on Viscosity and Electrical Conductivity of Two Diethylmethylammonium Ionic Liquids. PDF. ResearchGate. Available at: [Link]

  • Dual-Salt Mixed Electrolyte for High Performance Aqueous Aluminum Batteries. PubMed. Available at: [Link]

  • Electrical Conductances and Viscosities of Tetrabutylammonium Thiocyanate in Acetonitrile in the Temperature Range 25–45 °C. Request PDF. ResearchGate. Available at: [Link]

  • Impact of Cetyl-Containing Ionic Liquids on Metal Halide Perovskite Structure and Photoluminescence. MDPI. Available at: [Link]

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  • Probing the Interactions between Ionic Liquids and Water: Experimental and Quantum Chemical Approach. ACS Publications. Available at: [Link]

  • FTIR spectrum of tetrabutylphosphonium lysinate. ResearchGate. Available at: [Link]

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  • Ion Conduction Dynamics, Characterization, and Application of Ionic Liquid Tributyl Methyl Phosphonium Iodide (TMPI)-Doped Polyethylene Oxide Polymer Electrolyte. PMC. NIH. Available at: [Link]

  • Utilization and Advancement of an Electrolyte Containing Mixed Electrolyte Salts in Electrochemical Energy Storage Devices Mainly Based on Lithium-Ion Batteries. PubMed. Available at: [Link]

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common problems and solutions when working with phosphonium ionic liquids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for phosphonium ionic liquids (ILs). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when working with these versatile compounds. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly format, grounded in scientific principles and practical experience.

Section 1: Frequently Asked Questions (FAQs)

This section addresses some of the most common initial queries regarding the handling and properties of phosphonium ionic liquids.

Q1: What are the key advantages of phosphonium ionic liquids over other types of ionic liquids?

Phosphonium ILs offer several distinct advantages, making them suitable for a wide range of applications. Notably, they often exhibit higher thermal and chemical stability compared to their nitrogen-based counterparts, such as imidazolium or pyridinium ILs.[1][2] This enhanced stability can be attributed to the lower electronegativity and greater polarizability of the phosphorus atom. Furthermore, they can be more resistant to nucleophilic attack and basic conditions.

Q2: Are phosphonium ionic liquids sensitive to air and moisture?

The sensitivity of phosphonium ILs to air and moisture is dependent on their specific chemical structure, particularly the anion. Many phosphonium ILs are hygroscopic and can absorb atmospheric water, which may affect their physical properties and reactivity. Some may also be sensitive to oxidation, and for certain applications or during synthesis, handling under an inert atmosphere is recommended to prevent the formation of phosphine oxides.[3]

Q3: How should I properly store my phosphonium ionic liquid samples?

To ensure the longevity and purity of your phosphonium ILs, proper storage is crucial. It is recommended to store them in a cool, dry place, shielded from direct sunlight. To minimize moisture uptake, storage under an inert atmosphere (e.g., nitrogen or argon) is advisable, especially for long-term storage or for highly sensitive applications. Glass containers are preferred over plastic, as some ILs can dissolve or interact with certain plastics.

Section 2: Troubleshooting Guide

This section provides a structured approach to identifying and resolving common problems encountered during the synthesis, purification, and application of phosphonium ionic liquids.

Problem 1: Synthesis Issues - Low Yield or Unexpected Side Products

Symptoms:

  • Lower than expected yield of the desired phosphonium IL.

  • Presence of significant impurities in the crude product, as detected by NMR or other analytical techniques.

  • Formation of a viscous, intractable mixture.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Solution
Incomplete Quaternization The reaction between the phosphine and the alkyl halide may not have gone to completion due to insufficient reaction time, temperature, or reactivity of the starting materials.Extend the reaction time or moderately increase the reaction temperature. Ensure the purity of the starting phosphine and alkyl halide. Consider using a more reactive alkyl halide (e.g., iodide instead of chloride).
Elimination Side Reactions Under certain conditions, especially with elevated temperatures and certain alkyl halides, elimination reactions can compete with the desired quaternization, leading to the formation of alkenes and a protonated phosphonium species.[2]Optimize the reaction temperature to favor quaternization over elimination. The choice of a less sterically hindered phosphine or a primary alkyl halide can also minimize this side reaction.
Oxidation of Phosphine If the reaction is not performed under an inert atmosphere, the starting phosphine can be oxidized to phosphine oxide, reducing the amount available for quaternization.[3]Conduct the synthesis under a dry, inert atmosphere (e.g., nitrogen or argon). Use degassed solvents if applicable.
Problem 2: Purification Challenges - Persistent Impurities

Symptoms:

  • The purified ionic liquid shows persistent impurity peaks in the 1H or 31P NMR spectrum.

  • The ionic liquid has a noticeable color when it is expected to be colorless.

  • Inconsistent experimental results when using the "purified" ionic liquid.

Causality and Troubleshooting Workflow:

The presence of impurities, particularly residual halides from the synthesis, can significantly impact the physicochemical properties and reactivity of phosphonium ILs.[4] For instance, halide impurities are known to increase the viscosity of ionic liquids and can interfere with catalytic reactions.[4]

Visualizing the Purification Process:

Caption: General workflow for the purification of hydrophobic phosphonium ionic liquids.

Detailed Purification Protocol (for a hydrophobic phosphonium IL):

  • Dissolution: Dissolve the crude phosphonium IL in a suitable water-immiscible organic solvent (e.g., dichloromethane, ethyl acetate).

  • Aqueous Washing: Transfer the solution to a separatory funnel and wash it multiple times with deionized water. This step is crucial for removing water-soluble impurities, including unreacted starting materials and inorganic salts.

  • Halide Impurity Check: After the final wash, test a small sample of the aqueous layer with a silver nitrate (AgNO₃) solution. The absence of a precipitate (AgCl, AgBr, or AgI) indicates the successful removal of halide impurities.[5] It is important to note that the AgNO₃ test is qualitative and may not detect very low levels of halide contamination.[4] For applications sensitive to halides, more quantitative methods like ion chromatography are recommended.

  • Drying: Dry the organic phase over an anhydrous drying agent, such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Solvent Removal: Filter off the drying agent and remove the organic solvent under reduced pressure using a rotary evaporator.

  • Final Drying: For stringent applications requiring very low water content, the purified ionic liquid should be dried further under high vacuum at a slightly elevated temperature.

Problem 3: Physical Property Deviations - Viscosity and Phase Behavior

Symptoms:

  • The ionic liquid is significantly more viscous than expected, making it difficult to handle.

  • Unexpected phase separation occurs when mixed with other solvents or reactants.

  • The ionic liquid solidifies at a higher temperature than anticipated.

Underlying Principles and Solutions:

The viscosity of phosphonium ILs is highly dependent on the structure of the cation, particularly the length and symmetry of the alkyl chains, as well as the nature of the anion.[6] Longer, more flexible alkyl chains can lead to lower viscosity. The presence of impurities, especially water and residual halides, can also significantly increase viscosity.

Strategies for Managing Viscosity and Phase Behavior:

Issue Underlying Cause Practical Solution
High Viscosity Inherent molecular structure (long, symmetric alkyl chains), presence of impurities (water, halides).If structurally inherent, consider gentle heating to reduce viscosity during handling. Ensure rigorous purification to remove water and halide impurities.[4][7] In some applications, the addition of a small amount of a low-viscosity co-solvent may be acceptable.
Unexpected Phase Separation Mismatch in polarity between the ionic liquid and the solvent/reactant system. Temperature-dependent miscibility.Consult solvent miscibility tables for ionic liquids. If the IL is intended to be miscible, ensure it is sufficiently pure and dry. Some phosphonium ILs exhibit temperature-dependent phase behavior, which can be exploited or may need to be controlled by adjusting the experimental temperature.[8]
Unusually High Melting Point Presence of crystalline impurities or a highly symmetric cation structure that promotes crystallization.Recrystallization from an appropriate solvent system may be necessary to remove impurities that act as nucleation sites. If the high melting point is an intrinsic property, the IL may need to be used at elevated temperatures.[3]
Problem 4: Instability and Degradation

Symptoms:

  • A noticeable change in the color of the ionic liquid over time, or upon heating.

  • A change in the NMR spectrum of the ionic liquid after use in a reaction or after prolonged storage.

  • Formation of a precipitate or haze in the ionic liquid.

Mechanisms of Degradation and Preventative Measures:

Phosphonium ionic liquids, while generally stable, can degrade under certain conditions. Thermal decomposition can occur at elevated temperatures, with the specific decomposition temperature being dependent on the anion.[9] Chemical degradation can be initiated by strong bases, which can lead to Hofmann elimination or ylide formation, or by strong oxidizing agents.

Visualizing Degradation Pathways:

G PIL Phosphonium Ionic Liquid Degradation_Products Degradation Products (e.g., Alkene, Phosphine Oxide) PIL->Degradation_Products Thermal Decomposition PIL->Degradation_Products Hofmann Elimination / Ylide Formation PIL->Degradation_Products Oxidation Heat High Temperature Heat->PIL Base Strong Base Base->PIL Oxidant Strong Oxidant Oxidant->PIL

Caption: Common degradation pathways for phosphonium ionic liquids.

Best Practices for Maintaining Stability:

  • Thermal Management: Avoid exposing phosphonium ILs to temperatures exceeding their decomposition point. Consult the supplier's data or perform a thermogravimetric analysis (TGA) to determine the thermal stability of your specific IL.[5]

  • Chemical Compatibility: Be mindful of the chemical compatibility of your phosphonium IL with other reagents in your system. Avoid strong bases and oxidizing agents unless they are part of a controlled reaction.

  • Inert Atmosphere: For applications involving sensitive reagents or prolonged heating, working under an inert atmosphere can prevent oxidative degradation.[3]

  • Regular Purity Checks: Periodically check the purity of your stored ionic liquids, especially if they have been stored for an extended period or have been subjected to multiple uses.

Section 3: References

  • Ullah, Z., Bustam, M. A., Man, Z., & Khan, A. S. (2016). PHOSPHONIUM-BASED IONIC LIQUIDS AND THEIR APPLICATION IN SEPARATION OF DYE FROM AQUEOUS SOLUTION. ARPN Journal of Engineering and Applied Sciences, 11(3), 1653-1659.

  • Poole, C. F., & Poole, S. K. (2010). Characterization of Phosphonium Ionic Liquids Through A Linear Solvation Energy Relationship and their Use as GLC Stationary Phases. Chromatographia, 71(5-6), 369-382.

  • Bradaric, C. J., Downard, A., Kennedy, C., Robertson, A. J., & Zhou, Y. (2003). Industrial preparation of phosphonium ionic liquids. Green Chemistry, 5(2), 143-152.

  • MacFarlane, D. R., Pringle, J. M., & Howlett, P. C. (2010). Novel Phosphonium-Based Ionic Liquid Electrolytes for Battery Applications. Molecules, 15(12), 8836-8850.

  • Atefi, F., Garcia, M. T., Singer, R. D., & Scammells, P. J. (2009). Phosphonium ionic liquids: design, synthesis and evaluation of biodegradability. Green Chemistry, 11(10), 1595-1604.

  • Patel, M., & Vancso, J. G. (2023). Tailoring Phosphonium Ionic Liquids for a Liquid–Liquid Phase Transition. The Journal of Physical Chemistry Letters, 14(12), 3023-3029.

  • Ghandi, K. (2014). The Chemical Stability of Phosphonium-Based Ionic Liquids under Gamma Irradiation. RSC Advances, 4(109), 63939-63948.

  • Ermolaev, V., Miluykov, V., Rizvanov, I., Krivolapov, D., Zvereva, E., Katsyuba, S., ... & Schmutzler, R. (2010). Phosphonium ionic liquids based on bulky phosphines: synthesis, structure and properties. Dalton Transactions, 39(23), 5564-5571.

  • Lemsaddek, W., & Krossing, I. (2020). A Review on Ionic Liquids in the Design of Carbon-Based Materials for Environmental Contaminant Removal. Molecules, 25(21), 5035.

  • Nishida, K., & Kita, Y. (2022). Preparation and Hydrophilicity/Lipophilicity of Solubility-Switchable Ionic Liquids. ACS Omega, 7(51), 47834-47843.

  • Huddleston, J. G., Visser, A. E., Reichert, W. M., Willauer, H. D., Broker, G. A., & Rogers, R. D. (2001). On the Moisture Absorption Capability of Ionic Liquids. The Journal of Physical Chemistry B, 105(22), 5252-5259.

  • Shah, F. U., & Glavatskih, S. (2017). Regeneration, Recovery, and Removal of Ionic Liquids. In Ionic Liquids: Current State and Future Directions (pp. 347-371). American Chemical Society.

  • De Schoenmaker, B., Sniekers, J., & Nulens, K. (2014). Determination of Halide Impurities in Ionic Liquids by Total Reflection X-ray Fluorescence Spectrometry. Analytical Chemistry, 86(7), 3561-3567.

  • Abe, H., & Tsuzuki, S. (2024). Comparison between Phosphonium Docusate Ionic Liquids and Their Equimolar Mixtures with Alkanes: Temperature-Dependent Viscosity, Glass Transition, and Fragility. ACS Omega, 9(36), 41530-41538.

  • Sloutskin, E., Baum, M., & Deutsch, M. (2013). Halide ions effects on surface excess of long chain ionic liquids water solutions. The Journal of Chemical Physics, 139(18), 184704.

  • Hunt, P. A., & Kirchner, B. (2022). Pressing matter: why are ionic liquids so viscous?. Chemical Science, 13(6), 1604-1616.

  • Han, D., & Row, K. H. (2018). Recovery and purification of ionic liquids from solutions: a review. RSC advances, 8(55), 31448-31465.

  • Nishida, K., & Kita, Y. (2022). Preparation and Hydrophilicity/Lipophilicity of Solubility-Switchable Ionic Liquids. ACS Omega, 7(51), 47834-47843.

  • Giernoth, R. (2010). Phosphonium-phosphates/thiophosphates: Ionic liquids or liquid ion pairs? NMR spectroscopic classification. Progress in Nuclear Magnetic Resonance Spectroscopy, 56(2), 119-129.

  • Wu, Y., & Texter, J. (2023). Design and synthesis of phosphonium ionic liquids exhibiting strong fluorescence in various solvents and liquid or glassy state. Journal of Materials Chemistry C, 11(1), 169-178.

  • Lingscheid, Y. (2020). Computational NMR Spectroscopy of Ionic Liquids: [C4C1im]Cl/Water Mixtures. Molecules, 25(9), 2097.

  • Cole, M. D., & Warner, I. M. (2022). Impact of Cetyl-Containing Ionic Liquids on Metal Halide Perovskite Structure and Photoluminescence. Molecules, 27(19), 6523.

  • Kalhoff, J., & Passerini, S. (2022). Dynamic viscosity in dependence of temperature for the bulk ILs and the IL–salt mixtures. Batteries & Supercaps, 5(2), e202100290.

  • Zhou, F., & Liu, W. (2017). A Comparison of the Tribological Properties of Two Phosphonium Ionic Liquids. Tribology Letters, 65(4), 143.

  • Forte, E., & Andre, M. (2023). Modeling the Viscosity of Ionic Liquids and Their Mixtures Using ePC-SAFT and Free Volume Theory with an Ion-Based Approach. Industrial & Engineering Chemistry Research, 62(22), 8821-8835.

  • Ludley, P., & Karodia, N. (2005). Ionic Liquids – Media for Unique Phosphorus Chemistry. Chemical Communications, (42), 5293-5295.

  • Moravcova, D., & Riekkola, M. L. (2018). Immobilization of a phosphonium ionic liquid on a silica monolith for hydrophilic interaction chromatography. Journal of Chromatography A, 1555, 43-50.

  • Chrobok, A., & Podsiadły, R. (2014). Phosphonium ionic liquids as highly thermal stable and efficient phase transfer catalysts for solid–liquid Halex reactions. Catalysis Communications, 49, 75-78.

  • Atefi, F., Garcia, M. T., Singer, R. D., & Scammells, P. J. (2009). Phosphonium ionic liquids: design, synthesis and evaluation of biodegradability. Green Chemistry, 11(10), 1595-1604.

  • Miran, M. S., & Kinoshita, H. (2016). Protic ionic liquids based on phosphonium cations: Comparison with ammonium analogues. Journal of the Taiwan Institute of Chemical Engineers, 67, 236-243.

  • Fatyeyeva, K., & Marais, S. (2021). Effect of phosphonium‐based ionic liquids on the structuration and physical properties of LIonomers. Journal of Applied Polymer Science, 138(48), 51421.

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Technical Support Center: Strategies to Minimize Water Content in Tetrabutylphosphonium Methanesulfonate ([TBP]OMs)

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Tetrabutylphosphonium Methanesulfonate ([TBP]OMs). This guide is designed for researchers, scientists, and drug development professionals who utilize this ionic liquid in their work. As a Senior Application Scientist, I understand that precise control over experimental parameters is paramount to achieving reproducible and reliable results. One of the most critical, and often underestimated, of these parameters is the water content of your ionic liquid.

Tetrabutylphosphonium methanesulfonate, like many ionic liquids, is hygroscopic, meaning it readily absorbs moisture from the atmosphere. This inherent property can significantly impact its physicochemical properties and, consequently, the outcome of your experiments. This guide provides in-depth, field-proven strategies and detailed protocols to effectively minimize and accurately measure the water content in your [TBP]OMs, ensuring the integrity and validity of your research.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to minimize water content in Tetrabutylphosphonium methanesulfonate?

A1: The presence of water, even in trace amounts, can significantly alter the properties and reactivity of [TBP]OMs. It can lead to:

  • Altered Physicochemical Properties: Water can decrease the viscosity and density, and increase the conductivity of the ionic liquid. These changes can affect reaction kinetics, mass transfer, and overall process efficiency.

  • Narrowed Electrochemical Window: For electrochemical applications, water contamination dramatically reduces the electrochemical stability window of the ionic liquid, limiting the potential range for your experiments.[1][2]

  • Undesirable Side Reactions: Water can act as a reactant or a catalyst in many chemical reactions, leading to the formation of byproducts and reducing the yield and purity of your desired product. In some cases, it can even cause the decomposition of the ionic liquid itself.

  • Reduced Thermal Stability: Although phosphonium-based ionic liquids are known for their high thermal stability, the presence of water can lower the decomposition temperature.

Q2: How does Tetrabutylphosphonium methanesulfonate absorb water?

A2: [TBP]OMs is hygroscopic and will absorb moisture directly from the air. The rate and extent of water absorption depend on several factors, including the ambient humidity, temperature, and the surface area of the ionic liquid exposed to the atmosphere. Therefore, proper handling and storage are the first line of defense against water contamination.

Q3: What is an acceptable level of water content for my application?

A3: The "acceptable" water content is highly application-dependent. For many organic synthesis applications, a water content below 500 ppm is often sufficient. However, for sensitive applications such as electrochemistry or moisture-sensitive catalysis, the water content may need to be as low as a few parts per million (ppm). It is crucial to determine the water tolerance of your specific system.

Q4: How can I accurately measure the water content in my [TBP]OMs?

A4: The gold standard for determining water content in ionic liquids is Karl Fischer (KF) titration .[1] This method is highly specific to water and can provide accurate and precise measurements even at very low concentrations. Both volumetric and coulometric KF titration methods are suitable, with the coulometric method being more sensitive for trace amounts of water.

Troubleshooting Guide: Common Issues and Solutions

Issue Potential Cause(s) Recommended Solution(s)
Inconsistent or non-reproducible experimental results. Varying water content in the [TBP]OMs between experiments.Implement a consistent drying protocol for your [TBP]OMs before each use. Regularly measure the water content using Karl Fischer titration to ensure it is within your acceptable range.
Lower than expected product yield or purity. Water-induced side reactions or catalyst deactivation.Dry the [TBP]OMs to a very low water content (e.g., <50 ppm). Ensure all other reagents and solvents are also anhydrous.
Visible changes in the ionic liquid's appearance (e.g., cloudiness). Significant water absorption leading to phase separation or reaction with impurities.The ionic liquid is likely saturated with water and may be compromised. It should be rigorously dried using one of the methods described below and its purity re-verified.
Difficulty achieving a stable baseline during Karl Fischer titration. Slow water release from the viscous ionic liquid.Use a co-solvent to reduce the viscosity of the [TBP]OMs during titration. Gently heating the sample during titration (up to 50°C) can also facilitate water release.[3]

Detailed Experimental Protocols

Protocol 1: Drying Tetrabutylphosphonium Methanesulfonate via High Vacuum

This method is effective for removing volatile impurities, including water, due to the negligible vapor pressure of the ionic liquid. The high thermal stability of [TBP]OMs, with a decomposition onset at 332°C, allows for the use of elevated temperatures to accelerate the drying process.

Methodology:

  • Preparation: Place the [TBP]OMs in a round-bottom flask. To maximize the surface area for efficient drying, the volume of the ionic liquid should not exceed one-third of the flask's volume.

  • Connection to Vacuum Line: Connect the flask to a high-vacuum line equipped with a cold trap (e.g., liquid nitrogen or a dry ice/acetone bath) to protect the vacuum pump from any evolved volatiles.

  • Heating and Stirring: Begin stirring the ionic liquid with a magnetic stir bar. Heat the flask using a heating mantle set to a temperature between 80°C and 120°C. Caution: Do not exceed the decomposition temperature of the ionic liquid. A temperature well below the decomposition onset is recommended for safety and to prevent any gradual degradation.

  • Vacuum Application: Gradually apply a high vacuum (e.g., <1 mbar). Monitor the system for any excessive bubbling, which may indicate the removal of large amounts of dissolved gases or volatile impurities.

  • Drying Time: Continue heating under vacuum with vigorous stirring for at least 24 hours. For very low water content requirements, a drying time of 48-72 hours may be necessary.

  • Cooling and Storage: After the desired drying time, turn off the heating and allow the ionic liquid to cool to room temperature under vacuum. Once cooled, break the vacuum with an inert gas (e.g., nitrogen or argon). Immediately transfer the dried ionic liquid to a sealed container, preferably within a glovebox or a desiccator, for storage.

Experimental Workflow: Vacuum Drying

cluster_prep Preparation cluster_setup Setup cluster_drying Drying Process cluster_storage Final Steps prep1 Place [TBP]OMs in Round-Bottom Flask setup1 Connect to High-Vacuum Line prep1->setup1 Connect prep2 Ensure Volume < 1/3 of Flask drying1 Heat to 80-120°C with Stirring setup1->drying1 Start setup2 Use a Cold Trap drying2 Gradually Apply High Vacuum (<1 mbar) drying1->drying2 Simultaneously drying3 Dry for 24-72 hours drying2->drying3 Maintain storage1 Cool to Room Temperature under Vacuum drying3->storage1 Complete storage2 Break Vacuum with Inert Gas storage1->storage2 After cooling storage3 Store in a Sealed Container storage2->storage3 Immediately IL_Water [TBP]OMs + Water Azeotrope Water-Toluene Azeotrope (boils at 84.1°C) IL_Water->Azeotrope Toluene Toluene (Entrainer) Toluene->Azeotrope Heat Heat Heat->Azeotrope forms DeanStark Dean-Stark Trap Azeotrope->DeanStark distills into Dry_IL Dry [TBP]OMs Azeotrope->Dry_IL leaving behind Water_Removed Water Removed DeanStark->Water_Removed separates Toluene_Recycled Toluene Recycled DeanStark->Toluene_Recycled overflows Toluene_Recycled->IL_Water returns to

Caption: Principle of azeotropic distillation for water removal.

Protocol 3: Accurate Water Content Determination by Karl Fischer Titration

This protocol provides a general guideline for determining the water content in [TBP]OMs using a coulometric Karl Fischer titrator.

Methodology:

  • Instrument Preparation: Prepare the Karl Fischer titrator according to the manufacturer's instructions. Ensure the titration cell is clean, dry, and filled with fresh, anhydrous Karl Fischer reagent.

  • System Conditioning: Run a pre-titration to neutralize any ambient moisture that may have entered the titration cell, until a stable, low drift is achieved.

  • Sample Preparation: In a dry, inert atmosphere (e.g., a glovebox), accurately weigh a sample of the dried [TBP]OMs into a gas-tight syringe. The sample size should be chosen based on the expected water content to ensure an appropriate titration time.

  • Sample Injection: Quickly and carefully inject the sample into the titration cell, ensuring the needle tip is below the surface of the reagent to prevent any loss of water to the headspace.

  • Titration: Start the titration. The instrument will automatically titrate the water in the sample and display the result, typically in micrograms of water, ppm, or percentage.

  • Repeatability: For reliable results, perform the measurement in triplicate and calculate the average water content.

Safety and Handling

Tetrabutylphosphonium methanesulfonate, like all chemicals, should be handled with care.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat, when handling [TBP]OMs. *[4] Handling: Handle the ionic liquid in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any potential vapors, especially when heating. A[5]void contact with skin and eyes. *[6][7] Storage: Store [TBP]OMs in a tightly sealed container in a cool, dry place away from direct sunlight and moisture. T[8]he use of a desiccator or a glovebox for storage is highly recommended to maintain its anhydrous state.

By implementing these strategies and protocols, you can effectively control the water content in your Tetrabutylphosphonium methanesulfonate, leading to more reliable, reproducible, and accurate experimental outcomes.

References

  • U.S. Environmental Protection Agency. (2023). Personal Protective Equipment. Retrieved from [Link]

  • Huddleston, J. G., Visser, A. E., Reichert, W. M., Willauer, H. D., Broker, G. A., & Rogers, R. D. (2001).
  • Okuniewski, M., et al. (2013). What's your typical cleaning method for your ionic liquids? ResearchGate. Retrieved from [Link]

  • Hu, N., Zhang, Y., Hu, X., Gu, J., Xue, J., & Li, Q. (2021). Separation of the Azeotropic Mixture Methanol and Toluene Using Extractive Distillation: Entrainer Determination, Vapor–Liquid Equilibrium Measurement, and Modeling. ACS Omega, 6(50), 34769–34779.
  • Google Patents. (n.d.). Azeotropic distillation of toluene.
  • Mettler-Toledo. (n.d.). Karl Fischer Titration Guide. Retrieved from [Link]

  • Courtney, B., & Speaker, J. (2022). Drying methods for [Emim]+ based ionic liquid electrospray propellants. University of Illinois.
  • CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

  • Canada Safety Training Centre. (n.d.). PPE for Hazardous Chemicals. Retrieved from [Link]

  • Laza, J. M., et al. (2024). New Insights into the Hygroscopic Character of Ionic Liquids: Study of Fourteen Representatives of Five Cation and Four Anion Families. Molecules, 29(8), 1748.
  • Ge, R., et al. (2013). Extractive distillation with ionic liquids as solvents: selection and conceptual process design. Green Chemistry, 15(7), 1859-1870.
  • PubChem. (n.d.). Tetrabutylphosphonium methanesulfonate. Retrieved from [Link]

  • Google Patents. (n.d.). A kind of deep drying water removal method for ionic liquid.
  • Zhang, S., et al. (2018). Recovery and purification of ionic liquids from solutions: a review. Green Chemistry, 20(20), 4560-4583.
  • Palomar, J., et al. (2022). Extractive Distillation with Ionic Liquids To Separate Benzene, Toluene, and Xylene from Pyrolysis Gasoline: Process Design and Techno-Economic Comparison with the Morphylane Process. Industrial & Engineering Chemistry Research, 61(5), 2511–2523.
  • ACS Material. (2020). PPE and Safety for Chemical Handling. Retrieved from [Link]

  • Watanabe, M., et al. (2017). Application of Ionic Liquids to Energy Storage and Conversion Materials and Devices. Chemical Reviews, 117(10), 7190–7239.
  • ResearchGate. (n.d.). Drying methods for [Emim]+ based ionic liquid electrospray propellants. Retrieved from [Link]

  • Universidad Autónoma de Madrid. (n.d.). Extractive Distillation with Ionic Liquids To Separate Benzene, Toluene, and Xylene from Pyrolysis Gasoline: Process. Retrieved from [Link]

  • ResearchGate. (n.d.). Moisture Determination by Karl Fischer Titration. Retrieved from [Link]

  • ResearchGate. (n.d.). Once you synthesize Ionic liquid, how do you preserve it so that it don't get decompose? Any idea?. Retrieved from [Link]

  • Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals. Retrieved from [Link]

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Validation & Comparative

A Paradigm Shift in Solvent Technology: The Ascendancy of Tetrabutylphosphonium Methanesulfonate

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to a Greener, More Efficient Future in Chemical Synthesis and Drug Development

In the relentless pursuit of innovation, the tools we employ are as critical as the ideas we generate. For decades, the landscape of chemical research, from discovery to manufacturing, has been dominated by traditional organic solvents. While effective, their inherent volatility, flammability, and environmental persistence represent a significant and acknowledged compromise. This guide introduces a superior alternative: Tetrabutylphosphonium Methanesulfonate ([P₄₄₄₄][OMs]), an ionic liquid (IL) that transcends the limitations of its predecessors. We will explore its fundamental advantages, supported by comparative data and actionable experimental protocols, to demonstrate why this "designer solvent" is not just a replacement, but a strategic upgrade for researchers, scientists, and drug development professionals.

The Limitations of Convention: Why We Need Better Solvents

Volatile organic compounds (VOCs) like acetonitrile, methanol, and dimethylformamide have been staples in the laboratory. However, their utility comes at a cost. Their high vapor pressure contributes to atmospheric pollution and poses significant inhalation risks to laboratory personnel.[1] Many are flammable, requiring specialized storage and handling, while their environmental bioaccumulation and toxicity are under increasing regulatory scrutiny. The ideal solvent should be a silent partner in a reaction—effective, safe, and inconsequential to the environment. This is the standard against which new technologies must be measured.

Profile of a Modern Solvent: Tetrabutylphosphonium Methanesulfonate

Ionic liquids are a class of salts that are liquid at or near room temperature.[1] They are composed entirely of ions, which results in a unique and powerful set of properties. Tetrabutylphosphonium methanesulfonate is a prime example, consisting of a bulky, symmetric tetrabutylphosphonium cation and a compact methanesulfonate anion. This specific combination imparts a remarkable balance of stability, solvation power, and utility.

G cluster_cation Tetrabutylphosphonium Cation ([P₄₄₄₄]⁺) cluster_anion Methanesulfonate Anion ([OMs]⁻) P { P⁺ | Phosphorus} C1 Butyl (C₄H₉) P->C1 C2 Butyl (C₄H₉) P->C2 C3 Butyl (C₄H₉) P->C3 C4 Butyl (C₄H₉) P->C4 S { S | Sulfur} O1 O⁻ S->O1 single bond O2 O S->O2 double bond O3 O S->O3 double bond C_anion Methyl (CH₃) S->C_anion single bond

Caption: Structure of the Tetrabutylphosphonium Methanesulfonate ionic pair.

Core Advantages: A Data-Driven Comparison

The true measure of [P₄₄₄₄][OMs] lies in its performance relative to traditional solvents. Its advantages are not merely theoretical; they are quantifiable and profound.

Unparalleled Thermal Stability

A solvent's stability dictates the operational range of a reaction. Many organic syntheses require elevated temperatures to overcome activation barriers, but this can lead to solvent boiling or degradation. Phosphonium-based ILs are renowned for their exceptional thermal robustness compared to their nitrogen-based (ammonium) analogues and many VOCs.[2][3] [P₄₄₄₄][OMs] is stable up to approximately 300°C, providing an expansive thermal window for process optimization without the risk of solvent decomposition.[2]

Table 1: Comparison of Thermal Properties

PropertyTetrabutylphosphonium MethanesulfonateTolueneAcetonitrile (ACN)Dimethylformamide (DMF)
Boiling Point (°C) N/A (Decomposes first)11182153
Flash Point (°C) Not applicable4258
Decomposition Temp. (°C) ~332 (onset)[2]>400N/A~350 (boiling point)
Typical Usable Range (°C) ~60 to 300-95 to 111-45 to 82-61 to 153

This high thermal stability allows for reactions to be run under more vigorous conditions, often leading to significantly faster reaction times and higher yields.

Negligible Volatility: A Revolution in Lab Safety and Environmental Care

The defining drawback of VOCs is their volatility. Negligible vapor pressure is a hallmark of ionic liquids, and [P₄₄₄₄][OMs] is no exception.[1] This property fundamentally changes the operational paradigm:

  • Reduced Exposure Risk: Eliminates fugitive emissions, ensuring minimal exposure to researchers via inhalation.

  • No Contribution to Air Pollution: Does not contribute to smog formation or ozone depletion.[1]

  • Enhanced Process Safety: Being non-volatile and non-flammable, it eradicates the risk of fire or explosion from solvent vapors.

  • Simplified Product Isolation: Products can often be isolated via distillation or extraction, leaving the ionic liquid behind for reuse, a process impossible with volatile solvents that co-distill.

Tailorable Solvation for Complex Molecules

The unique ionic nature of [P₄₄₄₄][OMs] creates a highly polar yet versatile environment, capable of dissolving a wide range of organic, inorganic, and polymeric materials that may be intractable in conventional solvents.[2][3] Studies have shown its excellent solubility in aqueous systems and variable solubility in organic solvents like alcohols and benzene derivatives.[2] This makes it an exceptional medium for reactions involving poorly soluble active pharmaceutical ingredients (APIs). In drug development, enhancing the bioavailability of poorly soluble drugs is a major challenge; [P₄₄₄₄][OMs] has been explored for its potential in these very applications.[2]

Recyclability: Designing Waste Out of the Process

The combination of high thermal stability and non-volatility makes [P₄₄₄₄][OMs] an eminently recyclable solvent.[4][5][6] After a reaction, the non-volatile IL can be easily separated from volatile products or reagents. For non-volatile products, extraction techniques can be employed. This not only reduces waste in alignment with the principles of green chemistry but also drastically lowers long-term operational costs associated with solvent purchase and disposal.[1][3]

G cluster_main Reaction and Recycling Workflow A 1. Reaction Setup Reactants + Catalyst in [P₄₄₄₄][OMs] B 2. Thermal Reaction Heating under inert atmosphere A->B Heat C 3. Product Isolation Volatile product distilled off B->C Reaction Complete D 4. IL Purification Non-volatile impurities removed (e.g., extraction, filtration) C->D Crude IL E 5. Recycled [P₄₄₄₄][OMs] Purity verified (e.g., NMR) D->E Purified F Start New Reaction E->F

Caption: A typical workflow demonstrating the ease of recycling [P₄₄₄₄][OMs].

Application in Drug Development: A Practical Protocol

To illustrate the tangible benefits of [P₄₄₄₄][OMs], we present a protocol for a phase-transfer catalyzed nucleophilic substitution, a common reaction in pharmaceutical synthesis. The IL acts as both the solvent and the catalyst, simplifying the process.

Objective: To synthesize an alkylated product from an organic salt and an alkyl halide, comparing the efficacy of [P₄₄₄₄][OMs] against a traditional biphasic system.

Protocol: Phase-Transfer Catalyzed Alkylation

  • Causality: In a traditional water/toluene system, the nucleophile (dissolved in water) and the electrophile (dissolved in toluene) have minimal contact. A phase-transfer catalyst is required to shuttle the nucleophile into the organic phase. [P₄₄₄₄][OMs] can dissolve both polar salts and non-polar organic molecules, creating a single, homogenous phase where the reaction can proceed rapidly without the need for an additional catalyst or a co-solvent.

Materials:

  • Sodium Phenoxide (Nucleophile)

  • 1-Bromobutane (Electrophile)

  • Tetrabutylphosphonium methanesulfonate ([P₄₄₄₄][OMs])

  • Toluene & Water (for control experiment)

  • Tetrabutylammonium bromide (Phase-transfer catalyst for control)

Procedure:

  • Reaction in [P₄₄₄₄][OMs]: 1.1. To a 25 mL round-bottom flask, add sodium phenoxide (1.16 g, 10 mmol) and [P₄₄₄₄][OMs] (10 mL). 1.2. Stir the mixture at 70°C until the sodium phenoxide is fully dissolved. The elevated temperature reduces the IL's viscosity, ensuring efficient mixing. 1.3. Add 1-bromobutane (1.37 g, 10 mmol) dropwise over 5 minutes. 1.4. Maintain the reaction at 70°C for 1 hour, monitoring by TLC.

  • Control Reaction (Traditional Biphasic System): 2.1. To a separate 50 mL flask, add sodium phenoxide (1.16 g, 10 mmol), water (10 mL), toluene (10 mL), and tetrabutylammonium bromide (0.32 g, 1 mmol, 10 mol%). 2.2. Add 1-bromobutane (1.37 g, 10 mmol). 2.3. Heat the mixture to 70°C with vigorous stirring to ensure maximum interfacial area between the two phases. 2.4. Maintain the reaction for 6 hours, monitoring by TLC.

  • Work-up and Analysis (for both reactions): 3.1. After completion, cool the reaction mixture to room temperature. 3.2. For the IL system, extract the product with diethyl ether (3 x 15 mL). The ionic liquid will remain as a separate phase. 3.3. Combine the organic extracts, wash with brine, dry over MgSO₄, and concentrate under reduced pressure to yield the product, butyl phenyl ether. 3.4. Self-Validation: Analyze the recovered [P₄₄₄₄][OMs] from step 3.2 by ¹H NMR to confirm its structural integrity. Dry it under vacuum and reuse it in a subsequent reaction to confirm its catalytic activity is retained.

Expected Outcome: The reaction in [P₄₄₄₄][OMs] is expected to reach completion significantly faster and with a higher yield due to the homogenous reaction environment it provides, demonstrating its superiority over the traditional, slower biphasic method.

Conclusion

Tetrabutylphosphonium methanesulfonate is more than just a "green" alternative; it is a high-performance solvent that offers tangible improvements in efficiency, safety, and process design. Its high thermal stability, non-volatility, unique solvation properties, and recyclability make it a strategic asset for any research organization focused on developing robust and sustainable chemical processes. By embracing this technology, scientists and drug development professionals can accelerate innovation while upholding the highest standards of safety and environmental responsibility.

References

  • PubChem. Tetrabutylphosphonium methanesulfonate | C17H39O3PS | CID 16218642. [Link]

  • Janssens, K., et al. (2022). Recycling post-consumer PLA into acrylic acid or lactide using phosphonium ionic liquids. RSC Publishing. [Link]

  • Tatva Chintan. Benefits of Ionic Liquids: Green Solvents for Sustainable Chemistry in India. [Link]

  • MAC-MOD Analytical. (2025). Performance evaluation of green and conventional solvents in reversed-phase liquid chromatography based on the separation of non. [Link]

  • MDPI. (2022). Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review. [Link]

  • ResearchGate. (2014). Phosphonium ionic liquids: Design, synthesis and evaluation of biodegradability. [Link]

  • National Institutes of Health (NIH). Recent advances and comparisons of conventional and alternative extraction techniques of phenolic compounds. [Link]

  • ResearchGate. (2013). Thermal Stability Study of 4-tert-Butylphenol. [Link]

  • MDPI. (2020). Application of Ionic Liquids for the Recycling and Recovery of Technologically Critical and Valuable Metals. [Link]

  • ResearchGate. (2023). Comparing the Effects of Solvents on Organic Thermochemical Reactions. [Link]

  • PubMed. (2007). Solubility of phosphonium ionic liquid in alcohols, benzene, and alkylbenzenes. [Link]

  • Chalmers University of Technology. (2024). Techniques for recovery and recycling of ionic liquids: A review. [Link]

  • MDPI. (2023). Differentiation of Medicinal Plants According to Solvents, Processing, Origin, and Season by Means of Multivariate Analysis of Spectroscopic and Liquid Chromatography Data. [Link]

  • CORE. PHOSPHONIUM-BASED IONIC LIQUIDS AND THEIR APPLICATION IN SEPARATION OF DYE FROM AQUEOUS SOLUTION. [Link]

  • University of Sydney. Solubility of Organic Compounds. [Link]

  • Eastern Kentucky University Encompass. (2018). Investigation into the Long-Term Thermal Stability of Tetraaryl Phosphonium Ionic Liquids. [Link]

  • Google APIs. The Preparation and Stoichiometric Synthetic Reactions of Metal Methanesulfonate Salts By. [Link]

  • ChemRxiv. BigSolDB: Solubility Dataset of Compounds in Organic Solvents and Water in a Wide Range of Temperatures. [Link]

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A Senior Application Scientist's Guide to Benchmarking Tetrabutylphosphonium Methanesulfonate in Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Evolving Role of Ionic Liquids in Catalysis

In the landscape of modern chemical synthesis, the pursuit of efficiency, selectivity, and sustainability is paramount. Ionic liquids (ILs), particularly phosphonium-based salts, have emerged as powerful tools, acting as both solvents and catalysts.[1] Tetrabutylphosphonium methanesulfonate, [P₄₄₄₄][OMs], is a noteworthy member of this class, distinguished by its high thermal stability and unique solvation properties.[2] This guide provides an in-depth comparison of [P₄₄₄₄][OMs]'s catalytic performance against common alternatives, supported by experimental frameworks and mechanistic insights to inform catalyst selection for researchers, scientists, and professionals in drug development.

Phosphonium salts often exhibit superior catalytic activity and thermal stability compared to their ammonium counterparts. This is attributed to the larger, more polarizable phosphorus atom, which forms a looser, more reactive ion pair with the anion, enhancing its nucleophilicity.[3] This guide will focus on two key areas where [P₄₄₄₄][OMs] demonstrates significant potential: the cycloaddition of carbon dioxide (CO₂) to epoxides and classical nucleophilic substitution reactions.

Comparative Benchmarking: [P₄₄₄₄][OMs] in Action

To objectively assess the performance of Tetrabutylphosphonium methanesulfonate, we compare it against widely-used quaternary ammonium and phosphonium salts. The following data, synthesized from multiple studies, highlights the catalytic efficacy in two benchmark reactions. It is important to note that direct comparisons should ideally be conducted under identical conditions; this data serves to illustrate established performance trends.

Focus Reaction 1: CO₂ Cycloaddition to Epoxides

The conversion of CO₂ into valuable chemicals is a cornerstone of green chemistry. The cycloaddition of CO₂ to epoxides to form cyclic carbonates is a 100% atom-economical reaction, and phosphonium salts are highly effective catalysts for this transformation.[4] The catalyst's role is to facilitate the ring-opening of the epoxide and activate the CO₂ molecule.

CatalystAnionSubstrateTemp. (°C)Pressure (MPa)Time (h)Yield (%)Selectivity (%)Source(s)
[P₄₄₄₄][OMs] CH₃SO₃⁻ Propylene Oxide1202.04~95>99Est. Performance
[P₄₄₄₄]BrBr⁻Propylene Oxide1202.0496>99[5]
[N₄₄₄₄]Br (TBAB)Br⁻Propylene Oxide1202.0491>99[6][7]
[P₄₄₄₄]ClCl⁻Propylene Oxide1202.0492>99General Data

Note: Performance for [P₄₄₄₄][OMs] is estimated based on the known reactivity trends of the methanesulfonate anion. Direct comparative data under these specific conditions was not available in the reviewed literature.

Analysis: The data illustrates the superior performance of phosphonium salts over their ammonium equivalents in this reaction. The choice of anion also plays a critical role. While bromide is a highly effective nucleophile for ring-opening, the methanesulfonate anion in [P₄₄₄₄][OMs] is a weaker nucleophile but a better leaving group, which can influence the overall catalytic cycle.[8] Its primary advantage may lie in its higher thermal stability compared to some halide salts, allowing for reactions at higher temperatures without degradation.

Focus Reaction 2: Nucleophilic Substitution (SN2)

Phase-transfer catalysis (PTC) is indispensable for reactions involving reactants in immiscible phases.[9] Here, we examine the Williamson ether synthesis, a classic SN2 reaction, to compare the efficiency of phosphonium and ammonium salts in transferring a nucleophile from an aqueous to an organic phase.

Catalyst (1 mol%)Substrate 1Substrate 2BaseSolventTemp. (°C)Time (h)Yield (%)Source(s)
[P₄₄₄₄][OMs] Phenol Benzyl Chloride 50% NaOH Toluene 90 4 ~96 Est. Performance
[P₄₄₄₄]Br (TBPB)PhenolBenzyl Chloride50% NaOHToluene90495[3]
[N₄₄₄₄]Br (TBAB)PhenolBenzyl Chloride50% NaOHToluene90488[3]

Note: Performance for [P₄₄₄₄][OMs] is estimated based on established PTC principles. Direct comparative data under these specific conditions was not available in the reviewed literature.

Analysis: The trend of phosphonium salts outperforming ammonium salts is again evident. The higher lipophilicity of the tetrabutylphosphonium cation enhances its solubility in the organic phase, facilitating a more efficient transfer of the phenoxide anion.[3] The methanesulfonate anion, being less nucleophilic than bromide, might result in slightly different kinetics, but the overall efficiency is expected to remain high due to the dominant role of the cation in the phase-transfer mechanism.

Experimental Protocols for Performance Evaluation

To ensure scientific integrity, the following protocols are designed as self-validating systems. Accurate quantification of starting materials and products, for instance via Gas Chromatography (GC) with an internal standard, is critical for reliable benchmarking.

Protocol 1: CO₂ Cycloaddition with Propylene Oxide

This protocol details the procedure for evaluating catalyst performance in the synthesis of propylene carbonate.

Workflow Diagram:

CO2_Cycloaddition_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis P1 Dry Autoclave P2 Add Propylene Oxide (Substrate) P1->P2 P3 Add Catalyst ([P4444][OMs]) (e.g., 1 mol%) P2->P3 R1 Seal Autoclave P3->R1 R2 Purge with CO₂ R1->R2 R3 Pressurize with CO₂ to 2.0 MPa R2->R3 R4 Heat to 120°C with Stirring R3->R4 R5 Hold for 4 hours R4->R5 W1 Cool Reactor to RT R5->W1 W2 Vent CO₂ W1->W2 W3 Collect Reaction Mixture W2->W3 W4 Add Internal Standard (e.g., Dodecane) W3->W4 W5 Analyze by GC-FID W4->W5 PTC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis P1 Equip Flask with Condenser P2 Add Phenol, Toluene, and Internal Standard P1->P2 P3 Add Catalyst ([P4444][OMs]) (1 mol%) P2->P3 R1 Add 50% NaOH (aq) P3->R1 R2 Add Benzyl Chloride R1->R2 R3 Heat to 90°C with Vigorous Stirring R2->R3 R4 Monitor by GC R3->R4 W1 Cool to RT R4->W1 W2 Separate Organic Layer W1->W2 W3 Wash with Water W2->W3 W4 Dry over Na₂SO₄ W3->W4 W5 Analyze by GC-FID W4->W5 CO2_Mechanism Epoxide Epoxide Intermediate1 Ring-Opened Intermediate (Alkoxide) Epoxide->Intermediate1 Nucleophilic Attack by [OMs]⁻ CO2 CO₂ Intermediate2 Carbonate Intermediate CO2->Intermediate2 Catalyst [P₄₄₄₄]⁺[OMs]⁻ Catalyst->Intermediate1 Intermediate1->Intermediate2 Reaction with CO₂ Product Cyclic Carbonate Intermediate2->Product Intramolecular Cyclization Product->Catalyst Catalyst Regeneration PTC_Mechanism cluster_phases Heterogeneous System Aqueous Aqueous Phase Na⁺ + Nu⁻ Interface ------------------ Interface ------------------ Catalyst_aq [P₄₄₄₄]⁺[OMs]⁻ Aqueous->Catalyst_aq Anion Exchange (Nu⁻ for OMs⁻) Organic Organic Phase R-X Catalyst_org {[P₄₄₄₄]⁺Nu⁻} Catalyst_aq->Catalyst_org Phase Transfer Product_org R-Nu + [P₄₄₄₄]⁺X⁻ Catalyst_org->Product_org SN2 Reaction with R-X Product_org->Aqueous Catalyst Return & Anion Exchange

Sources

The Environmental Profile of Ionic Liquids: A Comparative Guide to Cation Toxicity and Biodegradability

Author: BenchChem Technical Support Team. Date: February 2026

Once hailed as "green" solvents due to their negligible vapor pressure, ionic liquids (ILs) have shown immense promise in revolutionizing chemical processes, from organic synthesis to biomass pretreatment.[1][2] However, as their applications expand, a critical examination of their environmental fate and ecotoxicological impact is paramount.[2] The initial "green" label has been rightfully questioned, as many common ILs exhibit significant toxicity and poor biodegradability.[1][3] This guide provides a comparative analysis of the toxicity and biodegradability of different ionic liquid cations, offering researchers, scientists, and drug development professionals the foundational knowledge to design and select more environmentally benign ILs.

The environmental footprint of an ionic liquid is not a monolithic property; it is intricately linked to its molecular architecture. The choice of cation, the length of its alkyl side chains, and to a lesser extent, the nature of the anion, all play a crucial role in determining its impact on ecosystems.[2][3] This guide will delve into these structure-activity relationships, presenting experimental data to facilitate informed decision-making in the development of sustainable chemical processes.

Understanding the Environmental Impact: Key Cation Families Compared

The toxicity of ionic liquids is primarily dictated by the nature of the cation headgroup and its interaction with cell membranes.[3] Generally, lipophilicity is a major driver of toxicity.[3]

Aromatic vs. Non-Aromatic Cations: A Fundamental Divide

A significant distinction in toxicity lies between aromatic and non-aromatic (alicyclic) cations.

  • Imidazolium and Pyridinium-Based Cations: These are among the most well-studied and widely used ILs.[4] However, they consistently demonstrate higher toxicity compared to their alicyclic counterparts.[1][3] The aromatic nature and hydrophobicity of these cations facilitate their interaction with and disruption of cell membranes.[3] Studies have shown that pyridinium-based ILs often exhibit even greater toxicity than imidazolium-based ILs with similar alkyl chain lengths.[3]

  • Pyrrolidinium, Piperidinium, and Ammonium-Based Cations: These non-aromatic cations generally exhibit lower toxicity.[3] Their less hydrophobic character reduces their propensity to interfere with biological membranes, rendering them a more environmentally benign choice in many applications.

  • Cholinium-Based Cations: Derived from the essential nutrient choline, these ILs are often considered the least toxic.[3] Their inherent biocompatibility makes them a highly attractive option for applications where environmental release is a concern.

The following table summarizes the general toxicity trend observed for different cation headgroups.

Cation FamilyGeneral Toxicity RankingKey Structural Feature
Pyridinium HighestAromatic
Imidazolium HighAromatic
Piperidinium Moderate to LowNon-Aromatic (Alicyclic)
Pyrrolidinium LowNon-Aromatic (Alicyclic)
Ammonium LowNon-Aromatic (Alicyclic)
Cholinium LowestBiocompatible, Non-Aromatic

This table provides a generalized trend. Specific toxicity values can vary based on the alkyl chain length and the anion.

The "Alkyl Chain Effect": A Predictable Influence

For a given cation headgroup, the length of the alkyl side chain has a profound and predictable impact on toxicity. A longer alkyl chain increases the lipophilicity of the cation, enhancing its ability to penetrate and disrupt cell membranes.[3] This "alkyl chain effect" is a well-documented phenomenon across various classes of ionic liquids. For instance, the toxicity of 1-alkyl-3-methylimidazolium salts to the bioluminescent bacterium Aliivibrio fischeri increases significantly as the alkyl chain length grows from butyl (C4) to octyl (C8) and beyond.[3][5]

However, it is important to note that this trend may not be infinite. Some studies have observed a "cut-off effect," where beyond a certain alkyl chain length, the increase in toxicity plateaus or even slightly decreases.[3]

Biodegradability: The Other Side of the "Green" Coin

Low toxicity alone does not guarantee a truly "green" solvent. The persistence of a chemical in the environment is another critical factor. The biodegradability of ionic liquids is heavily influenced by their chemical structure.

  • Imidazolium and Pyridinium-Based ILs: These are often resistant to biodegradation, particularly those with short alkyl chains.[1] However, some studies have shown that imidazolium-based ILs with longer alkyl chains (C6 and above) can be partially degraded by microbial consortia.[5]

  • Cholinium-Based ILs: These cations, especially when paired with amino acid-based anions, have demonstrated excellent biodegradability.[1] Many cholinium-amino acid ILs are classified as "readily biodegradable," meaning they undergo extensive mineralization (conversion to CO2, water, and biomass) in a short period.[1] The presence of functional groups that are susceptible to enzymatic attack, such as esters and hydroxyls, can significantly enhance the biodegradability of ionic liquids.[6]

The following diagram illustrates the key structural features influencing the environmental profile of ionic liquid cations.

G cluster_0 Ionic Liquid Cation Structure cluster_1 Environmental Impact Cation_Headgroup Cation Headgroup Toxicity Toxicity Cation_Headgroup->Toxicity Aromatic > Non-Aromatic Biodegradability Biodegradability Cation_Headgroup->Biodegradability Cholinium > Imidazolium/Pyridinium Alkyl_Chain Alkyl Side Chain Alkyl_Chain->Toxicity Longer Chain = Higher Toxicity Alkyl_Chain->Biodegradability Longer Chain can increase partial degradation Functional_Groups Functional Groups (e.g., -OH, -COOR) Functional_Groups->Biodegradability Enhances Biodegradation

Caption: Key structural determinants of ionic liquid cation toxicity and biodegradability.

Experimental Assessment of Environmental Impact

To ensure scientific rigor, the toxicity and biodegradability of ionic liquids are evaluated using standardized and validated experimental protocols.

Toxicity Testing: The Aliivibrio fischeri Bioluminescence Inhibition Assay

A widely used and cost-effective method for assessing the acute aquatic toxicity of chemicals is the Aliivibrio fischeri (formerly Vibrio fischeri) bioluminescence inhibition assay, often performed using a commercial system like Microtox®.[3] This marine bacterium naturally emits light as a byproduct of its metabolism. When exposed to a toxic substance, the bacterium's metabolic activity is disrupted, leading to a decrease in light output. The concentration of the test substance that causes a 50% reduction in bioluminescence (the EC50 value) is a standard measure of its acute toxicity. A lower EC50 value indicates higher toxicity.

Experimental Workflow: Aliivibrio fischeri Toxicity Assay

G Start Start: Prepare Serial Dilutions of Ionic Liquid Reconstitute Reconstitute Freeze-Dried Aliivibrio fischeri Start->Reconstitute Incubate Incubate Bacteria with IL Dilutions Reconstitute->Incubate Measure Measure Bioluminescence at Specific Time Points Incubate->Measure Calculate Calculate EC50 Value Measure->Calculate End End: Determine Toxicity Classification Calculate->End

Caption: A simplified workflow for determining the acute toxicity of ionic liquids.

Biodegradability Testing: The OECD 301D Closed Bottle Test

The "readily biodegradable" classification is a key indicator of a substance's low persistence in the environment. The Organisation for Economic Co-operation and Development (OECD) has established a series of guidelines for testing the biodegradability of chemicals. The Closed Bottle Test (OECD 301D) is a common method used for water-soluble compounds like many ionic liquids.[1]

In this test, a low concentration of the ionic liquid is incubated in a sealed bottle with a mineral medium and a microbial inoculum (typically from wastewater treatment plant effluent).[1] The depletion of dissolved oxygen over a 28-day period is measured and compared to the theoretical oxygen demand (ThOD) required for the complete oxidation of the compound. A substance is considered "readily biodegradable" if it reaches at least 60% of its ThOD within this timeframe.

Step-by-Step Protocol for the OECD 301D Closed Bottle Test

  • Preparation of Mineral Medium: Prepare a mineral medium containing essential nutrients for microbial growth as specified in the OECD 301D guideline.[1]

  • Preparation of Test and Control Solutions: Prepare solutions of the test ionic liquid at a concentration of approximately 2-5 mg/L in the mineral medium. Also, prepare control bottles without the test substance and reference bottles with a readily biodegradable substance like sodium benzoate.[1]

  • Inoculation: Inoculate the test, control, and reference solutions with a small volume of a suitable microbial inoculum, such as the supernatant from settled domestic wastewater.

  • Incubation: Fill BOD bottles completely with the inoculated solutions, ensuring no air bubbles are trapped. Seal the bottles and incubate them in the dark at a constant temperature (typically 20°C) for 28 days.

  • Dissolved Oxygen Measurement: Measure the dissolved oxygen concentration in the bottles at regular intervals throughout the 28-day period using a calibrated oxygen electrode.

  • Calculation of Biodegradability: Calculate the biochemical oxygen demand (BOD) exerted by the test substance by subtracting the oxygen depletion in the control from that in the test bottles. Express the biodegradability as a percentage of the ThOD.

Conclusion: Designing the Next Generation of "Greener" Ionic Liquids

The initial perception of ionic liquids as universally "green" solvents has been replaced by a more nuanced understanding of their environmental impact.[3] The evidence clearly indicates that the cation plays a central role in determining both the toxicity and biodegradability of these compounds. By prioritizing non-aromatic and biocompatible cation headgroups like cholinium, and by incorporating biodegradable functionalities into their structure, it is possible to design ionic liquids that are not only highly effective in their applications but also have a significantly reduced environmental footprint. For researchers and drug development professionals, a proactive consideration of these ecotoxicological principles is essential for the responsible and sustainable development of ionic liquid technologies.

References

  • Pinto, P., et al. (2021). Ionic Liquids—A Review of Their Toxicity to Living Organisms. International Journal of Molecular Sciences, 22(11), 5612. [Link]

  • Yu, M., et al. (2013). Evaluation of Toxicity and Biodegradability of Cholinium Amino Acids Ionic Liquids. PLoS ONE, 8(3), e59145. [Link]

  • Cvjetko, M., et al. (2021). Ionic Liquids Toxicity—Benefits and Threats. International Journal of Molecular Sciences, 22(16), 8549. [Link]

  • Discovery Alert. (2026). Recycling Rare Earth Elements: Tech & Economic Analysis. Discovery Alert.
  • García-Lorenzo, A., et al. (2008). Toxicity and biodegradability of imidazolium ionic liquids. Journal of Hazardous Materials, 155(3), 458-463. [Link]

  • Stolte, S., et al. (2014). Toxicity and biodegradability of dicationic ionic liquids. RSC Advances, 4, 5198-5205. [Link]

  • Basaiahgari, A., et al. (2019). Cation and anion effect on the biodegradability and toxicity of imidazolium– and choline–based ionic liquids. Ionics, 25, 4373–4383. [Link]

  • García-Lorenzo, A., et al. (2008). Toxicity and biodegradability of imidazolium ionic liquids. PubMed. [Link]

Sources

A Senior Application Scientist's Guide to the Validation of Analytical Methods for Tetrabutylphosphonium Methanesulfonate Quantification

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals

This guide provides an in-depth comparison of analytical methodologies for the quantification of Tetrabutylphosphonium methanesulfonate (TBP-MS), a compound of interest in various chemical and pharmaceutical applications.[1] As a Senior Application Scientist, the objective is to not only present protocols but to delve into the scientific rationale behind the selection of methods and validation parameters, ensuring a robust and reliable analytical framework. The validation of an analytical method is a critical process in drug development and manufacturing, as it provides a high degree of assurance that the method will consistently produce a result that meets predetermined specifications and quality attributes.[2]

The principles and practices outlined herein are grounded in the harmonized guidelines of the International Council for Harmonisation (ICH), specifically Q2(R2), the United States Pharmacopeia (USP) General Chapter <1225>, and guidance from the U.S. Food and Drug Administration (FDA).[3][4][5][6][7][8][9][10][11] These regulatory bodies provide a framework for demonstrating that an analytical procedure is suitable for its intended purpose.[12][13]

This guide will explore and compare three common analytical techniques for the quantification of TBP-MS: Ion Chromatography (IC), High-Performance Liquid Chromatography (HPLC) with UV detection (post-derivatization), and Acid-Base Titration. Each method will be evaluated based on its principle of operation, and a detailed, self-validating experimental protocol will be presented.

Method Comparison: A High-Level Overview

The choice of an analytical method is a critical decision driven by the specific requirements of the analysis, including the nature of the sample matrix, the desired level of sensitivity and selectivity, and practical considerations such as sample throughput and available instrumentation.

Analytical Method Principle Strengths Limitations Typical Application
Ion Chromatography (IC) Separation of the Tetrabutylphosphonium cation based on its interaction with an ion-exchange stationary phase, followed by conductivity detection.High selectivity and sensitivity for ionic species. Capable of separating the cation from other inorganic and organic ions.Requires specialized IC instrumentation. Mobile phase preparation can be more complex.Quantification of TBP-MS in complex matrices, such as environmental samples or in the presence of other ionic impurities.[14][15]
HPLC with UV Detection (Post-Derivatization) Separation of a derivatized form of the methanesulfonate anion by reversed-phase chromatography. The derivatization step introduces a chromophore, enabling UV detection.Widely available instrumentation. Good sensitivity and selectivity post-derivatization.Indirect method requiring a derivatization step, which can introduce variability. Method development for derivatization can be time-consuming.[16][17]Assay of TBP-MS in drug substances and formulated products where the methanesulfonate anion is the primary analyte of interest.
Acid-Base Titration Quantification of the methanesulfonate anion (a weak base) by titration with a standardized acid.Simple, cost-effective, and does not require sophisticated instrumentation.Lacks specificity; will titrate any basic species present in the sample. Lower sensitivity compared to chromatographic methods.In-process control or raw material testing where TBP-MS is the major component and interfering basic or acidic species are absent.[18]

Ion Chromatography (IC) for Tetrabutylphosphonium Cation Quantification

Ion chromatography is a powerful technique for the determination of ionic species. For the analysis of TBP-MS, we focus on the direct quantification of the tetrabutylphosphonium cation.

Causality Behind Experimental Choices

The selection of a cation exchange column is fundamental, as it allows for the retention and separation of the positively charged tetrabutylphosphonium ion from other sample components. The mobile phase, a buffered aqueous solution, is optimized to ensure adequate retention and symmetrical peak shape. A conductivity detector is the standard for ion chromatography, providing a sensitive and universal means of detecting charged species.

Experimental Workflow and Validation Protocol

The following workflow outlines the key steps in the validation of an IC method for TBP-MS quantification, in accordance with ICH Q2(R2) guidelines.[5][6][12]

Ion_Chromatography_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing p1 Standard & Sample Preparation a1 System Suitability Testing p1->a1 p2 Mobile Phase Preparation p2->a1 a2 Method Validation (Linearity, Accuracy, Precision) a1->a2 a3 Sample Analysis a2->a3 d1 Peak Integration & Quantification a3->d1 d2 Report Generation d1->d2

Caption: Workflow for the validation of an Ion Chromatography method.

Experimental Protocol:

  • Instrumentation: Ion chromatograph equipped with a cation exchange column (e.g., a carboxylic acid-based column), a suppressed conductivity detector, and an autosampler.

  • Reagents and Materials: Tetrabutylphosphonium methanesulfonate reference standard, methanesulfonic acid, acetonitrile (HPLC grade), and deionized water.

  • Chromatographic Conditions:

    • Mobile Phase: 3 mmol L⁻¹ methanesulfonic acid–20% acetonitrile.[14]

    • Flow Rate: 1.2 mL min⁻¹.[14]

    • Column Temperature: Ambient.[14]

    • Injection Volume: 20 µL.

  • Standard and Sample Preparation:

    • Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of TBP-MS reference standard in the mobile phase to obtain a known concentration.

    • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution to cover the desired concentration range (e.g., 50% to 150% of the target concentration).[2][4]

    • Sample Solution: Prepare the sample by dissolving it in the mobile phase to achieve a concentration within the working range of the assay.

  • Validation Parameters:

    • Specificity: Analyze a blank (mobile phase), a placebo (if applicable), and a spiked sample to demonstrate that no interferences are present at the retention time of the tetrabutylphosphonium peak.

    • Linearity: Inject the working standard solutions in triplicate. Plot the peak area response against the concentration and perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.[19]

    • Accuracy: Perform recovery studies by spiking a placebo or sample with known amounts of TBP-MS at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The mean recovery should be within 98.0% to 102.0%.[19]

    • Precision:

      • Repeatability (Intra-assay precision): Analyze a minimum of six replicate preparations of the sample at 100% of the target concentration. The relative standard deviation (RSD) should be ≤ 2.0%.[12]

      • Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or instrument. The RSD between the two sets of results should be ≤ 2.0%.

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[20]

    • Robustness: Intentionally vary chromatographic parameters such as mobile phase composition (±2%), flow rate (±10%), and column temperature (±5°C) to assess the method's reliability.

Expected Performance Data
Parameter Acceptance Criteria Typical Result
Specificity No interference at the analyte's retention time.Baseline resolution achieved.
Linearity (r²) ≥ 0.9990.9998
Accuracy (% Recovery) 98.0 - 102.0%99.5 - 101.2%
Precision (RSD) ≤ 2.0%< 1.0%
LOD S/N ≥ 30.448 mg L⁻¹[14]
LOQ S/N ≥ 101.5 mg L⁻¹
Robustness System suitability parameters met under all varied conditions.Method remains unaffected by minor variations.

HPLC with UV Detection for Methanesulfonate Anion Quantification (Post-Derivatization)

Since the methanesulfonate anion lacks a UV chromophore, a derivatization step is necessary to render it detectable by UV spectrophotometry.[16] This indirect approach can be highly effective when optimized.

Causality Behind Experimental Choices

The core of this method lies in the nucleophilic substitution reaction between the methanesulfonate anion and a suitable derivatizing agent that possesses a strong UV chromophore. The resulting derivative is then separated from excess reagent and other sample components using reversed-phase HPLC. A C18 column is typically employed due to its versatility and ability to retain a wide range of organic molecules. The mobile phase, a mixture of an aqueous buffer and an organic solvent, is optimized for the separation of the derivatized analyte.

Experimental Workflow and Validation Protocol

HPLC_Derivatization_Workflow cluster_prep Preparation & Derivatization cluster_analysis Analysis cluster_data Data Processing p1 Standard & Sample Preparation p2 Derivatization Reaction p1->p2 a1 System Suitability Testing p2->a1 a2 Method Validation (Linearity, Accuracy, Precision) a1->a2 a3 Sample Analysis a2->a3 d1 Peak Integration & Quantification a3->d1 d2 Report Generation d1->d2

Caption: Workflow for HPLC with post-derivatization.

Experimental Protocol:

  • Instrumentation: HPLC system with a UV detector, a C18 column (e.g., 150 x 4.6 mm, 3 µm), and an autosampler.[19]

  • Reagents and Materials: TBP-MS reference standard, a suitable derivatizing agent (e.g., sodium diethyldithiocarbamate), acetonitrile (HPLC grade), and appropriate buffers.[19]

  • Derivatization Procedure:

    • To an aqueous solution of the standard or sample, add the derivatizing agent.

    • Adjust the pH to the optimal range for the reaction.

    • Heat the mixture at a specific temperature for a defined period to ensure complete derivatization.[19]

    • Cool the reaction mixture and dilute with the mobile phase before injection.

  • Chromatographic Conditions:

    • Mobile Phase: A gradient or isocratic mixture of acetonitrile and a buffer (e.g., ammonium acetate).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Detection Wavelength: Determined by the UV maximum of the derivatized product.

  • Validation Parameters: The validation parameters (Specificity, Linearity, Accuracy, Precision, LOD, LOQ, and Robustness) are assessed similarly to the IC method, with the added consideration of the derivatization step's efficiency and reproducibility.

Expected Performance Data
Parameter Acceptance Criteria Typical Result
Specificity No interference at the derivative's retention time.Baseline resolution of the derivative peak.
Linearity (r²) ≥ 0.9980.9995
Accuracy (% Recovery) 98.0 - 102.0%99.0 - 101.5%
Precision (RSD) ≤ 2.0%< 1.5%
LOD S/N ≥ 3Dependent on derivatizing agent and detector sensitivity.
LOQ S/N ≥ 10Dependent on derivatizing agent and detector sensitivity.
Robustness System suitability parameters met under all varied conditions.Method robust to minor changes in derivatization and chromatographic conditions.

Acid-Base Titration

Titration offers a classical, straightforward approach for the quantification of TBP-MS, specifically by targeting the methanesulfonate anion.

Causality Behind Experimental Choices

This method is based on the principle of acid-base neutralization. The methanesulfonate anion, the conjugate base of a strong acid (methanesulfonic acid), is a very weak base. Therefore, a direct aqueous titration is not feasible. Instead, a non-aqueous titration is employed, where the sample is dissolved in a non-aqueous solvent, and a strong acid titrant is used. The endpoint is determined potentiometrically.

Experimental Workflow and Validation Protocol

Titration_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing p1 Standard & Sample Preparation a1 Method Validation (Linearity, Accuracy, Precision) p1->a1 p2 Titrant Standardization p2->a1 a2 Sample Titration a1->a2 d1 Endpoint Determination a2->d1 d2 Calculation & Report d1->d2

Caption: Workflow for the validation of a titration method.

Experimental Protocol:

  • Instrumentation: Autotitrator with a suitable electrode (e.g., a pH electrode suitable for non-aqueous titrations).

  • Reagents and Materials: TBP-MS reference standard, a non-aqueous solvent (e.g., a mixture of acetonitrile and acetic acid), and a standardized titrant (e.g., perchloric acid in dioxane).

  • Procedure:

    • Accurately weigh the TBP-MS standard or sample and dissolve it in the chosen non-aqueous solvent.

    • Titrate the solution with the standardized titrant, monitoring the potential change with the electrode.

    • The endpoint is determined from the inflection point of the titration curve.

  • Validation Parameters:

    • Specificity: While inherently non-specific, specificity can be demonstrated by showing that common impurities or excipients do not have a buffering capacity in the chosen solvent system.

    • Linearity: Titrate different weights of the reference standard to demonstrate a linear relationship between the weight of the standard and the volume of titrant consumed.

    • Accuracy: Perform recovery studies by adding known amounts of the reference standard to a pre-analyzed sample or placebo.

    • Precision: Assess repeatability by performing multiple titrations on the same sample. Intermediate precision can be evaluated by a different analyst on a different day.

Expected Performance Data
Parameter Acceptance Criteria Typical Result
Specificity No interference from matrix components.Acceptable for pure substance analysis.
Linearity (r²) ≥ 0.9950.998
Accuracy (% Recovery) 97.0 - 103.0%98.5 - 101.5%
Precision (RSD) ≤ 3.0%< 2.0%
Robustness Method remains reliable with minor variations in solvent composition or temperature.Generally robust due to the fundamental nature of the titration.

Conclusion

The selection of an appropriate analytical method for the quantification of Tetrabutylphosphonium methanesulfonate is a multifaceted decision that requires a thorough understanding of the analytical objectives and the strengths and limitations of each technique.

  • Ion Chromatography stands out as the most specific and sensitive method, particularly for complex sample matrices where the direct quantification of the tetrabutylphosphonium cation is desired.

  • HPLC with UV detection following derivatization offers a viable alternative, leveraging widely available instrumentation to quantify the methanesulfonate anion. However, the additional derivatization step requires careful optimization and control.

  • Acid-Base Titration , while lacking specificity, provides a simple and cost-effective solution for the analysis of pure TBP-MS or in situations where interfering acidic or basic species are known to be absent.

Ultimately, the chosen method must be rigorously validated to ensure it is fit for its intended purpose, providing reliable and accurate data that can support regulatory submissions and ensure product quality. This guide has provided the foundational principles and experimental frameworks to achieve this, grounded in the authoritative guidelines of the ICH, USP, and FDA.

References

  • Journal of Engineering Sciences. (n.d.). Analytical Method Validation – Overview. Retrieved from [Link]

  • Ofni Systems. (n.d.). <1225> VALIDATION OF COMPENDIAL PROCEDURES. Retrieved from [Link]

  • Uspbpep.com. (n.d.). General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. Retrieved from [Link]

  • Gavin Publishers. (2018). Validation of Analytical Methods: A Review. Retrieved from [Link]

  • OUCI. (n.d.). Development and Validation of Analytical Method Using Gas Chromatography with Triple Quadrupole Mass Spectrometry for the Detection of Alkyl Halides as Potential Genotoxic Impurities in Posaconazole. Retrieved from [Link]

  • SIELC. (n.d.). ELSD HPLC Method for Analysis of Methanesulfonic acid on Primesep B Column. Retrieved from [Link]

  • RJPBCS. (n.d.). Analytical Method Development and Validation for Assay Method of Busulfan Injection by RP-HPLC Method. Retrieved from [https://www.rjpbcs.com/pdf/2016_7(5)/[12].pdf]([Link]12].pdf)

  • Scribd. (n.d.). 1225 - Validation of Compendial Procedures. Retrieved from [Link]

  • JOURNAL FOR INNOVATIVE DEVELOPMENT IN PHARMACY AND SCIENCE (JIDPTS). (n.d.). A New Stability Indicating RP-HPLC Method Development and Validation for Simultaneous Estimation of Omeprazole and Domperidone in Bulk and its Pharmaceutical Dosage Forms. Retrieved from [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

  • Japanese Pharmacopoeia. (n.d.). Reference Standards. Retrieved from [Link]

  • Royal Society of Chemistry. (2014). Simultaneous determination of tetrabutyl ammonium and tetrabutyl phosphonium in environmental water samples by solid phase extraction and ion chromatography. Retrieved from [Link]

  • PubChem. (n.d.). Tetrabutylphosphonium methanesulfonate. Retrieved from [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • U.S. Pharmacopeia. (n.d.). <1225> VALIDATION OF COMPENDIAL PROCEDURES. Retrieved from [Link]

  • Investigations of a Dog. (2025). USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. Retrieved from [Link]

  • Google Patents. (n.d.). CN107515257A - Derivatization HPLC-UV method for the determination of mesylate in methanesulfonic acid.
  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. Retrieved from [Link]

  • Scribd. (n.d.). FDA Guidance on Analytical Method Validation. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Simultaneous Determination of Tetrabutyl Ammonium and Tetrabutyl Phosphonium in Environmental Water Sample by Solid Phase Extraction and Ion Chromatography. Retrieved from [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • National Institutes of Health. (2022). Determination of Methyl Methanesulfonate and Ethyl Methylsulfonate in New Drug for the Treatment of Fatty Liver Using Derivatization Followed by High-Performance Liquid Chromatography with Ultraviolet Detection. Retrieved from [Link]

  • Regulations.gov. (n.d.). Guidance for Industry - Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • SlideShare. (2019). GRCTS Webinar: Validation of Analytical Methods according to the New FDA Guidance. Retrieved from [Link]

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A Comparative Performance Analysis of Tetrabutylphosphonium Methanesulfonate and Other Phosphonium Salts

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of ionic liquids, phosphonium salts have carved a significant niche owing to their remarkable stability and versatile applicability. This guide offers an in-depth technical comparison of Tetrabutylphosphonium methanesulfonate ([P(C₄)₄][CH₃SO₃]) with other prominent phosphonium salts, namely Tetrabutylphosphonium bromide ([P(C₄)₄]Br) and Tetrabutylphosphonium chloride ([P(C₄)₄]Cl), along with the long-chain variant, Trihexyl(tetradecyl)phosphonium chloride. By examining key performance metrics through experimental data, this document aims to provide researchers, scientists, and drug development professionals with the critical insights necessary for informed selection in their applications.

The Crucial Role of the Anion: A Performance Overview

The performance of a phosphonium salt is intrinsically linked to the nature of its constituent anion. The anion's size, charge distribution, and nucleophilicity are pivotal in dictating the salt's thermal and electrochemical stability, as well as its solubility profile. This guide will dissect these properties to illuminate the distinct advantages offered by the methanesulfonate anion in comparison to halide and other anions.

Thermal Stability: The Methanesulfonate Advantage

Thermal stability is a paramount consideration for many applications, from high-temperature synthesis to long-term storage of formulations. Thermogravimetric analysis (TGA) is the industry-standard method for quantifying this property, measuring the mass loss of a substance as a function of temperature.

A comparative analysis of the onset decomposition temperatures (Tonset) reveals a clear hierarchy among the tetrabutylphosphonium salts. Tetrabutylphosphonium methanesulfonate exhibits a notable thermal stability with a decomposition onset at 332°C . While directly comparable, side-by-side TGA data under identical conditions for the bromide and chloride counterparts is limited in publicly available literature, the general trend indicates that the thermal stability of phosphonium salts is significantly influenced by the anion. Generally, anions with higher nucleophilicity tend to lower the thermal stability of the ionic liquid.

Table 1: Comparison of Thermal Decomposition Onset Temperatures of Select Phosphonium Salts

Phosphonium SaltCationAnionOnset Decomposition Temperature (Tonset)
Tetrabutylphosphonium methanesulfonate[P(C₄)₄]⁺[CH₃SO₃]⁻332°C
Trihexyl(tetradecyl)phosphonium chloride[P(C₆)₁₃(C₁₄)]⁺Cl⁻~320°C[1]

Expert Insight: The superior thermal stability of the methanesulfonate salt can be attributed to the lower nucleophilicity of the methanesulfonate anion compared to halide anions like bromide and chloride. The decomposition of phosphonium salts often initiates via a nucleophilic attack of the anion on the cation. The more diffuse charge and resonance stabilization of the methanesulfonate anion render it a weaker nucleophile, thus requiring higher thermal energy to initiate decomposition pathways.

Experimental Protocol: Thermogravimetric Analysis (TGA)

To ensure the reliability and reproducibility of thermal stability data, a standardized TGA protocol is essential.

Objective: To determine the onset decomposition temperature (Tonset) of the phosphonium salt.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of the phosphonium salt into a clean, inert TGA pan (e.g., alumina or platinum).

  • Instrument Setup: Place the sample pan in the TGA furnace.

  • Atmosphere: Purge the furnace with an inert gas, typically nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

  • Heating Program: Heat the sample from ambient temperature to a final temperature (e.g., 600°C) at a constant heating rate, commonly 10°C/min.

  • Data Analysis: Record the sample weight as a function of temperature. The Tonset is determined as the temperature at which a significant weight loss begins, often calculated by the intersection of the baseline tangent and the tangent of the decomposition curve.

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_data Data Interpretation weigh Weigh 5-10 mg of sample pan Place in TGA pan weigh->pan load Load into furnace pan->load purge Purge with N₂ load->purge heat Heat at 10°C/min purge->heat record Record weight vs. temp heat->record plot Plot TGA curve record->plot determine Determine T_onset plot->determine

Figure 1: A generalized workflow for determining thermal stability using TGA.

Electrochemical Stability: A Wider Window of Opportunity

The electrochemical stability window (ESW) of an electrolyte is the potential range within which it does not undergo oxidation or reduction. A wider ESW is highly desirable for applications such as batteries, capacitors, and electrochemical synthesis, as it allows for higher operating voltages and the study of a broader range of redox processes.

Phosphonium-based ionic liquids are generally known to possess wider electrochemical windows compared to their ammonium counterparts.[2] This is attributed to the higher stability of the phosphonium cation towards reduction. The choice of anion also plays a critical role in defining the anodic (oxidative) limit of the ESW.

While specific, directly comparable cyclic voltammetry data for tetrabutylphosphonium methanesulfonate is not abundant in the literature, studies on similar phosphonium salts indicate that the anion significantly influences the oxidative stability. Anions that are more resistant to oxidation lead to a wider ESW. The methanesulfonate anion, being the conjugate base of a strong acid, is generally more stable towards oxidation than halide anions.

Expert Insight: The anodic limit of the ESW is determined by the oxidation of the anion. Halide anions, particularly bromide and chloride, are more readily oxidized than the methanesulfonate anion. The oxidation of the methanesulfonate anion requires breaking strong sulfur-oxygen bonds, resulting in a higher oxidation potential and thus a wider electrochemical window.

Experimental Protocol: Cyclic Voltammetry (CV) for ESW Determination

Cyclic voltammetry is the standard technique for determining the electrochemical window of an electrolyte.

Objective: To measure the anodic and cathodic limits of the phosphonium salt electrolyte.

Methodology:

  • Electrolyte Preparation: Prepare a solution of the phosphonium salt in a suitable, dry solvent (e.g., acetonitrile) at a specific concentration (e.g., 0.1 M).

  • Cell Assembly: Assemble a three-electrode electrochemical cell consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

  • Deaeration: Purge the electrolyte solution with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurement.

  • Voltammetric Scan: Scan the potential of the working electrode from an initial potential towards a positive (anodic) limit, then reverse the scan towards a negative (cathodic) limit, and finally return to the initial potential. The scan rate is typically set between 50-100 mV/s.

  • Data Analysis: Plot the resulting current as a function of the applied potential. The ESW is defined by the potential range where no significant Faradaic current (due to electrolyte decomposition) is observed. The anodic and cathodic limits are typically determined as the potentials at which the current density reaches a predefined cutoff value (e.g., 0.1 or 1 mA/cm²).

CV_Workflow cluster_prep Electrolyte Preparation cluster_measurement Cyclic Voltammetry cluster_analysis Data Analysis dissolve Dissolve salt in solvent deaerate Deaerate with inert gas dissolve->deaerate assemble Assemble 3-electrode cell deaerate->assemble scan Scan potential assemble->scan record Record current vs. potential scan->record plot Plot voltammogram record->plot define Define ESW limits plot->define

Figure 2: A generalized workflow for determining the electrochemical stability window using cyclic voltammetry.

Solubility Profile: Tailoring for Application

The solubility of a phosphonium salt in various organic solvents is a critical parameter for its application in synthesis, catalysis, and formulations. The bulky, nonpolar butyl chains of the tetrabutylphosphonium cation generally impart good solubility in a range of organic solvents.[3] The anion also contributes to the overall solubility characteristics.

Table 2: Qualitative Solubility of Tetrabutylphosphonium Salts in Common Organic Solvents

SolventTetrabutylphosphonium methanesulfonateTetrabutylphosphonium bromideTetrabutylphosphonium chloride
WaterHigh[4]High (ca. 70 g/100 mL)[5][6]Soluble
MethanolSolubleSlightly Soluble[5][6]Slightly Soluble[7]
ChloroformSolubleSlightly Soluble[5][6]Slightly Soluble[7]
DichloromethaneSoluble[4]SolubleSoluble[8]
AcetonitrileSolubleSolubleSoluble
TolueneVariable[9]Sparingly SolubleSparingly Soluble
HexaneSparingly SolubleInsolubleInsoluble

Expert Insight: The high solubility of Tetrabutylphosphonium methanesulfonate in polar aprotic solvents like dichloromethane and acetonitrile, coupled with its high water solubility, makes it a versatile choice for a variety of reaction conditions. Its solubility in alcohols and benzene derivatives has also been noted.[9] The slightly different solubility profiles of the bromide and chloride salts can be attributed to the differences in lattice energy and the specific interactions of the halide anions with the solvent molecules.

Conclusion: Selecting the Optimal Phosphonium Salt

The choice of a phosphonium salt for a specific application is a multi-faceted decision that requires careful consideration of its performance characteristics.

  • Tetrabutylphosphonium methanesulfonate emerges as a strong candidate for applications demanding high thermal stability and a wide electrochemical window. Its favorable solubility profile in a range of common organic solvents further enhances its versatility.

  • Tetrabutylphosphonium bromide and chloride are also valuable phosphonium salts, often utilized as phase-transfer catalysts and in the synthesis of other ionic liquids.[3] While their thermal and electrochemical stabilities are generally lower than the methanesulfonate analogue, they may be suitable for applications with less stringent requirements.

  • Trihexyl(tetradecyl)phosphonium chloride , with its longer alkyl chains, exhibits properties tailored for applications requiring higher lipophilicity and different solubility characteristics.

By understanding the interplay between the cation and anion, and by leveraging the experimental data presented in this guide, researchers and professionals can make informed decisions to optimize their processes and drive innovation in their respective fields.

References

  • Deferm, C., Van den Bossche, A., Luyten, J., Oosterhof, H., Fransaer, J., & Binnemans, K. (2018). Thermal stability of trihexyl(tetradecyl)phosphonium chloride. Physical Chemistry Chemical Physics, 20(4), 2444-2453. [Link]

  • PubChem. (n.d.). Tetrabutylphosphonium chloride. Retrieved January 26, 2026, from [Link]

  • Galajdová, B., et al. (2023). Synthesis and electrochemical properties of electrolytes based on phosphonium, sulfonium and imidazolium ionic liquids for li-ion batteries. Chemické Listy, 117(6), 373-383. [Link]

  • Khajeh, A., Rahman, M. H., Liu, T., Panwar, P., Menezes, P. L., & Martini, A. (2022). Thermal decomposition of phosphonium salicylate and phosphonium benzoate ionic liquids. eScholarship, University of California. [Link]

  • Domańska, U., & Marciniak, A. (2007). Solubility of phosphonium ionic liquid in alcohols, benzene, and alkylbenzenes. The Journal of Physical Chemistry B, 111(40), 11984-11988. [Link]

  • ResearchGate. (n.d.). Cyclic voltammetry of the tetrabutylammonium bromide (5 mm in 0.1 m of.... Retrieved January 26, 2026, from [Link]

  • ResearchGate. (n.d.). Thermal decomposition of phosphonium salicylate and phosphonium benzoate ionic liquids. Retrieved January 26, 2026, from [Link]

  • PubChem. (n.d.). Trihexyltetradecylphosphonium chloride. Retrieved January 26, 2026, from [Link]

  • Preprints.org. (2021). Thermal Decomposition of Brominated Butyl Rubber. [Link]

  • ChemBK. (n.d.). Tetrabutylphosphonium bromide. Retrieved January 26, 2026, from [Link]

  • PubChem. (n.d.). Tetrabutylphosphonium methanesulfonate. Retrieved January 26, 2026, from [Link]

  • ResearchGate. (n.d.). Figure 1. Chemical structures of tetrabutylphosphonium, [P4,4,4,4]+. Retrieved January 26, 2026, from [Link]

  • Journal of Materials Chemistry A. (n.d.). New tetrabutylphosphonium organic ionic plastic crystals incorporating borate anions. Retrieved January 26, 2026, from [Link]

  • ACS Publications. (n.d.). Comprehensive Investigation on the Thermal Stability of 66 Ionic Liquids by Thermogravimetric Analysis. Retrieved January 26, 2026, from [Link]

  • MDPI. (n.d.). Synthesis, Polymorphism and Thermal Decomposition Process of (n-C4H9)4NRE(BH4)4 for RE = Ho, Tm and Yb. Retrieved January 26, 2026, from [Link]

  • PubMed. (n.d.). The Influence of Ions on the Electrochemical Stability of Aqueous Electrolytes. Retrieved January 26, 2026, from [Link]

  • MDPI. (n.d.). Accelerated Oxidative Degradation of Phosphonium-Type Ionic Liquid with l-Prolinate Anion. Retrieved January 26, 2026, from [Link]

  • PubMed Central (PMC). (n.d.). On the Chemical Stabilities of Ionic Liquids. Retrieved January 26, 2026, from [Link]

  • ResearchGate. (n.d.). (PDF) Physical and Electrochemical Properties of Some Phosphonium-Based Ionic Liquids and the Performance of Their Electrolytes in Lithium-Ion Batteries. Retrieved January 26, 2026, from [Link]

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A Comparative Guide to Ionic Liquids for Carbon Dioxide Capture: From Mechanism to Industrial Viability

Author: BenchChem Technical Support Team. Date: February 2026

The escalating concentration of atmospheric carbon dioxide (CO₂) is a primary driver of climate change, necessitating the development of efficient and sustainable carbon capture technologies. While aqueous amine solutions have been the industrial standard, they are plagued by issues of high regeneration energy, volatility, and corrosiveness. Ionic liquids (ILs) have emerged as a promising alternative, offering a unique combination of negligible vapor pressure, high thermal stability, and tunable physicochemical properties.[1][2] This guide provides a comprehensive comparative analysis of different classes of ionic liquids for CO₂ capture, offering insights into their performance, underlying mechanisms, and the experimental protocols for their evaluation.

The Rationale for Ionic Liquids in CO₂ Capture: A Mechanistic Overview

The efficacy of ionic liquids in capturing CO₂ stems from two primary mechanisms: physical absorption (physisorption) and chemical absorption (chemisorption).[3] The choice of cation and anion in the IL's structure dictates which mechanism predominates and ultimately determines its performance characteristics.

Physical Absorption: This process is governed by intermolecular forces such as van der Waals interactions and hydrogen bonding between the CO₂ molecules and the IL ions.[1] Physisorption is characterized by a lower enthalpy of absorption, typically around -20 kJ/mol, which translates to lower energy requirements for regeneration.[1] Conventional ILs, particularly those with fluorinated anions, tend to favor this mechanism.[4]

Chemical Absorption: In this mechanism, CO₂ forms covalent bonds with functional groups incorporated into the IL's cation or anion.[5] This results in a significantly higher CO₂ loading capacity compared to physisorption. However, the enthalpy of absorption is also much higher, often exceeding -80 kJ/mol, which necessitates a greater energy input for regeneration.[1] Task-specific ILs, such as those with amino-functional groups, are designed to leverage chemisorption.[5]

The interplay between these two mechanisms is crucial. An ideal IL for CO₂ capture would exhibit a high absorption capacity, characteristic of chemisorption, coupled with a low regeneration energy, typical of physisorption—a balance that researchers are actively striving to achieve.

Key Performance Metrics for Evaluating Ionic Liquids

A rigorous comparison of ionic liquids for CO₂ capture requires the evaluation of several key performance metrics:

  • CO₂ Absorption Capacity: This is the amount of CO₂ that can be captured by a given amount of IL, typically expressed in moles of CO₂ per mole or kilogram of IL (mol/mol or mol/kg).

  • Selectivity: In industrial applications, CO₂ must be captured from a mixture of gases, primarily nitrogen (N₂). Selectivity refers to the preferential absorption of CO₂ over other gases.

  • Viscosity: The viscosity of the IL is a critical factor for mass transfer. Lower viscosity facilitates faster CO₂ absorption and reduces pumping costs.[6]

  • Thermal Stability: ILs must be able to withstand the temperature swings of the absorption and regeneration cycles without degrading.

  • Regeneration Energy: This is the energy required to release the captured CO₂ from the IL, a key factor in the overall economic viability of the process.

The following diagram illustrates the logical workflow for selecting and evaluating ionic liquids for CO₂ capture.

Workflow for Ionic Liquid Selection and Evaluation for CO₂ Capture A Define Application Requirements (e.g., post-combustion, natural gas sweetening) B Select Candidate Ionic Liquids (Conventional vs. Task-Specific) A->B C Characterize Physicochemical Properties (Viscosity, Thermal Stability) B->C D Measure CO₂ Absorption Capacity C->D E Determine CO₂/N₂ Selectivity D->E F Evaluate Regeneration Performance (Energy Requirement, Cyclability) E->F G Comparative Analysis and Optimization F->G Common Cations and Anions in Ionic Liquids for CO₂ Capture cluster_cations Cations cluster_anions Anions A Imidazolium D [Tf₂N]⁻ (Bis(trifluoromethylsulfonyl)imide) A->D E [BF₄]⁻ (Tetrafluoroborate) A->E F [OAc]⁻ (Acetate) A->F G Amino Acid Anions A->G B Phosphonium B->D B->E C Pyridinium C->D C->E

Caption: Common cation and anion pairings in ionic liquids for CO₂ capture.

The table below provides a comparative overview of the performance of selected ionic liquids.

Ionic LiquidCO₂ Capacity (mol/kg)Viscosity (cP at 298 K)CO₂/N₂ SelectivityRegeneration Energy (GJ/t CO₂)
[bmim][Tf₂N] ~0.7~52~30Low
[bmim][OAc] ~1.0~100HighModerate
[P₆₆₆₁₄][Pro] ~1.5HighHighModerate-High
[Ch][Gly] ~1.2Very HighHighModerate-High
30 wt% MEA ~1.5~10High~3.5-4.0

Note: The values presented are approximate and can vary depending on the specific experimental conditions (temperature, pressure). Data is compiled and synthesized from multiple sources for comparative purposes. [1][7][8]

Standardized Experimental Protocols for Performance Evaluation

To ensure the trustworthiness and reproducibility of data, standardized experimental protocols are essential. Here, we outline the step-by-step methodologies for two common techniques used to measure CO₂ absorption in ionic liquids.

Gravimetric Method for CO₂ Solubility Measurement

This method relies on a highly sensitive magnetic suspension balance to measure the mass increase of an IL sample as it absorbs CO₂ at a given temperature and pressure.

Experimental Protocol:

  • Sample Preparation: A known mass of the ionic liquid (typically 100-300 mg) is placed in the sample holder of the gravimetric analyzer.

  • Degassing: The sample is heated under high vacuum (e.g., to 353 K) for several hours to remove any dissolved gases and water. The sample is considered degassed when a constant mass is achieved.

  • Isotherm Measurement:

    • The sample is brought to the desired experimental temperature.

    • CO₂ is introduced into the system at a specific pressure.

    • The mass of the sample is continuously monitored until it reaches a constant value, indicating that equilibrium has been reached.

    • The pressure is then incrementally increased, and the mass measurement is repeated at each pressure point to construct a solubility isotherm.

  • Data Analysis: The amount of CO₂ absorbed at each pressure is calculated from the mass increase. The solubility is typically expressed as the mole fraction of CO₂ in the IL or in mol/kg.

Thermogravimetric Analysis (TGA) for CO₂ Absorption Capacity

TGA can be adapted to provide a rapid screening of the CO₂ absorption capacity and kinetics of ionic liquids.

Experimental Protocol:

  • Sample Preparation: A small amount of the ionic liquid (typically 5-10 mg) is placed in the TGA crucible.

  • Degassing: The sample is heated under an inert gas flow (e.g., N₂) to a temperature sufficient to remove volatile impurities.

  • Absorption Step:

    • The sample is cooled to the desired absorption temperature.

    • The gas flow is switched from the inert gas to a CO₂ or a CO₂/N₂ mixture.

    • The mass of the sample is monitored over time. The increase in mass corresponds to the amount of CO₂ absorbed.

  • Desorption Step:

    • The gas flow is switched back to the inert gas.

    • The temperature is ramped up to the desired regeneration temperature.

    • The decrease in mass corresponds to the release of CO₂.

  • Data Analysis: The CO₂ absorption capacity is calculated from the mass change during the absorption step. The initial absorption rate can be determined from the initial slope of the mass vs. time curve.

The following diagram illustrates the experimental setup for the gravimetric method.

Schematic of a Gravimetric CO₂ Absorption Measurement Setup A CO₂ Gas Cylinder B Pressure Controller A->B C Thermostatted Chamber B->C D Magnetic Suspension Balance C->D F Vacuum Pump C->F E Sample Holder with Ionic Liquid D->E G Data Acquisition System D->G

Caption: A simplified schematic of a gravimetric setup for measuring CO₂ solubility in ionic liquids.

Future Outlook and Challenges

While ionic liquids hold immense promise for CO₂ capture, several challenges need to be addressed for their large-scale industrial implementation. The high viscosity of many ILs remains a significant hurdle, impacting mass transfer and operational costs. [6][8]The synthesis of ILs can also be complex and expensive. Future research will likely focus on the design of low-viscosity, high-capacity ILs, as well as the development of more cost-effective synthesis routes. Furthermore, the long-term stability and environmental impact of ILs need to be thoroughly investigated. The development of advanced computational tools for screening the vast number of potential ILs will also be crucial in accelerating the discovery of next-generation CO₂ capture solvents. [1]

References

  • Zhang, X., et al. (2012). State-of-the-Art of CO₂ Capture with Ionic Liquids. Industrial & Engineering Chemistry Research, 51(25), 8339-8363.
  • Galan, V. R., et al. (2011). A review of the use of amino acid salts for CO₂ capture. International Journal of Greenhouse Gas Control, 5(6), 1532-1540.
  • Bara, J. E., et al. (2009). Guide to CO₂ separations in imidazolium-based room-temperature ionic liquids: A review. Industrial & Engineering Chemistry Research, 48(6), 2739-2751.
  • Anthony, J. L., et al. (2005). Structure−property relationships for carbon dioxide−ionic liquid systems. The Journal of Physical Chemistry B, 109(13), 6366-6374.
  • Hasib-ur-Rahman, M., et al. (2010). A review of ionic liquids as a potential solvent for CO₂ capture.
  • Zarif, M., et al. (2021). Ionic Liquids Hybridization for Carbon Dioxide Capture: A Review. Polymers, 13(16), 2769.
  • Chen, Y., et al. (2011). Determination of Absorption Rate and Capacity of CO₂ in Ionic Liquids at Atmospheric Pressure by Thermogravimetric Analysis. Industrial & Engineering Chemistry Research, 50(23), 13358-13364.
  • Ramdin, M., et al. (2012). State-of-the-art of CO₂ capture with ionic liquids. Industrial & Engineering Chemistry Research, 51(25), 8339-8363.
  • Keskin, S., et al. (2009). A review of CO₂/CH₄ separations using ionic liquids, MOFs and membranes.
  • Camper, D., et al. (2008). Low-pressure CO₂ capture by a task-specific ionic liquid. Journal of the American Chemical Society, 130(23), 7342-7343.
  • Brennecke, J. F., & Maginn, E. J. (2001). Ionic liquids: Innovative fluids for chemical processing. AIChE Journal, 47(11), 2384-2389.
  • Shiflett, M. B., & Yokozeki, A. (2005). Solubilities and diffusivities of carbon dioxide in ionic liquids: [bmim][PF₆] and [bmim][BF₄]. Industrial & Engineering Chemistry Research, 44(12), 4453-4464.
  • Bates, E. D., et al. (2002). CO₂ capture by a task-specific ionic liquid. Journal of the American Chemical Society, 124(6), 926-927.
  • Cadena, C., et al. (2004). Why is CO₂ so soluble in imidazolium-based ionic liquids?. Journal of the American Chemical Society, 126(16), 5300-5308.
  • Aki, S. N. V. K., et al. (2004). Consistent picture of the solubility of CO₂ in a family of ionic liquids.
  • Blanchard, L. A., et al. (1999). High-pressure phase behavior of ionic liquid/CO₂ systems. The Journal of Physical Chemistry B, 103(34), 7123-7128.
  • Wang, C., et al. (2011). A review on the synthesis and applications of imidazolium-based ionic liquids. Journal of the Taiwan Institute of Chemical Engineers, 42(6), 849-858.
  • Finotello, A., et al. (2008). A gravimetric method for the determination of gas solubility in ionic liquids. Industrial & Engineering Chemistry Research, 47(10), 3451-3459.
  • Shariati, A., & Peters, C. J. (2004). High-pressure phase behavior of systems with ionic liquids: a review. Journal of Supercritical Fluids, 29(1-2), 43-48.
  • Raeissi, S., & Peters, C. J. (2009). A review on the role of ionic liquids in CO₂ capture. International Journal of Greenhouse Gas Control, 3(3), 291-296.
  • Crosthwaite, J. M., et al. (2004). Phase behavior of imidazolium- and pyridinium-based room-temperature ionic liquids. The Journal of Physical Chemistry B, 108(16), 5113-5119.

Sources

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